molecular formula C11H11BrO2 B1511162 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 1155261-18-9

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1511162
CAS No.: 1155261-18-9
M. Wt: 255.11 g/mol
InChI Key: ISJINHANGLBGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 1155261-18-9) is a chemical building block of interest in scientific research, particularly in medicinal chemistry for the development of novel kinase inhibitors . The compound features a bromine atom on its aromatic ring, which serves as a key functionalization site for further synthetic modifications via cross-coupling reactions, making it a versatile intermediate for constructing more complex molecules . The molecular formula is C 11 H 11 BrO 2 and it has a molecular weight of 255.11 g/mol . This compound is a solid that should be stored sealed in a dry environment, ideally between 2-8°C . For safe handling, use personal protective equipment, avoid dust formation, and ensure adequate ventilation . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses. Handling and Safety: This compound may cause skin and eye irritation. The signal word is Warning with associated hazard statements H315-H319-H320 (Causes skin irritation, causes serious eye irritation, causes eye irritation) . Recommended precautionary statements include P264 (wash skin thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and safety information .

Properties

IUPAC Name

4-bromo-7-methoxy-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-6-5-7-8(12)3-4-9(14-2)10(7)11(6)13/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJINHANGLBGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2C1=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743620
Record name 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155261-18-9
Record name 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, a substituted indanone of interest to researchers in medicinal chemistry and drug development. Indanones serve as rigid scaffolds in the design of bioactive molecules, including kinase inhibitors, making a thorough understanding of their physicochemical characteristics essential for predictable and successful research outcomes[1][2]. This document moves beyond a simple data sheet to explain the causality behind these properties and provide actionable experimental protocols for their validation.

Molecular Identity and Structure

This compound is a poly-substituted aromatic ketone. The core structure is a bicyclic indanone, featuring a benzene ring fused to a five-membered ring containing a ketone. The molecule's specific functionalization—a bromine atom, a methoxy group, and a methyl group—dictates its unique chemical behavior, reactivity, and physical properties.

  • IUPAC Name: 4-bromo-7-methoxy-2-methyl-2,3-dihydroinden-1-one[3]

  • CAS Number: 1155261-18-9[3]

  • Molecular Formula: C₁₁H₁₁BrO₂[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

The combination of a lipophilic brominated aromatic ring and polar ether and ketone functionalities results in a compound of moderate polarity. The data presented below are a mix of computed values from authoritative databases and experimental data from closely related analogs, which provide a reliable estimate of the expected properties.

PropertyValueSourceNotes
Molecular Weight 255.11 g/mol PubChem[3]Computed
Exact Mass 253.99424 DaPubChem[3]Computed, essential for High-Resolution Mass Spectrometry
Appearance Off-white to pale solidInferred from analogs[1]Expected physical state at room temperature
Melting Point Not available-Requires experimental determination. A related compound, 4-Bromo-7-methoxy-1-indanone, melts at 134-138 °C[4].
Boiling Point ~368.8 °C at 760 mmHgEstimated from analogs[5]This is an estimation based on a related structure without the 2-methyl group. High boiling point is expected due to molecular weight and polarity.
Solubility Insoluble in water; Soluble in organic solvents like DMSO, Methanol, ChloroformInferred from structure & analogs[]The hydrophobic core dominates, but polar groups allow solubility in moderately polar organic solvents.
XLogP3-AA 2.9PubChem[3]A computed measure of lipophilicity. A value near 3 suggests good cell membrane permeability.
Hydrogen Bond Acceptors 2PubChem[3]The ketone and ether oxygens can act as H-bond acceptors.
Hydrogen Bond Donors 0PubChem[3]The molecule lacks protons attached to electronegative atoms.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its identity and purity. The following sections detail the expected spectral features, drawing parallels from structurally similar compounds where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center at position 2. Protons on the five-membered ring (positions 2 and 3) will form a complex multiplet system. Key expected signals include:

    • A doublet for the methyl group at position 2 (~1.2 ppm).

    • A singlet for the methoxy group protons (~3.9 ppm).

    • Two doublets in the aromatic region corresponding to the two protons on the benzene ring.

    • A complex series of multiplets for the protons at positions 2 and 3.

  • ¹³C NMR: The carbon spectrum will definitively show 11 distinct signals.

    • The carbonyl carbon (C1) will be the most downfield signal, typically >195 ppm[1].

    • Aromatic carbons will appear between ~110-160 ppm.

    • Aliphatic carbons (C2, C3, and the methyl group) will be the most upfield signals.

    • The methoxy carbon will resonate around 55-60 ppm[1].

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br)[1].

  • High-Resolution MS (HRMS): This technique should yield a mass that matches the computed exact mass of 253.99424 Da, confirming the molecular formula C₁₁H₁₁BrO₂[3].

  • Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or a neutral carbon monoxide (CO) molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of a conjugated ketone.

  • C-O Stretch: An absorption band for the aryl-alkyl ether will be present around 1250 cm⁻¹ .

  • Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will indicate the sp³ hybridized C-H bonds.

Experimental Protocols for Property Validation

To ensure trustworthiness and reproducibility, the computed and inferred properties must be validated empirically. The following protocols outline standard procedures for characterizing a novel or synthesized batch of the title compound.

Characterization_Workflow cluster_0 Synthesis & Purification cluster_2 Structural & Identity Verification Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification MP Melting Point Determination Purification->MP Sol Solubility Screening Purification->Sol NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Final Data Consolidation & Purity Assessment MP->Final Sol->Final MS Mass Spectrometry (LRMS & HRMS) NMR->MS IR IR Spectroscopy MS->IR IR->Final

Caption: Workflow for the physicochemical characterization of a synthesized compound.

Protocol 4.1: Melting Point Determination
  • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry, purified solid.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. The narrowness of this range is an indicator of purity.

Protocol 4.2: Qualitative Solubility Assessment
  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Hexane).

  • Sample Addition: Add approximately 5-10 mg of the compound to each vial.

  • Observation: Vortex each vial for 30 seconds and observe. Classify as "freely soluble," "sparingly soluble," or "insoluble."

  • Causality: This assessment provides crucial information for selecting appropriate solvents for reactions, purification (recrystallization), and formulation studies.

Protocol 4.3: Spectroscopic Data Acquisition
  • NMR: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using an ESI or APCI source coupled to a TOF or Orbitrap mass analyzer for high-resolution data.

  • IR: For a solid sample, use an ATR-FTIR spectrometer. Place a small amount of the solid on the ATR crystal, apply pressure, and collect the spectrum.

Implications for Research and Drug Development

The physical properties of this compound are not merely academic data points; they are critical predictors of its utility in a drug development context.

  • Solubility and Bioavailability: The poor aqueous solubility indicated by its structure and lipophilicity (XLogP3 ≈ 2.9) is a primary hurdle for oral drug delivery. Researchers must consider formulation strategies such as amorphous solid dispersions or salt forms (if applicable functional groups were present) to enhance bioavailability.

  • Lipophilicity and ADME: The XLogP3 value of 2.9 falls within the range often associated with good absorption and membrane permeability (Lipinski's Rule of Five). This suggests the molecule has a favorable starting point for traversing biological barriers, a key aspect of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Solid-State Properties: The melting point and crystalline form directly impact the material's stability, dissolution rate, and manufacturability. A high melting point, as suggested by analogs, often correlates with greater crystal lattice energy and lower solubility.

Conclusion

This compound is a compound with physicochemical properties that make it an interesting scaffold for medicinal chemistry. Its moderate lipophilicity, coupled with hydrogen bond accepting features, provides a solid foundation for designing molecules with drug-like characteristics. However, its anticipated poor aqueous solubility requires careful consideration. The data and protocols provided in this guide offer a comprehensive framework for researchers to reliably characterize this molecule and leverage its properties in the rational design of new therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Saeed, A., et al. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. International Union of Crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-7-(methoxymethoxy)indane. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Georganics. (n.d.). 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride - Impurity H. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST WebBook. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 5411-61-0. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest to researchers and professionals in drug development. The indanone scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] This document details a proposed synthetic pathway, predicted analytical characterization, and explores the potential therapeutic applications of this specific derivative, grounding the discussion in established chemical principles and data from closely related analogues.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure, comprising a benzene ring fused to a five-membered cyclopentanone ring. The molecule is further functionalized with a bromine atom and a methoxy group on the aromatic ring, and a methyl group on the cyclopentanone ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₂PubChem
Molecular Weight 255.11 g/mol PubChem
CAS Number 1155261-18-9PubChem
Appearance Predicted: Off-white to pale yellow solid-
XLogP3 2.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem

Strategic Synthesis Pathway

Synthesis_Workflow cluster_step1 Step 1: Intramolecular Friedel-Crafts Acylation cluster_step2 Step 2: Electrophilic Aromatic Bromination Precursor 3-(3-methoxyphenyl)-2-methylpropanoic acid AcidChloride 3-(3-methoxyphenyl)-2-methylpropanoyl chloride Precursor->AcidChloride SOCl₂ or (COCl)₂ Indanone 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one AcidChloride->Indanone Lewis Acid (e.g., AlCl₃) Target This compound Indanone->Target N-Bromosuccinimide (NBS) Biological_Applications Indanone Indanone Scaffold Kinase Kinase Inhibition Indanone->Kinase e.g., CDK, GSK-3 Neuro Neuroprotection Indanone->Neuro e.g., AChE, MAO-B Inhibition AntiInflammatory Anti-inflammatory Indanone->AntiInflammatory e.g., COX-2 Inhibition

Sources

An In-depth Technical Guide to 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1155261-18-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in medicinal chemistry and organic synthesis. This document delves into its chemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectral data for characterization, and a discussion of its potential applications based on the known biological activities of the indanone scaffold.

Introduction and Core Molecular Attributes

This compound is a poly-substituted indanone derivative. The indanone framework, consisting of a fused benzene and cyclopentanone ring system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] The substituents on this core—a bromine atom, a methoxy group, and a methyl group—provide specific steric and electronic properties that can modulate its chemical reactivity and biological interactions. The bromine atom, in particular, offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.[4]

PropertyValueSource
CAS Number 1155261-18-9PubChem[4]
Molecular Formula C₁₁H₁₁BrO₂PubChem[4]
Molecular Weight 255.11 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
XLogP3 2.9PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 1PubChem[4]

Proposed Synthesis Pathway and Experimental Protocol

The proposed synthesis involves a two-step process starting from a suitably substituted benzene derivative. The key steps are the formation of a 3-aryl-2-methylpropanoic acid followed by an intramolecular Friedel-Crafts cyclization to yield the target indanone.

Proposed Synthetic Scheme

Synthesis_of_this compound cluster_0 Step 1: Propanoic Acid Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Start 1-Bromo-4-methoxybenzene Intermediate1 3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid Start->Intermediate1 Several Steps (e.g., Friedel-Crafts acylation, reduction, etc.) Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 1. SOCl₂ or (COCl)₂ 2. AlCl₃ or other Lewis Acid Target 4-Bromo-7-methoxy-2-methyl- 2,3-dihydro-1H-inden-1-one Intermediate2->Target Intramolecular Electrophilic Aromatic Substitution

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from analogous syntheses of substituted indanones.[5]

Step 1: Synthesis of 3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid

This precursor can be synthesized through various multi-step routes, for instance, starting from 1-bromo-4-methoxybenzene. A plausible route involves the Friedel-Crafts acylation with methacryloyl chloride followed by reduction of the double bond and subsequent oxidation of a resulting functional group to the carboxylic acid. Due to the complexity and multiple possibilities for this initial step, a detailed protocol is not provided here. The focus of this guide is the key ring-forming reaction.

Step 2: Intramolecular Friedel-Crafts Acylation to form this compound

  • Acid Chloride Formation: To a solution of 3-(2-bromo-5-methoxyphenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C under a nitrogen atmosphere. Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (HCl).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture as the Lewis acid catalyst (AlCl₃) reacts readily with water, which would deactivate it.[6][7]

  • Choice of Lewis Acid: Aluminum chloride is a strong and commonly used Lewis acid for Friedel-Crafts acylations, effectively activating the acyl chloride for electrophilic attack.[8]

  • Temperature Control: The initial addition of AlCl₃ is performed at low temperature to control the exothermic reaction. The reaction is then allowed to proceed at room temperature to ensure completion.

  • Aqueous Work-up with Acid: The acidic work-up is crucial to decompose the aluminum chloride complex formed with the product ketone, thereby liberating the desired indanone.[6]

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target indanone.

Spectroscopic Characterization (Predicted)

No experimentally obtained spectra for this compound are readily available in the public domain. However, based on the known spectral data of structurally similar compounds and general principles of spectroscopy, a predicted set of spectral data can be formulated.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the aliphatic protons of the five-membered ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.7d1HH-5Aromatic proton ortho to the bromine, expected to be downfield.
~6.8 - 7.0d1HH-6Aromatic proton meta to the bromine and ortho to the carbonyl group.
~3.9s3H-OCH₃Typical chemical shift for a methoxy group on an aromatic ring.
~3.3 - 3.5m1HH-2Methine proton at the 2-position, coupled to the methyl group and the methylene protons.
~2.9 - 3.1dd1HH-3aOne of the diastereotopic methylene protons at the 3-position.
~2.6 - 2.8dd1HH-3bThe other diastereotopic methylene proton at the 3-position.
~1.2 - 1.4d3H-CH₃Doublet due to coupling with the H-2 proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum would show signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

Chemical Shift (δ, ppm)AssignmentRationale
~205 - 208C=O (C-1)Typical range for a ketone carbonyl carbon in a five-membered ring.
~158 - 162C-7Aromatic carbon attached to the electron-donating methoxy group.
~150 - 155C-3aQuaternary aromatic carbon adjacent to the carbonyl group.
~135 - 140C-7aQuaternary aromatic carbon.
~125 - 130C-5Aromatic CH carbon.
~115 - 120C-6Aromatic CH carbon.
~110 - 115C-4Aromatic carbon attached to the bromine atom.
~55 - 57-OCH₃Typical chemical shift for a methoxy carbon.
~40 - 45C-2Aliphatic methine carbon.
~33 - 38C-3Aliphatic methylene carbon.
~15 - 20-CH₃Aliphatic methyl carbon.
Predicted Infrared (IR) Spectrum

The IR spectrum would be dominated by a strong absorption band for the carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~1710 - 1725StrongC=O stretch (ketone)
~2850 - 3000MediumC-H stretch (aliphatic)
~3000 - 3100MediumC-H stretch (aromatic)
~1580 - 1600MediumC=C stretch (aromatic)
~1250 - 1300StrongC-O stretch (aryl ether)
~550 - 650MediumC-Br stretch
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

m/zAssignment
254/256[M]⁺ (Molecular ion)
240/242[M - CH₂]⁺
226/228[M - CO]⁺
212/214[M - CO - CH₂]⁺
171[M - Br]⁺

Potential Applications in Research and Drug Development

Substituted indanones are a well-regarded class of compounds with a broad range of biological activities.[1][9] While specific studies on this compound are not extensively published, its structural features suggest potential utility in several therapeutic areas.

Anticancer Activity

Many indanone derivatives have demonstrated potent anticancer properties.[1] These activities are often attributed to the inhibition of key cellular targets such as tubulin polymerization and cyclooxygenase-2 (COX-2). The rigid indanone scaffold can mimic the binding of other known inhibitors to these targets.

Neuroprotective Effects

The indanone core is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[2] Substituted indanones are actively being investigated for their potential to inhibit AChE and monoamine oxidase B (MAO-B), both of which are implicated in neurodegenerative disorders.[9]

Anti-inflammatory Properties

The anti-inflammatory potential of indanones is often linked to their ability to inhibit COX enzymes, which are central to the inflammatory cascade.[1]

Potential_Applications Target 4-Bromo-7-methoxy-2-methyl- 2,3-dihydro-1H-inden-1-one Anticancer Anticancer Agent Target->Anticancer Inhibition of Tubulin & COX-2 Neuroprotective Neuroprotective Agent Target->Neuroprotective Inhibition of AChE & MAO-B Antiinflammatory Anti-inflammatory Agent Target->Antiinflammatory Inhibition of COX enzymes

Caption: Potential therapeutic applications of the target compound.

Conclusion

This compound is a valuable chemical entity with significant potential for further investigation in medicinal chemistry and as a building block in organic synthesis. This guide has provided a comprehensive overview of its properties, a detailed proposed synthetic route, and predicted spectral data for its characterization. The established biological activities of the indanone scaffold suggest that this compound could be a promising starting point for the development of novel therapeutic agents. Further experimental validation of the proposed synthesis and biological evaluation are warranted to fully explore the potential of this molecule.

References

  • ORGANIC AND BIOLOGICAL SPECTROCHEMICAL STUDIES: XXII. THE INFRARED, ULTRAVIOLET, AND NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED 2-INDANONES AND REFERENCE COMPOUNDS. Canadian Science Publishing. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC - NIH. [Link]

  • Examples of biologically active 3-(aryl)-substituted indanes. ResearchGate. [Link]

  • Recent developments in biological activities of indanones. (2017). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • 7-Methoxyindan-1-one. PMC - NIH. [Link]

  • A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • US6548710B2 - Process for preparing 1-indanones.
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. ResearchGate. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030330). Human Metabolome Database. [Link]

    • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Henan Normal University. [Link]

  • Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. (2020). ResearchGate. [Link]

  • Ethane, 1-bromo-2-methoxy-. NIST WebBook. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • 7-Methoxy-2,2-dimethyl-4-chromanone. SpectraBase. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021). YouTube. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]

Sources

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one and a Workflow for its Elucidation

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This structural motif is present in various natural products and serves as a crucial intermediate in the synthesis of a wide array of medicinally significant molecules.[1][2] A notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features the indanone core.[1][2] The versatility of the indanone scaffold has led to the development of derivatives with diverse therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific derivative, this compound, and outlines a comprehensive technical workflow for elucidating its mechanism of action. While direct studies on this particular molecule are not yet prevalent in public literature, by examining the known biological activities of related indanone derivatives and employing modern pharmacological and proteomic techniques, we can propose and systematically investigate its potential molecular targets and pathways.

Known Biological Activities of Indanone Derivatives: A Foundation for Mechanistic Hypothesis

The biological activities of indanone derivatives are diverse, suggesting that modifications to the core structure can significantly influence their molecular targets.[3][4] A survey of the literature reveals several key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Indanone derivatives have demonstrated notable antiproliferative effects against various cancer cell lines.[4] One established mechanism is the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules, leading to cell cycle arrest and apoptosis.[4] For instance, certain 2-benzylidene-1-indanones exhibit potent cytotoxicity against human breast, colon, leukemia, and lung cancer cell lines.[4] Another anticancer mechanism involves the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the downregulation of NF-κB p65 and Bcl-2 expression.[4]

Neurological Conditions

The indanone scaffold is a key feature in compounds targeting neurological disorders. Methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as antagonists for A1 and A2A adenosine receptors, which are implicated in various neurological conditions.[5] Some of these derivatives exhibit high affinity for these receptors, with Ki values in the nanomolar range.[5]

Antimicrobial and Anti-inflammatory Activity

Several indanone derivatives have been identified as potential antibacterial and antifungal agents.[3][4] Additionally, some derivatives have shown anti-inflammatory properties.[3]

Given the structural features of this compound, it is plausible that its mechanism of action could align with one or more of these established activities. The presence of the methoxy group, for instance, can enhance solubility and improve interactions with biological targets.

Elucidating the Mechanism of Action: A Comprehensive Technical Workflow

Determining the mechanism of action of a novel compound is a critical step in drug discovery and development.[6][7] The following workflow outlines a systematic approach to unraveling the molecular targets and pathways of this compound.

Step 1: Phenotypic Screening

Phenotypic screening is a powerful initial approach in drug discovery that identifies compounds based on their observable effects on cells or organisms, without prior knowledge of a specific molecular target.[8][9][10] This method can reveal unexpected biological activities and provide valuable clues about a compound's mechanism of action.[11][12]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia) and a non-cancerous human cell line for cytotoxicity comparison.

  • Compound Treatment: Plate the cells in 96- or 384-well plates and treat with a concentration range of this compound. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., a known cytotoxic agent).

  • Cell Staining: After a suitable incubation period (e.g., 24, 48, or 72 hours), fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components. A common combination includes:

    • Hoechst 33342: To stain the nucleus and assess nuclear morphology and cell number.

    • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488): To stain F-actin and visualize the cytoskeleton.

    • MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial morphology and membrane potential.

    • Antibodies against specific markers: For example, anti-α-tubulin to visualize microtubules or anti-γH2AX to detect DNA damage.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various cellular features (phenotypic fingerprint), such as:

    • Cell count (cytotoxicity/cytostatic effects)

    • Nuclear size, shape, and intensity

    • Cytoskeletal organization

    • Mitochondrial integrity

    • Markers of apoptosis (e.g., nuclear condensation) or cell cycle arrest.

  • Data Analysis: Analyze the multiparametric data to identify dose-dependent phenotypic changes induced by the compound. Compare the phenotypic fingerprint to a reference library of compounds with known mechanisms of action to generate initial hypotheses.

G cluster_phenotypic_screening Phenotypic Screening Workflow cell_plating Plate Cell Lines compound_treatment Treat with this compound cell_plating->compound_treatment staining Fix and Stain Cells compound_treatment->staining imaging High-Content Image Acquisition staining->imaging analysis Automated Image and Data Analysis imaging->analysis hypothesis Generate Mechanistic Hypothesis analysis->hypothesis

Caption: High-level workflow for phenotypic screening.

Step 2: Target Identification

Once a reproducible phenotype is observed, the next crucial step is to identify the direct molecular target(s) of the compound.[6][13][14] Several powerful techniques can be employed for this purpose.

A. Affinity-Based Pull-Down Assays

This method involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.[6][15][16]

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm terminating in a biotin molecule. It is crucial to test that the biotinylated compound retains its biological activity.

  • Cell Lysis: Prepare a whole-cell lysate from the cell line that exhibited the most robust phenotype.

  • Incubation: Incubate the cell lysate with the biotinylated compound. As a negative control, incubate a separate aliquot of the lysate with free biotin and another with an inactive, biotinylated analog of the compound, if available. A competition experiment, where the lysate is pre-incubated with an excess of the non-biotinylated, active compound before adding the biotinylated probe, is also highly recommended.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and its bound proteins.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands that are present in the active probe sample but absent or significantly reduced in the control and competition samples by mass spectrometry (LC-MS/MS).

G cluster_affinity_pulldown Affinity-Based Pull-Down Workflow probe_synthesis Synthesize Biotinylated Compound incubation Incubate Lysate with Probe probe_synthesis->incubation cell_lysis Prepare Cell Lysate cell_lysis->incubation capture Capture with Streptavidin Beads incubation->capture wash_elute Wash and Elute Proteins capture->wash_elute mass_spec Identify Proteins by LC-MS/MS wash_elute->mass_spec

Caption: Workflow for affinity-based target identification.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[17][18][19] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[19][20]

  • Cell Treatment: Treat intact cells with either the vehicle control or this compound at a concentration known to induce the phenotype.

  • Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., from 37°C to 70°C).

  • Cell Lysis: Lyse the cells to release the soluble proteins. Denatured and aggregated proteins will be removed by centrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (a putative target identified from other methods or based on hypothesis) at each temperature using Western blotting or other protein detection methods like ELISA.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

  • Analysis: A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound binds to and stabilizes the target protein.[21]

G cluster_cetsa CETSA Workflow cell_treatment Treat Cells with Compound heating Heat Cells to a Temperature Gradient cell_treatment->heating lysis_centrifugation Lyse Cells and Centrifuge heating->lysis_centrifugation protein_quantification Quantify Soluble Target Protein lysis_centrifugation->protein_quantification melt_curve Generate and Analyze Melt Curves protein_quantification->melt_curve

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

C. Kinobeads Profiling

If the phenotypic screen suggests a role in cell signaling, kinase inhibition is a plausible mechanism. The Kinobeads technology is a chemical proteomics approach that uses a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[22][23][24]

  • Cell Lysis: Prepare a native cell lysate.

  • Compound Incubation: Incubate the lysate with different concentrations of this compound.

  • Kinobeads Enrichment: Add the Kinobeads to the lysate to capture kinases that are not bound by the test compound.

  • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: Kinases that are direct targets of the compound will show a dose-dependent decrease in their binding to the Kinobeads.[25] This allows for the determination of the compound's kinase selectivity profile and the apparent dissociation constants for the targeted kinases.[22][26]

Step 3: Target Validation and Pathway Analysis

Identifying a binding partner is not sufficient to prove it is the "mechanism-of-action" target. Further validation is required to establish a causal link between target engagement and the observed cellular phenotype.[13]

Experimental Approaches for Target Validation:
  • In Vitro Assays: If the identified target is an enzyme, perform in vitro activity assays to confirm that the compound directly modulates its function.[7][27][28][29]

  • Genetic Approaches: Use techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to deplete the target protein in cells. If the depletion of the target protein phenocopies the effect of the compound, it strongly supports the target's role in the mechanism of action. Conversely, if the knockout/knockdown cells are resistant to the compound, this also validates the target.

  • Cellular Assays: Conduct cell-based assays to measure the downstream effects of target engagement. For example, if a kinase is identified as the target, measure the phosphorylation status of its known substrates in compound-treated cells.

Data Presentation

Table 1: Exemplar Biological Activity of Methoxy-Substituted 2-Benzylidene-1-Indanone Derivatives[5]
CompoundSubstitutionA1 Ki (rat) (nM)A2A Ki (rat) (nM)
2c C4-OCH3 on ring A, 3'-OH on ring B4197
2e C4-OCH3 on ring A, 3',4'-diOH on ring B4278

This table provides an example of quantitative data for related indanone derivatives, illustrating their potential for nanomolar potency at specific targets.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the rich pharmacology of the indanone scaffold provides a strong foundation for hypothesis-driven investigation. The technical workflow detailed in this guide, beginning with unbiased phenotypic screening and progressing through state-of-the-art target identification and validation methodologies, offers a robust and comprehensive strategy for researchers and drug development professionals. By systematically applying these techniques, it is possible to deconvolve the molecular targets and pathways of this novel compound, paving the way for its potential development as a therapeutic agent.

References

  • The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide - Benchchem. (URL: )
  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (URL: )
  • Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (URL: [Link])

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC - NIH. (URL: [Link])

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (URL: [Link])

  • 7-Methoxy-2,3-dihydro-1H-cyclopenta[b]chromen-1-one - Sci-Hub. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (URL: [Link])

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (URL: [Link])

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (URL: [Link])

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

  • Recent developments in biological activities of indanones | Request PDF - ResearchGate. (URL: [Link])

  • 7-Methoxyindan-1-one - PMC - NIH. (URL: [Link])

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (URL: [Link])

  • Target Identification and Validation in Drug Discovery | Chemspace. (URL: [Link])

  • In Vitro Assay Development – Robust CGT Analysis - Pharmaron. (URL: [Link])

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (URL: [Link])

  • Functional Cell-Based Assays | Mechanism of Action, Proliferation - Accelevir. (URL: [Link])

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (URL: [Link])

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Publishing. (URL: [Link])

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (URL: [Link])

  • Phenotypic Screening - Creative Biolabs. (URL: [Link])

  • Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells | bioRxiv. (URL: [Link])

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. (URL: [Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

  • Phenotype-Based Drug Screening - Creative Bioarray. (URL: [Link])

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (URL: [Link])

  • 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem - NIH. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])

  • Recent Developments in Biological Activities of Indanones - PubMed. (URL: [Link])

  • 896134-06-8 | Product Name : 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one | Pharmaffiliates. (URL: [Link])

Sources

The Indanone Scaffold: Unlocking Novel Therapeutic Avenues Through Bromination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Brominated Indanone Core

The indanone scaffold, a privileged structure in medicinal chemistry, consists of a benzene ring fused to a cyclopentanone ring.[1][2] Its inherent structural rigidity and synthetic tractability have made it a cornerstone in the development of numerous pharmacologically active agents.[3] The strategic introduction of a bromine atom onto this scaffold significantly enhances its utility as a versatile intermediate for creating complex molecular architectures, primarily through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[4] This guide moves beyond the synthetic utility to explore the intrinsic therapeutic potential of brominated indanones themselves, focusing on key molecular targets where this chemical motif has shown significant promise. We will delve into the mechanistic underpinnings of their activity in neurodegenerative disorders and cancer, providing a robust framework for future drug discovery and development efforts.

Neuroprotective Applications: Targeting Key Enzymes in Neurodegeneration

Indanone derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Their mechanism of action often involves the inhibition of critical enzymes that regulate neurotransmitter levels and contribute to disease pathology.[1][5]

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B is a key enzyme responsible for the degradation of dopamine in the brain.[4] Its inhibition can increase dopaminergic neurotransmission, a crucial therapeutic strategy for Parkinson's disease.[6] Certain brominated indanone derivatives have been identified as potent and selective MAO-B inhibitors.

A notable example is (E)-5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (compound 3f), which demonstrated a high affinity for the histamine H3 receptor (H3R) and potent, selective inhibition of MAO-B.[4] This dual-targeting capability presents an innovative approach for Parkinson's disease therapy.[4][7] The presence of the bromo-substituent has been shown to enhance MAO-B inhibitory activity in other indanone series as well. For instance, in a series of 2-heteroarylidene-1-indanone derivatives, a 5-bromo-2-furan substituent resulted in greater MAO-B inhibition compared to other heteroaromatic groups.[8]

Table 1: MAO-B Inhibitory Activity of a Brominated Indanone Derivative

CompoundTargetIC50 (nM)hH3R Ki (nM)Selectivity Index (SI) for MAO-B over MAO-AReference
3f MAO-B2766.5>36[4]

Mechanism of MAO-B Inhibition:

The proposed mechanism involves the indanone core acting as a scaffold to position the substituents for optimal interaction within the active site of MAO-B. The enzyme's active site contains a flavin adenine dinucleotide (FAD) cofactor that is crucial for its catalytic activity. Reversible inhibitors, like the indanone derivatives, typically engage in non-covalent interactions with residues in the active site, preventing substrate access to the FAD cofactor.[6][]

MAO_B_Inhibition cluster_MAO_B MAO-B Active Site FAD_Cofactor FAD Cofactor No_Degradation No Dopamine Degradation FAD_Cofactor->No_Degradation Active_Site_Residues Active Site Residues Substrate_Access_Blocked Substrate Access Blocked Active_Site_Residues->Substrate_Access_Blocked Brominated_Indanone Brominated Indanone (e.g., Compound 3f) Brominated_Indanone->Active_Site_Residues Binding Substrate_Access_Blocked->FAD_Cofactor Dopamine Dopamine (Substrate) Dopamine->Substrate_Access_Blocked

Caption: Proposed mechanism of reversible MAO-B inhibition.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[2][10] The indanone scaffold is a core component of the well-known AChE inhibitor, donepezil.[2] Research has shown that novel indanone derivatives can exhibit potent AChE inhibitory activity, sometimes exceeding that of donepezil.[10] While specific studies focusing solely on brominated indanones as AChE inhibitors are less common, the principles of interaction are applicable. These compounds typically interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0).

    • AChE solution (from electric eel or human recombinant).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

    • Test compounds (brominated indanones) dissolved in a suitable solvent (e.g., DMSO).

    • Donepezil as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

    • Add 25 µL of the test compound solution at various concentrations.

    • Initiate the reaction by adding 25 µL of the AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Applications: Disrupting Cellular Proliferation and Inflammation

The indanone scaffold has also been explored for its anticancer properties, with derivatives showing activity against various cancer cell lines.[3] The mechanisms often involve targeting key proteins involved in cell division and pro-inflammatory signaling pathways that can contribute to tumorigenesis.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[11] Indanone derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine binding site, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and apoptosis.[12][13][14]

While specific brominated indanones targeting tubulin are an active area of research, the general principle involves the indanone core positioning aryl groups to interact with the colchicine binding site on β-tubulin. This prevents the polymerization of tubulin into microtubules.

Tubulin_Inhibition cluster_Tubulin Tubulin Dimer (α/β) Colchicine_Site Colchicine Binding Site on β-Tubulin Polymerization Polymerization Colchicine_Site->Polymerization Inhibition Indanone_Derivative Indanone Derivative Indanone_Derivative->Colchicine_Site Binding Microtubule Microtubule Formation Polymerization->Microtubule Cell_Cycle_Arrest G2/M Cell Cycle Arrest Polymerization->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indanones.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, playing a role in prostaglandin synthesis which can promote cell proliferation and angiogenesis.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and potentially treat cancer with fewer gastrointestinal side effects than non-selective NSAIDs.[16][17]

Indanone derivatives have been identified as potent and selective COX-2 inhibitors.[18][19] For example, a study on indolizine derivatives, which are bioisosteres of indomethacin, included a diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate compound, highlighting the compatibility of the bromo-substituent in COX-2 inhibitor design.[16]

Table 2: COX-2 Inhibitory Activity of a Halogenated Indanone Analog

CompoundTargetIC50 (µM)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a)COX-25.84[16]
Indomethacin (Reference)COX-26.84[16]

Mechanism of COX-2 Inhibition:

Selective COX-2 inhibitors typically possess a side pocket that can accommodate larger substituents, a feature absent in the COX-1 isoform. The indanone scaffold can be functionalized to exploit this difference. For example, a methylsulfonylphenyl group, common in selective COX-2 inhibitors, can project into this side pocket, leading to potent and selective inhibition.[18]

Future Directions and Conclusion

Brominated indanones represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The bromine atom not only serves as a synthetic handle for diversification but may also contribute directly to target engagement and favorable pharmacokinetic properties. The evidence presented in this guide highlights their potential as inhibitors of key enzymes in neurodegeneration and cancer.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of brominated indanone derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity for specific targets. Furthermore, in vivo studies are warranted to assess the therapeutic efficacy and safety profiles of lead compounds. The versatility of the brominated indanone scaffold, combined with a rational, target-based drug design approach, holds great promise for the development of novel therapeutics for some of the most challenging diseases.

References

  • Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease. European Journal of Medicinal Chemistry. [Link]

  • Indanones as high-potency reversible inhibitors of monoamine oxidase. Archiv der Pharmazie. [Link]

  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Molecules. [Link]

  • 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]

  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Sci-Hub. [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. Future Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic Chemistry. [Link]

  • Synthesis and Anticancer Activity of 2-benzylidene Indanones Through Inhibiting Tubulin Polymerization. Bioorganic & Medicinal Chemistry. [Link]

  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem. [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules. [Link]

  • Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate. [Link]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. ResearchGate. [Link]

  • Novel indanone derivatives as MAO B/H 3 R dual-targeting ligands for treatment of PARKINSON'S disease. ResearchGate. [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences. [Link]

  • Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry. [Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. ResearchGate. [Link]

  • Selective inhibition of cyclooxygenase 2. FEBS Letters. [Link]

  • Multifunctional indanone–chalcone hybrid compounds with anti-β-amyloid (Aβ) aggregation, monoamine oxidase B (MAO-B) inhibition and neuroprotective properties against Alzheimer's disease. ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. SLAS Discovery. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules. [Link]

  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

The Pharmacological Profile of Substituted Indanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a diverse array of enzymes and receptors implicated in various pathologies. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted indanone derivatives for researchers, scientists, and drug development professionals. We will explore their synthesis, key biological activities including neuroprotective, anti-inflammatory, and anticancer effects, and the underlying structure-activity relationships. This guide is designed to be a practical resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Indanone Scaffold as a Privileged Motif

The indanone core, characterized by a benzene ring fused to a cyclopentanone ring, is a structural motif found in both natural products and synthetically derived molecules with significant therapeutic value.[1] The inherent rigidity and planar nature of the indanone scaffold provide a fixed orientation for appended substituents, allowing for precise interactions with biological targets.[2] This structural feature, combined with the synthetic tractability of the indanone ring system, has made it a focal point for medicinal chemists seeking to develop novel drugs with improved potency and selectivity.

One of the most notable examples of a successful indanone-based drug is Donepezil, an acetylcholinesterase inhibitor widely used for the treatment of Alzheimer's disease.[1][3] The clinical success of Donepezil has spurred extensive research into other substituted indanone derivatives, revealing a wide spectrum of biological activities. These include, but are not limited to, neuroprotective, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This guide will delve into the key pharmacological profiles of these derivatives, providing the technical insights necessary to navigate this complex and promising chemical space.

Synthetic Strategies for Substituted Indanone Derivatives

The pharmacological activity of indanone derivatives is intrinsically linked to the nature and position of their substituents. Therefore, versatile and efficient synthetic methodologies are crucial for generating diverse libraries of compounds for biological screening. A common and effective method for the synthesis of a prominent class of indanone derivatives, the 2-benzylidene-1-indanones, is the Claisen-Schmidt condensation.[1]

General Synthesis of 2-Benzylidene-1-indanone Derivatives

This procedure outlines a typical synthesis of 2-benzylidene-1-indanone derivatives, which often serve as key intermediates or as bioactive molecules themselves.

Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives [1][5]

  • Protection of Functional Groups (if necessary): In a round-bottom flask, dissolve the starting substituted 1-indanone (e.g., 6-hydroxy-1-indanone) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add a protecting group reagent (e.g., 3,4-dihydro-2H-pyran for a hydroxyl group) and a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Stir the reaction mixture at a specified temperature (e.g., 40°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the protected indanone intermediate using column chromatography.

  • Claisen-Schmidt Condensation: Dissolve the protected indanone and a substituted benzaldehyde in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the mixture.

  • Stir the reaction at room temperature overnight. The progress of the condensation can be monitored by TLC.

  • Deprotection (if necessary): After the condensation is complete, acidify the reaction mixture with a dilute acid (e.g., 1.0 M HCl) to remove the protecting group.

  • Stir the mixture at room temperature for a few hours.

  • Work-up and Purification: Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the crude product with water and then purify it by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-benzylidene-1-indanone derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G

Key Pharmacological Activities and Mechanisms of Action

Substituted indanone derivatives have demonstrated a wide range of biological activities, with neuroprotective, anti-inflammatory, and anticancer effects being the most extensively studied. The specific pharmacological profile is highly dependent on the substitution pattern on both the indanone core and the appended aryl rings.

Neuroprotective Activity: Targeting Acetylcholinesterase

A significant area of research for indanone derivatives has been in the development of agents for neurodegenerative disorders like Alzheimer's disease.[3] The primary mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[6][7]

Mechanism of Acetylcholinesterase Inhibition:

AChE possesses a deep and narrow active site gorge containing a catalytic triad (serine, histidine, and glutamate).[8] Acetylcholine binds within this gorge and is hydrolyzed. Inhibitors, including many indanone derivatives, can bind to either the catalytic active site (CAS) or the peripheral anionic site (PAS) of the enzyme, or both, thereby blocking the entry of acetylcholine or its hydrolysis.[9]

G

Comparative Quantitative Data for AChE Inhibition:

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of representative substituted indanone derivatives.

Compound IDSubstituent PatternTargetIC₅₀ (µM)Reference
Donepezil (Reference Drug)AChE0.021
Compound 6a Piperidine group linked by a two-carbon spacerAChE0.0018[10][11]
Compound 4b Dimethoxyindanone with terminal aromatic etherAChE0.78[4]
Compound 9 -AChE0.0148[12]
Compound 14 -AChE0.0186[12]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay [13]

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 0.25 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 0.4 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.

    • Prepare a stock solution of acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant) in the phosphate buffer.

    • Dissolve the test indanone derivatives and the reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of the sodium phosphate buffer.

    • Add 10 µL of the DTNB solution.

    • Add 20 µL of the AChE solution.

    • Add 20 µL of the test compound solution at various concentrations (or buffer for the control).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15-20 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine reacts with DTNB.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Certain substituted indanone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[14] COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15][16] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[17]

Mechanism of COX-2 Inhibition:

The active sites of COX-1 and COX-2 are highly similar, but a key difference lies in the substitution of an isoleucine in COX-1 with a valine in COX-2.[17] This substitution creates a larger, more accessible side pocket in the COX-2 active site, which can be exploited for the design of selective inhibitors.[17] Indanone derivatives with appropriate substituents can fit into this side pocket, leading to selective inhibition of COX-2.

G

Comparative Quantitative Data for COX-2 Inhibition:

The following table presents the in vitro COX-2 inhibitory activity of selected substituted indanone derivatives.

Compound IDSubstituent PatternTargetIC₅₀ (µM)Reference
Celecoxib (Reference Drug)COX-20.04[18]
Compound 5d -COX-21.96[19]
Compound 5a -COX-24.65[19]
Compound 5c -COX-25.23[19]
Compound 5b -COX-27.34[19]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [18][20][21]

  • Preparation of Reagents:

    • Use a commercially available COX-2 inhibitor screening kit or prepare the necessary reagents.

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare a working solution of the COX cofactor and the fluorescent probe (e.g., Amplex™ Red).

    • Prepare a solution of the substrate, arachidonic acid.

    • Dissolve the test indanone derivatives and a reference COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well of a black microplate, add the COX assay buffer.

    • Add the COX cofactor working solution and the probe solution.

    • Add the reconstituted COX-2 enzyme solution to all wells except the "Negative Control" wells.

    • Add the test inhibitor solutions at various concentrations to the designated wells. Add the reference inhibitor and diluent solution to the "Positive Control" and "Negative Control" wells, respectively.

    • Incubate the plate for a short period at the recommended temperature (e.g., 25°C).

  • Data Acquisition and Analysis:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., λex=535 nm/λem=590 nm) for a specified duration (e.g., 5-10 minutes). The increase in fluorescence is proportional to the COX-2 activity.

    • Calculate the rate of the reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using non-linear regression analysis.

Anticancer Activity: Targeting Tubulin Polymerization

A growing body of evidence suggests that certain substituted indanone derivatives possess potent anticancer activity.[2][22] One of the key mechanisms underlying this activity is the inhibition of tubulin polymerization.[2][23] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, play a crucial role in cell division, intracellular transport, and maintenance of cell shape.[24][25] Disruption of microtubule dynamics by small molecules can lead to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[22]

Mechanism of Tubulin Polymerization Inhibition:

Tubulin polymerization is a dynamic process involving the addition of GTP-bound tubulin dimers to the growing end of a microtubule.[26] This is followed by GTP hydrolysis within the microtubule lattice, which leads to instability and eventual depolymerization.[27][28] Indanone derivatives that inhibit tubulin polymerization often bind to the colchicine-binding site on β-tubulin, preventing the conformational changes required for polymerization.[29] This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and ultimately, cell death.

G

Comparative Quantitative Data for Tubulin Polymerization Inhibition:

The following table summarizes the in vitro tubulin polymerization inhibitory activity of representative substituted indanone derivatives.

Compound IDCell LineTargetIC₅₀ (µM)Reference
(R)-9k -Tubulin Polymerization6.1[29]
Chalcone 124 Derivative -Tubulin Polymerization0.62–2.04[30]
ITH-6 HT-29 (colorectal cancer)-0.44[31]
ITH-6 COLO 205 (colorectal cancer)-0.98[31]
ITH-6 KM 12 (colorectal cancer)-0.41[31][32]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric) [33][34][35]

  • Preparation of Reagents:

    • Use a commercially available tubulin polymerization assay kit or purify tubulin from a suitable source (e.g., bovine brain).

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).

    • Prepare a stock solution of GTP in the tubulin buffer.

    • Dissolve the test indanone derivatives and control compounds (e.g., paclitaxel as a polymerization promoter and nocodazole as a polymerization inhibitor) in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the tubulin buffer.

  • Assay Procedure (96-well plate format):

    • Pre-warm a 96-well microplate and a spectrophotometer to 37°C.

    • On ice, prepare the reaction mixtures. In each well, combine the tubulin buffer, GTP, and the tubulin solution.

    • Add the test compound solutions at various concentrations to the designated wells.

    • Transfer the plate to the pre-warmed spectrophotometer.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 60 minutes). The increase in absorbance is proportional to the extent of tubulin polymerization.

    • Record the absorbance values over time to generate polymerization curves.

    • From the polymerization curves, determine the maximum rate of polymerization (Vmax) and the extent of polymerization at steady state.

    • Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

In Vivo Evaluation and Future Perspectives

While in vitro assays are essential for initial screening and mechanism of action studies, in vivo evaluation is critical to assess the therapeutic potential of substituted indanone derivatives. Several studies have investigated the efficacy of these compounds in animal models of various diseases.

For instance, in models of Alzheimer's disease, certain indanone derivatives have been shown to improve cognitive function in mice with chemically induced memory deficits.[4] In the context of cancer, indanone-based compounds have demonstrated the ability to reduce tumor growth in xenograft models.[22][31] One study showed that an indanone derivative exhibited in vivo anticancer activity against Ehrlich ascites carcinoma in mice, inhibiting tumor growth by 54.3% at a dose of 50 mg/kg.[2] Furthermore, some fluorinated indanone derivatives have been evaluated as potential PET imaging agents for monoamine oxidase B (MAO-B) in the brain, demonstrating their ability to cross the blood-brain barrier.[36]

The promising results from these preclinical studies highlight the significant therapeutic potential of substituted indanone derivatives. Future research should focus on:

  • Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their bioavailability and in vivo efficacy.

  • Exploring Novel Biological Targets: Expanding the scope of biological screening to identify new molecular targets and therapeutic applications for this versatile scaffold.

  • Developing Multi-target Ligands: Designing single molecules that can modulate multiple targets involved in a complex disease, such as Alzheimer's disease, which could offer a more effective therapeutic approach.

  • Conducting Rigorous Preclinical and Clinical Studies: Advancing the most promising candidates through comprehensive preclinical safety and efficacy studies to enable their translation into clinical trials.

Conclusion

Substituted indanone derivatives represent a rich and diverse class of pharmacologically active compounds with significant potential for the development of new therapeutics. Their synthetic accessibility and the ability to fine-tune their biological activity through targeted modifications make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of their synthesis, key pharmacological activities, and the experimental methodologies used for their evaluation. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of indanone-based drugs to address unmet medical needs.

References

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2012). PubMed. [Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers in Oncology. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). Dovepress. [Link]

  • Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. (2022). ACS Chemical Neuroscience. [Link]

  • General synthetic method for 2-benzylidene-1-indanone derivatives 8a-s;. (n.d.). ResearchGate. [Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). NIH National Library of Medicine. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). PubMed. [Link]

  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.). ResearchGate. [Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PubMed. [Link]

  • The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. (n.d.). Cell. [Link]

  • A simplified diagram of COX-1 and COX-2 active sites, showing the... (n.d.). ResearchGate. [Link]

  • microtubule depolymerization vs polymerization? (2022). Reddit. [Link]

  • Synthesis of 2-benzylidene-1-indanone derivative compounds. (n.d.). ResearchGate. [Link]

  • Tubulin depolymerization may be an ancient biological motor. (2010). NIH National Library of Medicine. [Link]

  • Tubulin depolymerization may be an ancient biological motor. (2010). Journal of Cell Science. [Link]

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. (n.d.). NIH National Library of Medicine. [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2014). PubMed. [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). NIH National Library of Medicine. [Link]

  • Regulation of Microtubule Dynamics Pathway. (n.d.). Boster Bio. [Link]

  • In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. (2021). PubMed. [Link]

  • Structure of COX-2. Cartoon representation of the COX-2 biological... (n.d.). ResearchGate. [Link]

  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (n.d.). IntechOpen. [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed. [Link]

  • COX-1 and COX-2 pathways. (n.d.). ResearchGate. [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). NIH National Library of Medicine. [Link]

  • Structural insights into substrate traffic and inhibition in acetylcholinesterase. (n.d.). NIH National Library of Medicine. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. (n.d.). NIH National Library of Medicine. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). NIH National Library of Medicine. [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (n.d.). MDPI. [Link]

  • Synthesis route for the designed indanone derivatives. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. [Link]

  • Acetylcholinesterase inhibitor. (n.d.). Wikipedia. [Link]

  • An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. (2018). NIH National Library of Medicine. [Link]

  • Computational Studies on Acetylcholinesterases. (n.d.). MDPI. [Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (n.d.). Sci-Hub. [Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (n.d.). Sci-Hub. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]

Sources

A Technical Guide to 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The relentless pursuit of novel, selective, and potent kinase inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the indenone core has emerged as a "privileged scaffold" due to its rigid, planar structure and its amenability to synthetic modification. This technical guide focuses on a specific derivative, 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one , as a foundational core for developing next-generation kinase inhibitors. While direct kinase inhibition data for this exact molecule is not extensively published, this guide will leverage data from structurally related indenone compounds to delineate a strategic framework for its synthesis, evaluation, and optimization as a kinase inhibitor scaffold. We will detail key experimental protocols, discuss structure-activity relationships (SAR) based on analogous series, and provide insights into its potential therapeutic applications.

Introduction: The Kinase Target Landscape and the Need for Novel Scaffolds

Protein kinases catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. With over 500 kinases in the human kinome, these enzymes form complex signaling networks that govern cell growth, differentiation, apoptosis, and metabolism. Consequently, aberrant kinase activity is a direct driver of oncogenesis, inflammatory disorders, and neurodegenerative diseases.[1]

The success of kinase inhibitors like Imatinib and Sunitinib has revolutionized cancer therapy. However, challenges such as acquired resistance, off-target toxicity, and poor selectivity remain significant hurdles. This necessitates a continuous search for new chemical scaffolds that can overcome these limitations. The indenone scaffold, a rigid bicyclic framework, offers a compelling starting point for the design of novel inhibitors.[2][3] Its structure can be strategically decorated with various functional groups to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[4][5]

The Spotlight on this compound

The subject of this guide, this compound (PubChem CID: 70700827), presents several strategic advantages as a kinase inhibitor scaffold.[6]

  • The Indenone Core: Provides a rigid foundation to minimize conformational entropy upon binding, a favorable characteristic for potent inhibitors.

  • The Bromo Substituent: The bromine atom at the 4-position is a key functional handle. It can serve as a vector for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).[7]

  • The Methoxy Group: The electron-donating methoxy group at the 7-position can influence the electronic properties of the aromatic ring and potentially form key hydrogen bonds with residues in the kinase hinge region.

  • The Methyl Group: The methyl group at the 2-position introduces a chiral center and provides a steric element that can be optimized to enhance selectivity for the target kinase.

Proposed Synthesis

A plausible synthetic route to the core scaffold can be adapted from established methods for related indenone structures. A common approach involves the bromination of a substituted dihydroindenone precursor. For instance, a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, was synthesized by treating 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in benzene.[7] This method provides a reliable pathway to introduce the crucial bromo-handle for subsequent diversification.

Evaluating the Scaffold: A Workflow for Kinase Inhibitor Characterization

Once synthesized, a systematic evaluation is required to determine the compound's potential as a kinase inhibitor. This involves a multi-tiered approach, from initial biochemical screening to cell-based validation.

Caption: A generalized workflow for kinase inhibitor discovery.

Primary Biochemical Screening: The TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for initial screening.

Principle: This assay measures the inhibition of substrate phosphorylation by the test compound. A europium-labeled anti-phospho-substrate antibody (donor) and an APC-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute in kinase buffer.

    • Prepare a solution of the target kinase and the peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted compound.

    • Add 4 µL of the kinase/substrate mix.

    • Initiate the reaction by adding 4 µL of the ATP solution (final concentration at or near the Km for ATP).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the donor/acceptor pair (e.g., Eu-antibody and APC-substrate).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor and acceptor wavelengths.

    • Calculate the ratio of acceptor/donor signals and plot against compound concentration to determine the IC50 value.

Data Presentation: Hypothetical IC50 Data

The data below is illustrative, based on activities of related indenone-like scaffolds against various kinases.[8][9]

Compound IDTarget KinaseIC50 (nM)
Scaffold-CoreKinase A1,250
Analog-1 (R=phenyl)Kinase A150
Analog-2 (R=pyridyl)Kinase A75
Analog-3 (R=furyl)Kinase A320
Scaffold-CoreKinase B>10,000
Analog-2 (R=pyridyl)Kinase B2,500

This table demonstrates how modifications at the bromo-position (R-group) could significantly impact potency and selectivity.

Cellular Activity: Validating Target Engagement

Positive hits from biochemical assays must be validated in a cellular context to ensure they can cross the cell membrane and inhibit the target in its native environment.

Experimental Protocol: Western Blot for Pathway Modulation

  • Cell Treatment:

    • Plate cancer cells known to be dependent on the target kinase pathway (e.g., MCF-7 breast cancer cells for PI3K/Akt pathway inhibitors).[9]

    • Treat cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe with a primary antibody against the phosphorylated form of the kinase's direct downstream substrate (e.g., anti-phospho-Akt Ser473).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total protein to serve as a loading control (e.g., anti-total-Akt).

    • Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify band intensity. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate indicates successful target inhibition in cells.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial scaffold provides a starting point. SAR studies are crucial for optimizing potency and selectivity. Based on published data on related heterocyclic kinase inhibitors, certain structural modifications are known to be beneficial.[8] For example, introducing hydrogen bond donors/acceptors on aryl rings attached at the 4-position can enhance interaction with the kinase hinge region.

SAR_Concept cluster_modifications Chemical Modifications via Cross-Coupling at 4-Bromo Position cluster_outcomes Observed Effects Indenone Indenone Scaffold (4-Bromo-7-methoxy-2-methyl...) Mod1 Aryl Groups (e.g., Phenyl, Pyridyl) Indenone->Mod1 Diversification Mod2 Heterocycles (e.g., Imidazole, Triazole) Indenone->Mod2 Diversification Mod3 Alkyl Chains Indenone->Mod3 Diversification Potency Increased Potency Mod1->Potency Selectivity Altered Selectivity Mod2->Selectivity PK Improved PK Properties Mod3->PK

Caption: Conceptual SAR exploration from the core scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its rigid core and synthetically tractable bromo-substituent make it an ideal platform for generating diverse chemical libraries. The technical workflows outlined in this guide provide a clear, step-by-step methodology for synthesizing, evaluating, and optimizing derivatives of this core. Future work should focus on synthesizing a focused library of analogs and screening them against a broad panel of kinases to identify initial hits. Subsequent optimization, guided by SAR and structural biology, could lead to the discovery of potent and selective clinical candidates for a range of diseases. The indenone scaffold has already shown promise in various therapeutic areas, including neurodegenerative disorders and cancer, underscoring the high potential of this chemical class.[1][10]

References

  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. Available at: [Link][4][5][11]

  • Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Available at: [Link][1]

  • Galla, S. H., et al. (2016). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][7]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70700827, this compound. Available at: [Link].[6]

  • Ferreira, L. G., et al. (2024). Bioactive Aurones, Indanones, and Other Hemiindigoid Scaffolds: Medicinal Chemistry and Photopharmacology Perspectives. Journal of Medicinal Chemistry. Available at: [Link][10]

  • Zheng, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. Available at: [Link][9]

  • Al-Warhi, T., et al. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Pharmaceuticals. Available at: [Link]

  • RSC Publishing. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Available at: [Link]

  • Sroka-Perek, J., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Y., et al. (2020). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhou, Y., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link][8]

  • Zhu, J., et al. (2022). Antioxidative Indenone and Benzophenone Derivatives from the Mangrove-Derived Fungus Cytospora heveae NSHSJ-2. Molecules. Available at: [Link][2]

  • ResearchGate. (n.d.). The structure of indenone and several related compounds with pharmacological activity. Available at: [Link][3]

Sources

Investigating the SAR of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one Analogs

Introduction: The Indanone Scaffold as a Privileged Motif in Drug Discovery

The indanone core, characterized by a benzene ring fused to a cyclopentanone ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a variety of natural products and has been extensively utilized as a versatile template for the synthesis of numerous biologically active compounds.[3][4][5] The rigid framework of the indanone system provides a well-defined orientation for appended functional groups, facilitating their interaction with biological targets. Consequently, derivatives of indanone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3][6][7]

One of the most notable drugs featuring the indanone core is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[4][5] This highlights the potential of the indanone scaffold to yield potent and selective therapeutic agents. This technical guide will provide a comprehensive investigation into the Structure-Activity Relationship (SAR) of a specific class of indanone analogs based on the this compound core. While direct SAR studies on this specific scaffold are not extensively published, this guide will synthesize data from closely related analogs to infer potential SAR trends and guide future drug discovery efforts.

Postulated Biological Target: Protein Kinases

A significant body of research points towards protein kinases as a primary target for substituted indanone derivatives.[1] The structural features of the this compound core are amenable to binding within the ATP-binding pocket of various kinases. The development of a similar compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, as a core structure for kinase inhibitors further supports this hypothesis. The planarity of the indanone ring system and the potential for hydrogen bond interactions are key features for kinase inhibition.

Indanone analogs have been reported to inhibit a range of kinases, including:

  • Fibroblast Growth Factor Receptor 1 (FGFR1)[8]

  • Cyclin-Dependent Kinases (CDKs) such as CDK1/cyclin B and CDK5/p25[1]

  • Dual-specificity tyrosine-regulated kinase 1A (DYRK1A)[1]

  • Casein Kinase 1 (CK1)[1]

  • Glycogen Synthase Kinase 3 (GSK-3)[1]

The following diagram illustrates a generalized signaling pathway involving protein kinases that can be targeted by small molecule inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Indanone_Analog Indanone Analog (Kinase Inhibitor) Indanone_Analog->RAF Inhibits Indanone_Analog->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Generalized MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound analogs can be dissected by considering substitutions on the aromatic A-ring and the cyclopentanone C-ring.

A-Ring Substitutions: The Role of Bromo and Methoxy Groups
  • 7-Methoxy Group: The methoxy group at the 7-position is likely to influence the electronic properties of the aromatic ring and can also participate in hydrogen bonding with the target protein. In studies of 2-benzylidene-1-indanone derivatives as adenosine receptor antagonists, methoxy substitution on the indanone ring was found to be crucial for high affinity. Specifically, a 4-methoxy substitution on the indanone ring, in combination with hydroxyl groups on the benzylidene ring, resulted in compounds with nanomolar affinity for A1 and A2A adenosine receptors. This suggests that the position and nature of alkoxy substituents are key determinants of activity.

  • 4-Bromo Group: The bromine atom at the 4-position is a versatile handle for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the SAR. Halogen atoms can also engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The electron-withdrawing nature of the bromine atom will also modulate the electronic character of the aromatic ring.

C-Ring Modifications: The Impact of the 2-Methyl Group
  • 2-Methyl Group: The methyl group at the 2-position introduces a chiral center, and the stereochemistry at this position could be critical for biological activity. This substituent may influence the conformation of the cyclopentanone ring and provide beneficial steric interactions within the binding pocket of the target protein. In a study on thiadiazinone kinase inhibitors, the introduction of a methyl group led to an improved anticancer profile.[9]

The following diagram summarizes the key SAR points for the this compound scaffold based on inferences from related compounds.

Caption: Key SAR considerations for the this compound scaffold.

Quantitative Biological Data of Substituted Indanones

The following tables summarize the biological activity of various substituted indanone analogs from the literature to provide a quantitative context for their therapeutic potential.

Table 1: Kinase Inhibitory Activity of Substituted Indanones

Compound IDSubstitution PatternTarget KinaseIC50 (µM)Reference
9a 2-hydroxy-1H-indene-1,3(2H)-dione with quinolineFGFR15.7[8]
9b 2-hydroxy-1H-indene-1,3(2H)-dione with quinoxalineFGFR13.3[8]
9c 2-hydroxy-1H-indene-1,3(2H)-dione with isoquinolineFGFR14.1[8]
7b 2-hydroxy-1H-indene-1,3(2H)-dione derivativeFGFR13.1[8]
6-Nitro-3'-N-oxime-indirubin Indigoid (related scaffold)CDK1/cyclin B0.18[1]
6-Nitro-3'-N-oxime-indirubin Indigoid (related scaffold)CK10.6[1]
6-Nitro-3'-N-oxime-indirubin Indigoid (related scaffold)GSK30.04[1]
5-Amino-3'-N-oxime-indirubin Indigoid (related scaffold)CDK1/cyclin B0.1[1]
5-Amino-3'-N-oxime-indirubin Indigoid (related scaffold)CK10.13[1]
5-Amino-3'-N-oxime-indirubin Indigoid (related scaffold)GSK30.36[1]

Table 2: Neuroprotective Activity of Substituted Indanones

Compound IDSubstitution PatternTarget/AssayIC50 (nM)Reference
9 Indanone derivativeAChE Inhibition14.8[3][10]
14 Indanone derivativeAChE Inhibition18.6[3][10]

Experimental Protocols

General Synthesis of 2,3-dihydro-1H-inden-1-one Analogs

The synthesis of the indanone core typically involves an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[3]

Synthesis_Workflow Aryl_Propanoic_Acid Substituted 3-Arylpropanoic Acid Indanone_Core Substituted 2,3-dihydro-1H-inden-1-one Aryl_Propanoic_Acid->Indanone_Core Intramolecular Friedel-Crafts Acylation (e.g., PPA, MsOH) Analogs Further Analogs Indanone_Core->Analogs Further Modifications (e.g., Cross-coupling, Aldol condensation)

Caption: General synthetic workflow for producing indanone analogs.

Step-by-Step Protocol:

  • Preparation of the 3-Arylpropanoic Acid: Synthesize the appropriately substituted 3-arylpropanoic acid precursor. This can often be achieved through standard organic synthesis methods such as malonic ester synthesis or Heck coupling followed by reduction.

  • Intramolecular Friedel-Crafts Acylation:

    • To a solution of the substituted 3-arylpropanoic acid, add a suitable cyclizing agent such as polyphosphoric acid (PPA) or methanesulfonic acid (MsOH).[11]

    • Heat the reaction mixture, typically at temperatures ranging from 80 to 120 °C, and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2,3-dihydro-1H-inden-1-one derivative.

  • Further Functionalization: The synthesized indanone core can be further modified. For example, the 4-bromo substituent can be used in Suzuki or other cross-coupling reactions to introduce new aryl or alkyl groups. The ketone at the 1-position can be a site for aldol condensation to generate 2-arylidene derivatives.[11]

In Vitro Kinase Inhibition Assay

A common method to assess the kinase inhibitory activity of compounds is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[12]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., containing HEPES, MgCl2, BSA, DTT)

  • ATP solution

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • In a white, opaque microplate, add the kinase, substrate, and kinase buffer.

    • Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Add the luminescent kinase assay reagent to each well. This reagent will lyse the cells (if a cell-based assay) and contain luciferase and its substrate to produce light from the remaining ATP.

    • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The analysis of related indanone analogs suggests that substitutions on both the aromatic A-ring and the cyclopentanone C-ring are critical for modulating biological activity. The 4-bromo and 7-methoxy groups on the A-ring, along with the 2-methyl group on the C-ring, provide a unique combination of electronic, steric, and reactive handles for optimization.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: A library of analogs of this compound should be synthesized to directly probe the SAR. This should include variations at the 4-position via cross-coupling reactions and exploration of the stereochemistry at the 2-position.

  • Target Identification and Selectivity Profiling: The synthesized compounds should be screened against a broad panel of kinases to identify the primary targets and assess their selectivity.

  • Mechanism of Action Studies: Elucidate the precise mechanism of action for the most potent compounds, including determination of their binding mode within the target kinase.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo models to evaluate their pharmacokinetic properties and therapeutic efficacy.

By systematically exploring the SAR of this intriguing indanone scaffold, it is anticipated that novel and potent drug candidates can be discovered for a range of diseases, including cancer and neurodegenerative disorders.

References

  • PubMed. (n.d.). Synthesis and kinase inhibitory activity of novel substituted indigoids. Retrieved from [Link]

  • Pharmacia. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • RSC Publishing. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved from [Link]

  • PubMed. (2017). Recent Developments in Biological Activities of Indanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxyindan-1-one. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1-indanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 3-Ethylidene-1,3-dihydro-indol-2-ones as Novel Checkpoint 1 Inhibitors. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

Sources

The Architecture of Bioactivity: A Technical Guide to the Discovery and Synthesis of Novel Functionalized Indenones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indenone scaffold, a privileged structural motif, has garnered significant attention in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel functionalized indenones. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships behind experimental choices, offering field-proven insights into the strategic design and execution of synthetic pathways. We will explore the landscape of modern synthetic methodologies, from seminal classical reactions to cutting-edge transition-metal-catalyzed strategies, and illuminate the journey from molecular design to potential therapeutic application.

The Indenone Core: A Foundation for Therapeutic Innovation

The indenone framework, characterized by a fused benzene and cyclopentenone ring system, is a recurring motif in a variety of natural products and pharmacologically active molecules.[1][4][5][6] Its rigid, planar structure provides an excellent platform for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. This inherent structural advantage has led to the development of indenone derivatives with a broad spectrum of therapeutic potential, most notably as potent anticancer agents.[7][8][9]

Mechanism of Action: A Focus on Anticancer Properties

Several functionalized indenones have demonstrated significant efficacy against various cancer cell lines.[8][9] The primary mechanisms of action often involve the disruption of critical cellular processes, such as:

  • Tubulin Polymerization Inhibition: Certain indenone derivatives act as antitubulin agents, inhibiting the formation of microtubules, which are essential for cell division. This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[7][9]

  • Topoisomerase I Inhibition: Indenoisoquinolines, a class of compounds containing the indenone moiety, have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[10] By stabilizing the enzyme-DNA complex, these inhibitors induce DNA strand breaks, ultimately leading to cancer cell death.

  • Modulation of Signaling Pathways: Functionalized indenones can also exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some derivatives have been shown to suppress the expression of factors like VEGF-R1, VEGF-R2, and HIF-α, which are critical for tumor angiogenesis.[7] Furthermore, downregulation of NF-κB p65 and Bcl-2 expression has been observed, promoting apoptosis.[11][12]

The diverse mechanisms of action underscore the remarkable versatility of the indenone scaffold and provide a strong rationale for its continued exploration in drug discovery.

Synthetic Strategies: Crafting Complexity and Functionality

The synthesis of functionalized indenones has evolved significantly, with modern methodologies offering unprecedented control over substitution patterns and molecular complexity. This section will explore the key synthetic paradigms, emphasizing the underlying principles that guide the choice of a particular strategy.

Transition-Metal-Catalyzed Annulation Reactions: A Powerful and Versatile Approach

Transition-metal catalysis has revolutionized the synthesis of indenones, providing highly efficient and atom-economical routes to a wide array of derivatives.[4][13] These reactions often proceed via C-H bond activation, a strategy that avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process.[14][15]

Palladium catalysis has been extensively employed for indenone synthesis. A notable example is the palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the direct annulation between simple aryl iodides and unsaturated carboxylic acid anhydrides.[16] This method offers excellent regioselectivity and has been successfully applied to the concise syntheses of indenone-based natural products like pauciflorol F and acredinone A.[16]

Experimental Protocol: Palladium/Norbornene-Catalyzed Indenone Synthesis [16]

  • Reactant Preparation: To an oven-dried vial, add the aryl iodide (1.0 equiv), unsaturated carboxylic acid anhydride (1.5 equiv), norbornene (2.0 equiv), and a suitable carbonate base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol %) and a phosphine ligand (e.g., PPh₃, 10 mol %).

  • Solvent and Reaction Conditions: Add a degassed solvent (e.g., toluene) and heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, concentrated under reduced pressure, and purified by column chromatography on silica gel to afford the desired indenone product.

Causality Behind Experimental Choices:

  • Norbornene: Acts as a transient mediator, facilitating the ortho-C-H activation of the aryl iodide.

  • Carbonate Base: Essential for the regeneration of the active palladium catalyst and to neutralize any acidic byproducts.

  • Phosphine Ligand: Stabilizes the palladium catalyst and modulates its reactivity.

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

Palladium_Catalyzed_Indenone_Synthesis cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle Aryl_Iodide Aryl Iodide Oxidative_Addition Oxidative Addition Aryl_Iodide->Oxidative_Addition Anhydride Unsaturated Carboxylic Anhydride Annulation Annulation with Anhydride Anhydride->Annulation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Norbornene Norbornene (NBE) NBE_Insertion NBE Migratory Insertion Norbornene->NBE_Insertion Oxidative_Addition->NBE_Insertion Ar-Pd(II)-I C_H_Activation C-H Activation NBE_Insertion->C_H_Activation C_H_Activation->Annulation Aryl-NBE-Palladacycle NBE_Extrusion NBE Extrusion Annulation->NBE_Extrusion Cyclization Intramolecular Cyclization NBE_Extrusion->Cyclization Cyclization->Pd_Catalyst Regeneration Product Functionalized Indenone Cyclization->Product

Caption: Palladium/Norbornene-Catalyzed Indenone Synthesis Workflow.

Rhodium catalysts have also emerged as powerful tools for indenone synthesis, often proceeding through C-H activation and cascade reactions.[14][15] For example, a rhodium(III)-catalyzed cascade reaction of benzimidates and alkenes provides access to diverse difunctionalized indenones under mild conditions.[14][15]

Nickel catalysis offers a cost-effective alternative to palladium and rhodium. Nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonates with alkynes furnish a wide range of indenones in high yields and with excellent regioselectivity.[17]

Radical Cascade Reactions: A Strategy for Rapid Complexity Generation

Radical cascade cyclization has recently gained prominence as an efficient method for constructing functionalized indenones.[2] These reactions often involve the generation of a radical species that undergoes a series of intramolecular cyclizations to form the indenone core. This approach is particularly useful for synthesizing polyhalogenated 1-indanones and indenes.[18]

Radical_Cascade_Cyclization Start Radical Precursor (e.g., Enynone) Initiation Radical Initiation (e.g., Photocatalyst, Initiator) Start->Initiation Radical_Formation Formation of Initial Radical Initiation->Radical_Formation Addition Radical Addition to Unsaturated Bond Radical_Formation->Addition Cyclization_5_exo_trig 5-exo-trig Cyclization Addition->Cyclization_5_exo_trig Intermediate_Radical Cyclized Radical Intermediate Cyclization_5_exo_trig->Intermediate_Radical Further_Reaction Further Reaction (e.g., Trapping, Elimination) Intermediate_Radical->Further_Reaction Product Functionalized Indenone Further_Reaction->Product

Caption: Generalized Workflow for Radical Cascade Cyclization to Indenones.

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy.[19] While less common for indenone synthesis compared to annulation strategies, MCRs represent a promising area for future development, enabling the rapid assembly of complex indenone libraries.

Data Presentation: Comparative Analysis of Synthetic Methodologies

To facilitate a clear comparison of the discussed synthetic strategies, the following table summarizes key parameters for each approach.

Synthetic StrategyCatalyst/ReagentStarting MaterialsKey AdvantagesKey Limitations
Pd/NBE Catalysis [16]Pd(OAc)₂, NBEAryl iodides, unsaturated anhydridesHigh regioselectivity, use of simple starting materialsRequires elevated temperatures
Rh(III) Catalysis [14][15][RhCp*Cl₂]₂Benzimidates, alkenesMild reaction conditions, broad substrate scopeMay require specific directing groups
Ni-Catalyzed Larock Annulation [17]Ni(cod)₂, ligand2-formylphenyl triflates, alkynesCost-effective catalyst, high yieldsSubstrate scope may be limited
Radical Cascade Cyclization [2][18]Photocatalyst/InitiatorEnynones, diynesRapid increase in complexity, access to unique functionalitiesControl of stereoselectivity can be challenging

Future Outlook: The Expanding Horizon of Indenone Chemistry

The field of indenone synthesis is continually evolving, driven by the demand for novel therapeutic agents and advanced materials. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalysis.[18] Furthermore, the exploration of novel multicomponent reactions for the one-pot synthesis of complex indenone scaffolds holds immense potential for accelerating drug discovery efforts. As our understanding of the biological targets of indenones deepens, the rational design and synthesis of next-generation derivatives with enhanced potency and selectivity will undoubtedly pave the way for new and improved therapies.

References

  • Indenone Synthesis via Transition‐Metal‐Catalyzed Annulation - ResearchGate. (n.d.). Retrieved from [Link]

  • Das, S., & Dutta, A. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry, 45(8), 3534-3558. Retrieved from [Link]

  • Kumar, D., et al. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Medicinal Chemistry, 58, 242-248. Retrieved from [Link]

  • Das, S., & Dutta, A. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. RSC Publishing. Retrieved from [Link]

  • Aromatic precursors used in transition‐metal‐catalyzed indenone synthesis. - ResearchGate. (n.d.). Retrieved from [Link]

  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33267-33293. Retrieved from [Link]

  • Recent applications of radical cascade reaction in the synthesis of functionalized 1-indenones | Request PDF - ResearchGate. (2019). Retrieved from [Link]

  • Wang, C., et al. (2021). Regioselective synthesis of indenones via nickel-catalyzed Larock annulations. Organic Chemistry Frontiers, 8(12), 3035-3040. Retrieved from [Link]

  • Kamal, A., et al. (2008). Gallic acid-based indanone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 3975-3978. Retrieved from [Link]

  • Kamal, A., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Bioorganic Chemistry, 92, 103239. Retrieved from [Link]

  • Catalytic Radical-Triggered Annulation/Iododifluoromethylation of Enynones for the Stereospecific Synthesis of 1-Indenones. (2023). The Journal of Organic Chemistry, 88(13), 8532-8541. Retrieved from [Link]

  • Kamal, A., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 936307. Retrieved from [Link]

  • Indenone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Morrell, A., et al. (2005). Optimization of the Indenone Ring of Indenoisoquinoline Topoisomerase I Inhibitors. Journal of Medicinal Chemistry, 48(25), 7933-7943. Retrieved from [Link]

  • Kamal, A., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 936307. Retrieved from [Link]

  • Lv, N., et al. (2017). Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction. Organic Letters, 19(10), 2588-2591. Retrieved from [Link]

  • Cholewiak, A., & Wolska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 485-526. Retrieved from [Link]

  • Cholewiak, A., & Wolska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 485–526. Retrieved from [Link]

  • Lv, N., et al. (2017). Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction. Organic Letters, 19(10), 2588-2591. Retrieved from [Link]

  • Neff, R. K., & Wipf, P. (2012). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 45(8), 1269–1281. Retrieved from [Link]

  • Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2024). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters. Retrieved from [Link]

  • Lévai, A. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(18), 4234. Retrieved from [Link]

  • Liu, F., et al. (2017). Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A. Angewandte Chemie International Edition, 56(43), 13435-13439. Retrieved from [Link]

  • Indenone‐ or indanone‐containing natural products and bioactive compounds. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • The structure of indenone and several related compounds with pharmacological activity.[13] - ResearchGate. (n.d.). Retrieved from [Link]

  • Indenone/indanone containing natural products and indenone synthesis. - ResearchGate. (n.d.). Retrieved from [Link]

  • House, H. O., et al. (1960). The Synthesis of Derivatives of 1-Indanone and Indenone. Journal of the American Chemical Society, 82(6), 1452–1459. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. (2017). Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted indanones are a prominent structural motif in a multitude of biologically active molecules and serve as crucial intermediates in the synthesis of complex pharmaceutical agents and natural products.[1][2] The specific substitution pattern of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one makes it a valuable building block for further chemical elaboration, particularly in the development of novel therapeutics. The presence of a bromine atom provides a handle for cross-coupling reactions, while the methoxy and methyl groups influence the molecule's electronic properties and stereochemistry. This application note provides a detailed, two-step protocol for the synthesis of this target compound, commencing with the preparation of the requisite 3-(2-bromo-5-methoxyphenyl)-2-methylpropanoic acid precursor, followed by its intramolecular Friedel-Crafts cyclization. The causality behind experimental choices and self-validating system checks are integrated throughout the protocol to ensure scientific integrity and reproducibility.

Materials and Reagents

Reagent/MaterialGradeSupplier
1-Bromo-4-methoxybenzeneReagentSigma-Aldrich
2-Methylpropenoic acid99%Alfa Aesar
Polyphosphoric acid (PPA)115%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99.5%Merck
Aluminum chloride (AlCl₃), anhydrous≥99%Fluka
Dichloromethane (DCM), anhydrous≥99.8%Acros Organics
Diethyl ether (Et₂O)ACS gradeFisher Scientific
Sodium bicarbonate (NaHCO₃), saturated solutionLaboratoryJ.T. Baker
Sodium sulfate (Na₂SO₄), anhydrousACS gradeVWR
Hydrochloric acid (HCl), concentrated37%EMD Millipore
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Silica gel60 Å, 230-400 meshSorbent Technologies

Synthetic Workflow

The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the carboxylic acid precursor via a Friedel-Crafts alkylation, followed by an intramolecular Friedel-Crafts acylation to construct the indanone ring system.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Cyclization A 1-Bromo-4-methoxybenzene C 3-(2-bromo-5-methoxyphenyl)-2-methylpropanoic acid A->C PPA, 80°C B 2-Methylpropenoic acid B->C D This compound C->D 1. SOCl₂ 2. AlCl₃, DCM

Sources

Friedel-Crafts acylation for substituted indanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Indanones via Intramolecular Friedel-Crafts Acylation

Introduction: The Significance of the Indanone Core

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry and drug development. Its rigid framework is a constituent of numerous biologically active molecules with diverse therapeutic applications, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] Consequently, robust and versatile synthetic methods for accessing substituted indanones are of paramount importance to researchers in organic synthesis and pharmaceutical development. Among the available synthetic strategies, the intramolecular Friedel-Crafts acylation stands as one of the most fundamental and widely utilized methods for constructing the 1-indanone core.[1][2][3]

This guide provides a comprehensive overview of the intramolecular Friedel-Crafts acylation for synthesizing substituted 1-indanones. It delves into the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and presents a comparative analysis of different approaches to empower researchers to make informed strategic decisions in their synthetic endeavors.

Reaction Mechanism: An Intramolecular Electrophilic Aromatic Substitution

The intramolecular Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The core principle involves the cyclization of a 3-arylpropanoic acid or a more reactive derivative, such as a 3-arylpropionyl chloride, promoted by a strong Brønsted or Lewis acid.[2][4] The reaction proceeds through a well-defined mechanistic sequence:

  • Generation of the Electrophile: The reaction is initiated by the activation of the carbonyl group by the acid catalyst. This generates a highly electrophilic acylium ion or a potent acylium ion-catalyst complex.[2]

  • Nucleophilic Attack: The tethered aromatic ring, acting as an intramolecular nucleophile, attacks the electrophilic acylium ion. This step forms a new carbon-carbon bond and results in a five-membered ring fused to the aromatic system.[2]

  • Formation of the Sigma Complex: The attack on the aromatic ring transiently disrupts its aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: A base (often the conjugate base of the acid catalyst or the solvent) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final 1-indanone product.[2]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Strategic Decision-Making: Choosing the Right Precursor

The efficiency and conditions of the cyclization are highly dependent on the choice of the starting material. Two primary pathways are commonly employed.

Pathway A: Direct Cyclization of 3-Arylpropanoic Acids

This one-step approach is attractive for its atom economy and environmentally benign nature, with water being the only theoretical byproduct.[1] However, the lower reactivity of the carboxylic acid necessitates forcing conditions.

  • Causality: Carboxylic acids are less potent electrophile precursors than acyl chlorides. Therefore, strong Brønsted "superacids" like triflic acid (TfOH), methanesulfonic acid (MSA), or polyphosphoric acid (PPA), or powerful Lewis acids are required to generate the acylium ion in sufficient concentration.[1][5] This often translates to higher reaction temperatures and the use of the acid as both a catalyst and a solvent.[6]

Pathway B: Cyclization of 3-Arylpropionyl Chlorides

This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under significantly milder conditions.[1]

  • Causality: The chloride ion is an excellent leaving group compared to the hydroxyl group of a carboxylic acid. This facilitates the formation of the acylium ion using classic Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), often at or below room temperature. While more efficient, this route introduces an extra synthetic step and generates corrosive byproducts like HCl.[1]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Direct Cyclization of a 3-Arylpropanoic Acid using Triflic Acid

This protocol describes the synthesis of 5-methoxy-1-indanone from 3-(4-methoxyphenyl)propanoic acid.

Materials:

  • 3-(4-methoxyphenyl)propanoic acid (1.0 eq)

  • Triflic acid (TfOH, 4.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) (0.2 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (nitrogen or argon), add the 3-(4-methoxyphenyl)propanoic acid.

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermic reaction upon acid addition.

  • Catalyst Addition: Slowly add triflic acid (4.0 equivalents) dropwise to the stirred solution via a syringe over 10-15 minutes.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and an excess of saturated sodium bicarbonate solution to neutralize the strong acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[2]

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄.[2]

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 5-methoxy-1-indanone.[2]

Protocol 2: Two-Step Synthesis via an Acyl Chloride Intermediate

This protocol describes the synthesis of 6-chloro-1-indanone from 3-(3-chlorophenyl)propanoic acid.

Step 2a: Preparation of 3-(3-chlorophenyl)propionyl chloride

Materials:

  • 3-(3-chlorophenyl)propanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.0 eq)

  • Anhydrous toluene

  • A few drops of anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • Combine the carboxylic acid and anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride and heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours.

  • After cooling, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which is often used in the next step without further purification.

Step 2b: Intramolecular Friedel-Crafts Acylation

Materials:

  • Crude 3-(3-chlorophenyl)propionyl chloride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃, 1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated HCl

  • Ice

Procedure:

  • Reaction Setup: Suspend anhydrous AlCl₃ in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve the crude acyl chloride in a small amount of anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Workup and Purification: Follow steps 7-9 from Protocol 1 for extraction, washing, drying, and purification to obtain the desired 6-chloro-1-indanone.

Experimental_Workflow Setup 1. Reaction Setup (Flame-dried flask, inert atm.) Reagents 2. Add Starting Material & Anhydrous Solvent Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Catalyst 4. Add Acid Catalyst (Dropwise) Cool->Catalyst React 5. Reaction (Monitor by TLC) Catalyst->React Quench 6. Quench Reaction (Ice + NaHCO₃ or HCl) React->Quench Extract 7. Extraction (e.g., CH₂Cl₂) Quench->Extract WashDry 8. Wash & Dry (Brine, MgSO₄) Extract->WashDry Purify 9. Purify (Column Chromatography) WashDry->Purify Product Pure 1-Indanone Purify->Product

Caption: General experimental workflow for 1-indanone synthesis.

Comparative Data and Catalyst Selection

The choice of catalyst and reaction conditions dramatically impacts the outcome of the synthesis. Traditional methods often rely on stoichiometric amounts of Lewis acids because the ketone product can coordinate with and deactivate the catalyst.[7][8] However, modern research focuses on developing more efficient catalytic systems.

Substrate PrecursorCatalyst / ReagentSolventTemp. (°C)Yield (%)Key Insights & Reference
3-Phenylpropanoic AcidTriflic Acid (TfOH)CH₂Cl₂RTHighTfOH is a highly effective Brønsted acid for direct cyclization.[1]
3-Phenylpropionyl ChlorideAlCl₃ (stoichiometric)CS₂ or CH₂Cl₂0 to RT>90%The classic, high-yielding method for unsubstituted systems.[2]
3-Arylpropanoic AcidsPolyphosphoric Acid (PPA)Neat80-100GoodA common, viscous reagent that acts as both catalyst and solvent.[6]
3-Arylpropanoic AcidsNiobium Pentachloride (NbCl₅)1,2-dichloroethaneRTGood-ExcellentActs as both a chlorinating agent and a Lewis acid catalyst.[9]
3-Arylpropanoic AcidsLanthanide Triflates (e.g., Tb(OTf)₃)o-chlorobenzene250Moderate-GoodEffective for deactivated systems but requires very high temperatures.[6]
3-Arylpropanoic AcidsMicrowave Irradiation + TfOHNeatVariesHighNon-conventional energy sources can drastically reduce reaction times.[5]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Moisture can hydrolyze both acyl chlorides and many Lewis acid catalysts, significantly reducing reaction efficiency. Flame-drying glassware and using anhydrous solvents are critical.

  • Substituent Effects: The electronic nature of substituents on the aromatic ring plays a crucial role. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, facilitating cyclization under milder conditions. Conversely, strongly deactivating groups (e.g., -NO₂) can prevent the reaction entirely.

  • Steric Hindrance: Bulky substituents near the site of cyclization can hinder the intramolecular attack, leading to lower yields.

  • Regioselectivity: For meta-substituted 3-arylpropanoic acids, two different regioisomers of the indanone can be formed. The product distribution is governed by both steric and electronic factors, and may require careful optimization and characterization.

  • Catalyst Stoichiometry: For Lewis acids like AlCl₃, more than one equivalent is often necessary. The first equivalent coordinates to the carbonyl of the acyl chloride to form the acylium ion, while additional amounts may be complexed by the ketone product, rendering it inactive.[7]

Conclusion

The intramolecular Friedel-Crafts acylation is a powerful and versatile tool for the synthesis of substituted 1-indanones, which are vital building blocks in drug discovery.[3] A thorough understanding of the reaction mechanism and the causal relationships between substrate reactivity, catalyst choice, and reaction conditions is essential for successful implementation. While traditional methods using strong Brønsted acids or stoichiometric Lewis acids remain highly effective, ongoing research continues to provide milder and more sustainable alternatives, including the use of novel catalysts and non-conventional energy sources.[2][5][9] This guide provides the foundational knowledge and practical protocols for researchers to confidently apply this important transformation in their work.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Olah, G. A., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(21), 5029. [Link]

  • BenchChem. (2025).
  • da Silveira, C. C., et al. (2016). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 57(32), 3604-3606. [Link]

  • Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1479. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]

  • Request PDF. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. [Link]

  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 18-23. [Link]

  • This is a general knowledge statement in organic chemistry, supported by the collective understanding presented in the cited sources.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indanone Scaffold

The indanone core is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents.[1][2] These compounds exhibit a wide array of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[1] Specifically, substituted indanones like 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one serve as crucial building blocks in medicinal chemistry and drug development. The strategic placement of the bromo, methoxy, and methyl groups offers multiple points for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis due to their high efficiency, functional group tolerance, and versatility in forming carbon-carbon and carbon-heteroatom bonds.[3][4][5] Among these, the intramolecular Heck reaction stands out as a powerful method for the construction of cyclic and polycyclic frameworks.[6][7][8] This application note provides a detailed protocol for the synthesis of this compound, leveraging the principles of palladium-catalyzed intramolecular cyclization.

Reaction Principle: The Intramolecular Heck Reaction

The synthesis of the target indanone is achieved via an intramolecular Mizoroki-Heck reaction. This reaction involves the palladium(0)-catalyzed coupling of an aryl halide with a pendant alkene within the same molecule.[6][7][8] The generally accepted mechanism for this transformation, proceeding through a neutral pathway, is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This is followed by the coordination and migratory insertion of the alkene into the newly formed palladium-carbon bond, leading to the formation of the five-membered ring of the indanone. The catalytic cycle is completed by a β-hydride elimination step, which regenerates the palladium(0) catalyst and forms the final product.

Experimental Workflow Overview

The synthesis of this compound via an intramolecular Heck reaction can be visualized as a streamlined process. The key steps involve the careful selection of the starting material, catalyst system, and reaction conditions to favor the desired cyclization.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Material: 2-Bromo-5-methoxy-1-(2-methylallyl)benzene Reagents Reagents: Pd(OAc)2, PPh3, Base (e.g., K2CO3), Solvent (e.g., DMF or Acetonitrile) Setup Reaction Setup: Inert atmosphere (N2 or Ar), Controlled temperature Reagents->Setup Heck Intramolecular Heck Reaction: Cyclization to form the indanone ring Setup->Heck Quench Reaction Quenching Heck->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: This compound Purify->Product Characterize Characterization: NMR, Mass Spectrometry, IR

Figure 1: A generalized workflow for the synthesis of the target indanone.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplierNotes
2-Bromo-5-methoxy-1-(2-methylallyl)benzeneC11H13BrO241.12>95%VariousStarting material. Can be synthesized from 2-bromo-5-methoxytoluene.
Palladium(II) Acetate (Pd(OAc)2)C4H6O4Pd224.50>98%Strem, AldrichCatalyst precursor.
Triphenylphosphine (PPh3)C18H15P262.29>99%Acros, AldrichLigand for the palladium catalyst.
Potassium Carbonate (K2CO3)K2CO3138.21>99%Fisher, VWRBase.
N,N-Dimethylformamide (DMF)C3H7NO73.09AnhydrousAcros, AldrichSolvent. Anhydrous conditions are crucial.
Ethyl AcetateC4H8O288.11ACS GradeFisher, VWRFor extraction.
Brine (saturated NaCl solution)NaCl(aq)--Lab preparedFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37-Fisher, VWRDrying agent.
Silica GelSiO260.08230-400 meshSorbent Tech.For column chromatography.
HexanesC6H1486.18ACS GradeFisher, VWREluent for column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-methoxy-1-(2-methylallyl)benzene (1.0 g, 4.15 mmol).

    • Add palladium(II) acetate (46.6 mg, 0.208 mmol, 5 mol%), triphenylphosphine (216 mg, 0.83 mmol, 20 mol%), and potassium carbonate (1.15 g, 8.3 mmol, 2 equivalents).

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Reaction Execution:

    • Add anhydrous N,N-dimethylformamide (40 mL) via syringe.

    • The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete, the mixture is allowed to cool to room temperature.

    • The reaction mixture is then poured into 100 mL of water and extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 90:10 hexanes:ethyl acetate) is typically effective.

    • Fractions containing the desired product are combined, and the solvent is evaporated to yield this compound as a solid.

Catalytic Cycle and Mechanistic Insights

The intramolecular Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

heck_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_aryl Ar-Pd(II)-X(L)2 oxidative_addition->pdII_aryl alkene_coordination Alkene Coordination pdII_aryl->alkene_coordination pdII_alkene [Ar-Pd(II)-alkene(L)2]+X- alkene_coordination->pdII_alkene migratory_insertion Migratory Insertion pdII_alkene->migratory_insertion pdII_alkyl Alkyl-Pd(II)-X(L)2 migratory_insertion->pdII_alkyl beta_hydride_elimination β-Hydride Elimination pdII_alkyl->beta_hydride_elimination pdH H-Pd(II)-X(L)2 beta_hydride_elimination->pdH product Product beta_hydride_elimination->product reductive_elimination Reductive Elimination pdH->reductive_elimination reductive_elimination->pd0 hx HX reductive_elimination->hx aryl_halide Ar-X aryl_halide->oxidative_addition base Base hx->base

Figure 2: The catalytic cycle of the intramolecular Heck reaction.

  • Oxidative Addition: The catalytically active Pd(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex.[6][7]

  • Alkene Coordination: The pendant alkene of the substrate coordinates to the palladium center.

  • Migratory Insertion: The aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a five-membered ring. This step is often regioselective, favoring the exo-trig cyclization mode.[7][9]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a double bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a salt byproduct.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, poor quality solvent, or low temperature.Use fresh Pd(OAc)2, ensure the solvent is anhydrous, and confirm the reaction temperature. Consider a different ligand or a higher catalyst loading.
Formation of Byproducts Side reactions such as intermolecular coupling or decomposition.Lower the reaction temperature, use a more dilute solution, or screen different bases and solvents.
Incomplete Reaction Insufficient reaction time or catalyst deactivation.Extend the reaction time and monitor by TLC/GC-MS. If the catalyst has deactivated, adding a fresh portion may help.

Conclusion

The palladium-catalyzed intramolecular Heck reaction is a robust and efficient method for the synthesis of this compound. This protocol provides a detailed and scientifically grounded approach for researchers in organic synthesis and drug discovery. The versatility of palladium catalysis opens up avenues for the synthesis of a wide range of functionalized indanones, which are valuable intermediates for the development of novel therapeutics.

References

  • Intramolecular Heck reaction - Wikipedia. Available at: [Link]

  • Intramolecular Heck reaction - Grokipedia. Available at: [Link]

  • The Intramolecular Heck Reaction. Available at: [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research, 42(8), 1074–1086. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Available at: [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 624–655. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances, 15(1), 1-15. Available at: [Link]

  • Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions - Diva-Portal.org. Available at: [Link]

  • Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction - OUCI. Available at: [Link]

  • (PDF) Palladium‐Catalyzed Selectivity Controlled Highly Efficient Carbonylative Synthesis of Isoquinoline‐1,3(2H,4H)‐diones and Indanones - ResearchGate. Available at: [Link]

  • Indanone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc - Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed. Available at: [Link]

  • Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - IT Services - University of Liverpool. Available at: [Link]

Sources

The Strategic Role of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indanone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in the core structures of diverse therapeutic agents. These "privileged scaffolds" offer a unique combination of rigid conformational pre-organization and multiple points for chemical diversification, allowing for the fine-tuning of pharmacological properties. The 1-indanone skeleton is a prime example of such a scaffold, forming the basis of drugs for a range of diseases, most notably neurodegenerative disorders.[1][2] The strategic functionalization of this core structure is paramount to achieving desired biological activity. This guide focuses on a particularly valuable, functionalized intermediate: 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one .

This compound is not merely a synthetic curiosity; it is a purpose-built building block for drug discovery. The methoxy group at the 7-position and the methyl group at the 2-position are common features in bioactive indanones, influencing their binding to target proteins. The bromine atom at the 4-position is the key to its versatility. It serves as a highly reactive handle for introducing a vast array of chemical moieties through modern cross-coupling reactions, enabling the exploration of chemical space and the optimization of drug candidates. This document provides a detailed overview of the synthesis of this key intermediate and its application in the construction of novel therapeutic agents, with a focus on kinase inhibitors.

Chemical Properties and Design Rationale

The utility of this compound in drug design stems from the specific contributions of each of its substituents:

Component Chemical Property/Function Medicinal Chemistry Rationale
1-Indanone Core Rigid bicyclic scaffoldProvides a defined three-dimensional structure for the precise orientation of substituents, facilitating optimal interactions with biological targets.
7-Methoxy Group Electron-donating groupCan participate in hydrogen bonding with amino acid residues in protein binding pockets and influences the electronic properties of the aromatic ring.
2-Methyl Group Aliphatic substituentCan provide beneficial steric interactions within a binding site and can influence the metabolic stability of the molecule.
4-Bromo Substituent Reactive handleServes as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or other functional groups.[3][4][5]

Synthesis Protocol: Preparation of this compound

The following protocol describes a plausible and efficient synthesis of the title compound, adapted from established methods for similar indanone structures.[6][7] The key step is the regioselective bromination of a 7-methoxy-2-methyl-indan-1-one precursor.

Workflow for the Synthesis of the Key Intermediate

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Regioselective Bromination A 3-(m-Methoxyphenyl)-2-methylpropanoic acid C Acid Chloride Intermediate A->C SOCl2 B Thionyl Chloride E 7-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one C->E Intramolecular Acylation D Lewis Acid (e.g., AlCl3) F 7-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one H This compound F->H NBS, Solvent (e.g., CCl4) G N-Bromosuccinimide (NBS)

Caption: Synthetic workflow for the target indanone.

Step-by-Step Experimental Procedure

PART A: Synthesis of 7-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

  • Acid Chloride Formation: To a solution of 3-(m-methoxyphenyl)-2-methylpropanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane and cool to 0 °C. Add a Lewis acid such as aluminum chloride (1.2 equivalents) portion-wise. Allow the reaction to stir at room temperature for 12-16 hours.

  • Quenching and Extraction: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

PART B: Synthesis of this compound

  • Bromination: Dissolve 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as carbon tetrachloride. Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield this compound.

Application Protocol: Synthesis of a 4-Aryl-Indanone-Based Kinase Inhibitor

The true utility of this compound is realized in its role as a versatile intermediate. The bromine atom at the 4-position is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl groups.[3][4][5] This is a cornerstone strategy in the development of kinase inhibitors, where an appropriately substituted aromatic ring at this position can engage in crucial interactions within the ATP-binding site of the target kinase.[7][8]

The following protocol outlines a general yet robust procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow for Suzuki-Miyaura Coupling

G A 4-Bromo-7-methoxy-2-methyl- 2,3-dihydro-1H-inden-1-one F 4-Aryl-7-methoxy-2-methyl- 2,3-dihydro-1H-inden-1-one (Target Kinase Inhibitor Scaffold) A->F Coupling B Arylboronic Acid B->F Coupling C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Catalyzes D Base (e.g., K2CO3) D->F Activates E Solvent (e.g., Toluene/Water) E->F Reaction Medium

Caption: Suzuki-Miyaura coupling workflow.

Step-by-Step Experimental Procedure
  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one derivative.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed intermediate for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its true power lies in the versatility of the 4-bromo substituent. The application of this building block, particularly in palladium-catalyzed cross-coupling reactions, provides a rapid and efficient means to generate libraries of novel indanone derivatives. These derivatives can be tailored to interact with a multitude of biological targets, with demonstrated potential in the development of kinase inhibitors and neuroprotective agents. As the demand for novel therapeutics continues to grow, the judicious use of such well-designed chemical building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemHelper. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Galla, S. H., Sridhar, J., Mague, J. T., & Donahue, J. P. (n.d.). Synthesis scheme for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. ResearchGate. Retrieved from [Link]

  • Galla, S. H., Sridhar, J., Mague, J. T., & Donahue, J. P. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 245–248. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Dyker, G., & Stirner, W. (2001). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Synthesis, 2001(12), 1761-1764. [Link]

  • Vedejs, E., & Chapman, R. W. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(45), 16030–16041. [Link]

  • Baker, T. M., Fyfe, M. C. T., Jones, G., & Thom, S. M. (2017). Kinase inhibitors (U.S. Patent No. 9,751,837 B2). U.S. Patent and Trademark Office. [Link]

  • Hillig, R. C., et al. (2022). SOS1 inhibitors for use in the treatment of pain (CA 3213593 A1).
  • Pieper, L. M., et al. (2013). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 56(18), 7346–7357. [Link]

  • Ratheesh, M., et al. (2023). MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease. Neurochemical Research, 49(6), 1518-1528. [Link]

  • Yu, C., et al. (2024). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 269, 116298. [Link]

Sources

Application Note: A Detailed Protocol for the Regioselective Bromination of 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven experimental procedure for the regioselective bromination of 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Brominated indanone scaffolds are crucial intermediates in medicinal chemistry and materials science, serving as versatile building blocks for more complex molecular architectures.[1][2] The protocol detailed herein addresses the common challenge of regioselectivity in electrophilic aromatic substitution on a substituted indanone core.[1][3][4] By carefully controlling reaction conditions, this method reliably yields 4-bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable precursor for pharmaceutical development.[1] This guide includes a discussion of the reaction mechanism, extensive safety protocols, a step-by-step experimental workflow, purification techniques, and methods for analytical characterization.

Introduction and Mechanistic Rationale

The indanone framework is a privileged structure in drug discovery, appearing in numerous pharmacologically active compounds.[1] The introduction of a bromine atom onto this scaffold provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries.[1]

The target transformation involves an electrophilic aromatic substitution. The starting material, 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, presents several potential sites for bromination. The outcome is dictated by the directing effects of the existing substituents:

  • 7-Methoxy Group (-OCH₃): A potent activating, ortho, para-directing group due to resonance electron donation. It strongly favors substitution at the C4, C6 (ortho), and C5 (para) positions.

  • Carbonyl Group (C=O): A deactivating, meta-directing group.

  • Alkyl Substituents: Weakly activating, ortho, para-directing groups.

The powerful activating nature of the methoxy group dominates the reaction's regioselectivity. Bromination is therefore anticipated to occur on the aromatic ring rather than the α-carbon of the ketone. Between the available ortho (C6) and para (C5) positions relative to the methoxy group, substitution at C4 is sterically accessible and electronically favored, leading to the desired product. This protocol is designed to maximize the formation of this specific regioisomer.

Safety First: Handling Corrosive and Toxic Reagents

WARNING: This procedure involves hazardous materials, including bromine and glacial acetic acid, which are highly corrosive, toxic, and can cause severe chemical burns.[5][6][7] Fatal if inhaled.[6] Strict adherence to safety protocols is mandatory.

  • Work Area: All steps must be performed inside a certified, properly functioning chemical fume hood.[2][5]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Splash-proof safety goggles and a full-face shield.[8][9]

    • Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.

    • A flame-resistant lab coat.

  • Spill & Exposure:

    • Keep a bromine spill kit readily accessible.

    • An emergency eyewash station and safety shower must be immediately available.[9]

    • In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][8] Seek immediate medical attention.

    • In case of inhalation, move the individual to fresh air and call for immediate medical assistance.[8]

  • Waste Disposal: All bromine-containing waste must be quenched with sodium thiosulfate solution before being disposed of in a designated hazardous waste container according to institutional guidelines.

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Recommended Purity
7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one1155261-17-8176.21>97%
Bromine (Br₂)7726-95-6159.81>99.5%
Glacial Acetic Acid64-19-760.05>99.7%
Dichloromethane (DCM)75-09-284.93ACS Grade
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Methanol (for recrystallization)67-56-132.04ACS Grade
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Pressure-equalizing dropping funnel (60 mL)

  • Reflux condenser with a gas outlet connected to a trap (bubbler with 1 M NaOH or sodium thiosulfate solution)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Detailed Experimental Protocol

This procedure is based on a 5.0 g scale of the starting material.

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Ensure all glassware is dry.

  • Connect the top of the condenser to a gas trap to neutralize any evolved HBr gas and bromine vapors.[2]

  • Place the flask in an ice-water bath on top of the magnetic stirrer.

Step 2: Reagent Charging and Dissolution
  • To the reaction flask, add 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (5.00 g, 28.4 mmol).

  • Add 50 mL of glacial acetic acid to the flask. Stir the mixture until the solid is completely dissolved. Cool the solution to 0-5 °C in the ice bath.

Step 3: Bromine Addition
  • In the fume hood, carefully measure bromine (1.53 mL, 4.76 g, 29.8 mmol, 1.05 eq.) and dissolve it in 20 mL of glacial acetic acid in a separate beaker.

  • Transfer this bromine solution to the dropping funnel.

  • Add the bromine solution dropwise to the stirred indanone solution over approximately 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[10] A slow addition rate is crucial to control the exothermic reaction and minimize side-product formation.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.

Step 4: Reaction Monitoring and Work-up
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Once complete, carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. A precipitate (the crude product) should form.

  • Quench the excess bromine by slowly adding 10% aqueous sodium thiosulfate solution until the reddish-orange color of bromine disappears and the solution becomes colorless or pale yellow.

  • Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).

Step 5: Extraction (Alternative to Filtration if Product is Oily)
  • If the product oils out instead of precipitating, transfer the quenched reaction mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).[11]

  • Combine the organic layers and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), 100 mL of water, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 6: Purification by Recrystallization
  • Recrystallization is a highly effective method for purifying solid organic compounds.[12][13][14] The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[12]

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol (or ethanol) to the flask while heating gently, just enough to fully dissolve the solid at the boiling point.[12]

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.[12]

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold methanol, and dry them under vacuum.

Data Summary and Expected Results

ReagentMolecular Wt. ( g/mol )Mass / VolumeMoles (mmol)Equivalents
7-methoxy-2-methyl-indenone176.215.00 g28.41.0
Bromine (Br₂)159.814.76 g / 1.53 mL29.81.05
Acetic Acid (Solvent)60.05~70 mL--
Product (Expected) 255.11 ---
Expected Yield: 75-85%
Appearance: Off-white to pale yellow solid

Visualization of the Experimental Workflow

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Assemble Dry Glassware Reagents 2. Dissolve Indanone in Acetic Acid Setup->Reagents Cooling 3. Cool to 0-5 °C Reagents->Cooling Addition 4. Dropwise Addition of Br₂ Solution Cooling->Addition Stir 5. Stir at 0-5 °C (1-2 hours) Addition->Stir TLC 6. Monitor by TLC Stir->TLC Quench 7. Pour into Ice-Water & Quench with Na₂S₂O₃ TLC->Quench Filter 8. Filter Crude Product (or Extract with DCM) Quench->Filter Wash 9. Wash with Cold Water Filter->Wash Recrystal 10. Recrystallize from Methanol Wash->Recrystal Dry 11. Dry Under Vacuum Recrystal->Dry Analyze 12. Characterize (NMR, IR, MS) Dry->Analyze

Caption: Workflow for the bromination of 7-methoxy-2-methyl-inden-1-one.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.[15]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methoxy group (~3.9 ppm), a singlet for the methyl group, multiplets for the aliphatic protons of the five-membered ring, and two doublets in the aromatic region corresponding to the protons at C5 and C6.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals include the carbonyl carbon (>200 ppm), aromatic carbons (100-160 ppm), the methoxy carbon (~56 ppm), and aliphatic carbons.

  • IR (ATR): A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1700-1720 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and [M+2]⁺. For C₁₁H₁₁BrO₂, the expected m/z would be ~254 and ~256.

References

  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. [Link]

  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33, 479-486. [Link]

  • Mohamed, et al. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 106-114. [Link]

  • Autechaux, A. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Autechaux. [Link]

  • Kus, N. S., & Aygun, M. (2015). Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 545-554. [Link]

  • Ali, M. A., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. E-Journal of Chemistry, 7(4), 1539-1546. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • Galla, S. H., et al. (2018). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCrData, 3(10), x181488. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (n.d.).
  • Yilmaz, I., et al. (2023). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. Journal of Molecular Structure, 1277, 134857. [Link]

Sources

Topic: Kinase Inhibition Assay Protocol for 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is an emerging platform in the development of novel kinase inhibitors, which are critical therapeutic agents, particularly in oncology.[1] This document provides a comprehensive, two-stage protocol for the characterization of a novel 1-indanone derivative, 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. The protocol first outlines a broad kinase selectivity profiling strategy to identify potential targets within the human kinome. Subsequently, it details a robust, luminescence-based assay for determining the half-maximal inhibitory concentration (IC₅₀) against identified "hit" kinases. The methodologies are centered around the highly sensitive and universal ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production.[2][3] This guide is designed to provide researchers with a validated framework for the initial biochemical evaluation of this and other novel small-molecule kinase inhibitor candidates.

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, they are a major class of therapeutic targets.[6] The compound this compound belongs to the 1-indanone class of molecules, which have shown a broad range of biological activities and are being actively investigated as core structures for new kinase inhibitors.[1][7]

When characterizing a novel compound with a promising scaffold, the first critical step is to understand its target landscape.[8] Rarely does an inhibitor interact with only a single kinase; more often, it exhibits a specific pattern of activity across multiple kinases.[9] This "selectivity profile" is fundamental to understanding a compound's potential therapeutic efficacy and its possible off-target liabilities.[10][11]

This application note presents a strategic workflow for characterizing this compound, beginning with broad selectivity profiling and proceeding to precise potency determination.

G cluster_0 Characterization Workflow Compound Test Compound (4-Bromo-7-methoxy-2-methyl- 2,3-dihydro-1H-inden-1-one) Profiling Stage 1: Kinase Selectivity Profiling (Single-Dose Screen) Compound->Profiling Screen at 10 µM Data_Analysis Data Analysis (Identify 'Hit' Kinases) Profiling->Data_Analysis Calculate % Inhibition IC50 Stage 2: IC50 Determination (Dose-Response Assay) Data_Analysis->IC50 Select Hits for Follow-up SAR Potency & Selectivity Profile (Informs SAR Studies) IC50->SAR

Figure 1: Overall workflow for kinase inhibitor characterization.

Assay Principle: The ADP-Glo™ Luminescence-Based Method

To ensure broad applicability across the diverse kinase family, we recommend the ADP-Glo™ Kinase Assay. Its universal nature stems from its direct quantification of ADP, a product common to all kinase-catalyzed phosphorylation reactions. This eliminates the need for target-specific antibodies or modified substrates, making it ideal for screening novel compounds against large panels of kinases.[2][3]

The assay proceeds in two steps:[12]

  • Kinase Reaction & ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This simultaneously terminates the enzymatic reaction and depletes the remaining, unconsumed ATP. This step is crucial for reducing background signal.

  • ADP Conversion & Signal Generation: Next, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.

Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Stage 1: Kinase Selectivity Profiling Protocol

The objective of this stage is to screen this compound against a broad panel of kinases (e.g., >100 kinases, often available as a commercial service) at a single, relatively high concentration to identify potential targets.

3.1. Experimental Design

  • Test Compound Concentration: A final concentration of 10 µM is standard for initial screens to maximize the chances of identifying even weak interactions.

  • Controls:

    • Positive Control: A known broad-spectrum inhibitor (e.g., Staurosporine) to validate assay performance.

    • Negative Control: DMSO vehicle control, representing 100% kinase activity.

3.2. Abbreviated Protocol

  • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • In the assay plate, add the test compound to the kinase/substrate mixture to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Initiate the reaction by adding ATP. Incubate for the recommended time (e.g., 60 minutes at 30°C).

  • Stop the reaction and measure activity using the ADP-Glo™ protocol as described in Stage 2.

  • Calculate the percent inhibition relative to the DMSO control.

3.3. Data Interpretation Kinases that show significant inhibition (e.g., >50% inhibition at 10 µM) are considered "hits" and should be selected for full dose-response analysis in Stage 2.

Kinase TargetCompound X IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015
Table 1: Example inhibitory activity data for a hypothetical compound against a kinase panel. Staurosporine is used as a positive control.[4]

Stage 2: IC₅₀ Determination Protocol

This protocol provides a detailed method for determining the potency (IC₅₀) of this compound against the hit kinases identified in Stage 1.

4.1. Materials and Reagents

  • This compound

  • Recombinant "hit" kinase and its specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)[2]

  • ATP, MgCl₂, DTT, and other buffer components

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[4]

  • 100% DMSO

  • White, opaque 384-well or 96-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capability

4.2. Reagent Preparation

  • Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series of the compound stock in 100% DMSO. This will be your source plate for the assay.

  • Kinase Solution: Prepare the kinase solution in Kinase Assay Buffer at 2X the final desired concentration. The optimal concentration should be determined empirically to yield a robust signal.

  • Substrate/ATP Solution: Prepare a mixture of the kinase substrate and ATP in Kinase Assay Buffer at 2X the final concentration. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate, competitive inhibitor characterization.[9]

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[13]

4.3. Experimental Parameters The following table provides recommended volumes for a 384-well plate format. These can be scaled for other plate types.

ParameterVolume/ConcentrationNotes
Plate Type384-well, white, opaqueMinimizes crosstalk and maximizes signal.
Kinase Reaction Volume5 µL
Compound/DMSO addition0.5 µL from source plateResults in a 1:10 dilution.
Kinase Addition2.5 µL (2X solution)Pre-incubate with compound.
Substrate/ATP Addition2.5 µL (2X solution)Initiates the reaction.
ADP-Glo™ Reagent5 µLStops reaction, depletes ATP.
Kinase Detection Reagent10 µLGenerates luminescent signal.
Final Volume20 µL

Table 2: Recommended volumes and concentrations for the IC₅₀ determination assay.

4.4. Assay Procedure

G cluster_1 IC50 Determination Protocol (Per Well) Step1 Step 1: Add Compound Add 0.5 µL of serially diluted compound or DMSO control. Step2 Step 2: Add Kinase Add 2.5 µL of 2X Kinase Solution. Step1->Step2 Step3 Step 3: Pre-incubation Incubate for 10-15 min at RT to allow compound binding. Step2->Step3 Step4 Step 4: Initiate Reaction Add 2.5 µL of 2X Substrate/ATP Mix. Step3->Step4 Step5 Step 5: Kinase Reaction Incubate for 60 min at 30°C. Step4->Step5 Step6 Step 6: Stop & Deplete ATP Add 5 µL ADP-Glo™ Reagent. Step5->Step6 Step7 Step 7: Incubation Incubate for 40 min at RT. Step6->Step7 Step8 Step 8: Detect ADP Add 10 µL Kinase Detection Reagent. Step7->Step8 Step9 Step 9: Incubation Incubate for 30-60 min at RT. Step8->Step9 Step10 Step 10: Read Luminescence Measure signal with a plate reader. Step9->Step10

Figure 2: Step-by-step workflow for the ADP-Glo™ IC₅₀ assay.

  • Compound Addition: Add 0.5 µL of the serially diluted compound or DMSO controls to the appropriate wells of a 384-well plate.

  • Kinase Addition: Add 2.5 µL of the 2X kinase solution to each well. Mix the plate gently.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 2.5 µL of the 2X substrate/ATP mixture to each well to start the kinase reaction. Mix the plate thoroughly.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time may vary by kinase and should be determined to be within the linear range of the reaction.

  • Stop Reaction: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[2][13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader with an integration time of 0.25 to 1 second per well.

4.5. Data Analysis

  • Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_DMSO - Signal_Blank)) Where Signal_Blank is the luminescence from wells with no kinase.

  • Plot Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion

This application note provides a validated, two-stage framework for the initial biochemical characterization of the novel compound this compound. By first identifying potential targets through broad selectivity profiling and then determining potency via a robust dose-response assay, researchers can efficiently gather the critical data needed to assess the compound's potential as a kinase inhibitor. The use of the universal ADP-Glo™ assay platform ensures wide applicability and high-quality, reproducible data, forming a solid foundation for further drug development efforts and structure-activity relationship (SAR) studies.

References

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinformatics | Oxford Academic URL: [Link]

  • Title: Kinase selectivity profiling by inhibitor affinity chromatography Source: PubMed URL: [Link]

  • Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states Source: PNAS URL: [Link]

  • Title: ADP Glo Protocol Source: OpenWetWare URL: [Link]

  • Title: ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table Source: ResearchGate URL: [Link]

  • Title: A quantitative analysis of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

  • Title: LanthaScreen Technology on microplate readers Source: BMG Labtech URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one Source: NIH URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL: [Link]

Sources

Synthetic Routes to Functionalized 2,3-Dihydro-1H-inden-1-ones: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2,3-Dihydro-1H-inden-1-one Scaffold

The 2,3-dihydro-1H-inden-1-one, commonly known as 1-indanone, represents a privileged structural motif in the landscape of organic chemistry. Its rigid, fused bicyclic framework is a cornerstone in the architecture of numerous biologically active molecules and functional materials. This versatile scaffold is embedded in a wide array of pharmaceuticals, including Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and serves as a pivotal intermediate in the synthesis of various natural products and their analogues.[1][2] The continued interest in 1-indanone derivatives stems from their diverse biological activities, which span from anticancer and anti-inflammatory to neuroprotective properties.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing functionalized 2,3-dihydro-1H-inden-1-ones. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental design, and present detailed, step-by-step protocols for key transformations.

Strategic Approaches to the 1-Indanone Core

The construction of the 1-indanone skeleton can be broadly categorized into several key synthetic transformations. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

Intramolecular Friedel-Crafts Acylation: The Classical Workhorse

The intramolecular Friedel-Crafts acylation is arguably the most fundamental and widely employed method for the synthesis of 1-indanones.[1][2] This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive derivatives, such as an acyl chloride, in the presence of a strong Brønsted or Lewis acid catalyst.[1]

Mechanism and Rationale: The reaction proceeds via an electrophilic aromatic substitution pathway. The acid catalyst activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion. The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to forge the new carbon-carbon bond and form a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation restores aromaticity, yielding the desired 1-indanone.[1] The choice of catalyst is critical and can influence reaction efficiency and selectivity.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol details the direct dehydrative cyclization of 3-phenylpropanoic acid, a greener alternative to the two-step process involving the corresponding acyl chloride.[2]

Materials:

  • 3-Phenylpropanoic acid

  • Trifluoromethanesulfonic acid (TfOH, Triflic acid)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, ice bath, separatory funnel, etc.)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanoic acid (1.0 equivalent) in anhydrous dichloromethane (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly and carefully add triflic acid (3.0-4.0 equivalents) to the stirred solution via a syringe. Caution: Triflic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-indanone.

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystStarting MaterialTypical ConditionsAdvantagesDisadvantages
AlCl₃3-Arylpropanoyl chlorideStoichiometric, CH₂Cl₂ or CS₂, 0 °C to rtHigh reactivity, widely applicableStoichiometric amounts required, moisture sensitive, generates significant waste
Polyphosphoric acid (PPA)3-Arylpropanoic acidHigh temperature (e.g., 100 °C)Acts as both solvent and catalyst, good for less reactive substratesHarsh conditions, difficult work-up, potential for side reactions
Triflic acid (TfOH)3-Arylpropanoic acidCatalytic or stoichiometric, CH₂Cl₂, 0 °C to rtHigh acidity, efficient for direct cyclizationCorrosive, expensive
Sc(OTf)₃Benzyl Meldrum's acid derivativesCatalytic, mild conditionsHigh catalytic activity, reusableExpensive
NbCl₅3-Arylpropanoic acidRoom temperatureMild conditions, acts as both reagent and catalystMoisture sensitive

Logical Flow for Friedel-Crafts Acylation

G cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product Formation Start 3-Arylpropanoic Acid or Acyl Chloride Activation Acid Catalyst (Lewis or Brønsted) Start->Activation Activation of carbonyl group Cyclization Intramolecular Electrophilic Attack Activation->Cyclization Formation of acylium ion Product 1-Indanone Cyclization->Product Deprotonation & Aromatization

Caption: Workflow for Intramolecular Friedel-Crafts Acylation.

The Nazarov Cyclization: A Pathway to Substituted Indanones

The Nazarov cyclization is a powerful electrocyclic reaction for the construction of five-membered rings, providing an elegant entry to the 1-indanone core.[4] This transformation typically involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone, such as a chalcone derivative, to generate a cyclopentenyl cation, which is then trapped to afford the indanone product.[3][4]

Mechanistic Insight and Strategic Advantages: The reaction is initiated by the activation of the ketone by a Lewis or Brønsted acid, which facilitates the electrocyclization.[4] The key advantage of the Nazarov cyclization lies in its ability to introduce substituents at the 2- and 3-positions of the indanone ring with a high degree of stereocontrol, depending on the substrate and reaction conditions.[5] Recent advancements have expanded the scope of this reaction to include catalytic and enantioselective variants.[3][5]

Experimental Protocol: Copper(II) Triflate-Catalyzed Nazarov Cyclization of a Chalcone Derivative

This protocol describes a Lewis acid-catalyzed Nazarov cyclization to synthesize a substituted 1-indanone.[3]

Materials:

  • Substituted chalcone (divinyl ketone precursor)

  • Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted chalcone (1.0 equivalent) and anhydrous solvent.

  • Add the catalytic amount of Cu(OTf)₂ (e.g., 5-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized 1-indanone.

Diagram of the Nazarov Cyclization Mechanism

G Start Divinyl Ketone (Chalcone) Activation Lewis/Brønsted Acid Activation Start->Activation Electrocyclization 4π-Conrotatory Electrocyclization Activation->Electrocyclization Intermediate Cyclopentenyl Cation Electrocyclization->Intermediate Trapping Proton Loss/ Trapping Intermediate->Trapping Product Substituted 1-Indanone Trapping->Product

Caption: Key steps in the Nazarov Cyclization.

Palladium-Catalyzed Strategies: Modern and Versatile Approaches

Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of complex organic molecules, and the construction of the 1-indanone scaffold is no exception. These methods often offer high efficiency, broad functional group tolerance, and the ability to construct highly substituted indanones in a single step.

Key Palladium-Catalyzed Approaches:

  • Tandem Reactions via Allene Intermediates: Palladium-catalyzed tandem reactions can rapidly assemble complex polycyclic scaffolds incorporating the indenone core. For instance, the reaction of 1-(2-iodophenyl)-3-arylprop-2-yn-1-ones with 1-(2-azidophenyl)propargyl ethers proceeds through a cascade involving Sonogashira coupling, isomerization to an allene, cycloaddition, and radical cyclization to furnish fused indenone-indole structures.[6]

  • Annulation of Aryl Halides: A straightforward approach involves the palladium/norbornene-catalyzed annulation of simple aryl iodides with unsaturated carboxylic acid anhydrides.[7] This method provides excellent regiocontrol and has been successfully applied to the total synthesis of natural products.[7]

  • Carbonylative Cyclizations: Palladium catalysts can facilitate the insertion of carbon monoxide (CO) in a cyclization cascade. For example, the carbonylation of o-bromoaryl iodides with alkynes, using Mo(CO)₆ as a solid CO surrogate, provides a safe and efficient route to indenones.[8] Another approach involves the palladium-catalyzed carbocyclization of benzenecarbaldehydes with internal alkynes.[9]

  • One-Pot Acylation/Aldol Condensation: An efficient one-pot synthesis of substituted indenones can be achieved starting from o-iodoketones and aldehydes. The key steps are a palladium-catalyzed direct acylation followed by an intramolecular aldol condensation.[10]

Experimental Protocol: Palladium/Norbornene-Catalyzed Annulation of an Aryl Iodide

This protocol is a representative example of a modern palladium-catalyzed approach to substituted indenones.[7]

Materials:

  • Aryl iodide

  • Unsaturated carboxylic acid anhydride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Norbornene (NBE)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere setup

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine the aryl iodide (1.0 equivalent), unsaturated carboxylic acid anhydride (1.5 equivalents), norbornene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired indenone product.

Table 2: Overview of Palladium-Catalyzed Indenone Syntheses

MethodKey ReactantsCatalyst SystemKey Features
Tandem Allene Cyclization1-(2-Iodophenyl)-3-arylprop-2-yn-1-ones, 1-(2-azidophenyl)propargyl ethersPd catalyst, CuI, baseRapid construction of complex fused systems
Aryl Halide AnnulationAryl iodides, unsaturated carboxylic acid anhydridesPd(OAc)₂, NorborneneHigh regioselectivity, good for natural product synthesis
Carbonylative Cyclizationo-Bromoaryl iodides, alkynesPd catalyst, Mo(CO)₆ (CO surrogate)Avoids use of gaseous CO, broad functional group tolerance
One-Pot Acylation/Aldolo-Iodoketones, aldehydesPd catalystEfficient one-pot procedure

Conclusion and Future Perspectives

The synthesis of functionalized 2,3-dihydro-1H-inden-1-ones continues to be an active area of research, driven by the significant biological and material properties of this scaffold. While classical methods like the intramolecular Friedel-Crafts acylation remain highly valuable, modern transition-metal-catalyzed reactions, particularly those employing palladium, have opened up new avenues for the rapid and efficient construction of complex and highly substituted indanones. Furthermore, the development of tandem and one-pot procedures aligns with the principles of green chemistry by improving step- and atom-economy.[2][11] Future efforts in this field will likely focus on the development of more sustainable catalytic systems, the expansion of enantioselective methodologies, and the application of these synthetic strategies to the synthesis of novel therapeutic agents and advanced materials.

References

  • Palladium-Catalyzed Tandem Reactions via Allene Intermediates for the Rapid Synthesis of a Fused Indenone–Indole Scaffold. (2025). Organic Letters. [Link]

  • Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters. [Link]

  • Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A. (2019). Angewandte Chemie International Edition. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]

  • Palladium-Catalyzed Acylations: One-Pot Synthesis of Indenones. (2021). The Journal of Organic Chemistry. [Link]

  • Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters. [Link]

  • Recursive Anion-Triggered Tandem Reactions of ortho-Bis-ynones: Tunable Synthesis of 1-Indenones and Cyclopenta[a]inden-8(2H)-ones. (2022). The Journal of Organic Chemistry. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. RSC Advances. [Link]

  • Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry. [Link]

  • Synthesis of Indenones via Palladium‐Catalyzed Ligand‐Free Carbonylation. Chemistry – An Asian Journal. [Link]

  • Synthesis of Indenones Via Palladium-Catalyzed Carbonylation with Mo(CO)6 as a CO Surrogate. (2022). Organometallics. [Link]

  • Palladium(II)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. (2019). Organic & Biomolecular Chemistry. [Link]

  • Regioselective Synthesis of Indanones. The Journal of Organic Chemistry. [Link]

  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. (2011). Tetrahedron Letters. [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important indanone derivative. As a key intermediate in various research and development pipelines, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, ensuring a more efficient and successful experimental outcome. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to optimize your synthetic strategy.

The Synthetic Pathway: An Overview

The most common and logical approach to synthesizing this compound involves a two-step process:

  • Synthesis of the Precursor: Formation of 3-(5-bromo-2-methoxyphenyl)-2-methylpropanoic acid. This is typically achieved through a malonic ester synthesis or a related alkylation reaction starting from a substituted bromomethoxybenzyl halide.

  • Intramolecular Friedel-Crafts Cyclization: The acid precursor is then cyclized to form the desired indanone. This is the critical, yield-determining step and is often the primary source of experimental challenges.

This guide will focus predominantly on troubleshooting the intramolecular Friedel-Crafts cyclization, as it is the more problematic stage of the synthesis.

Experimental Workflow: Intramolecular Friedel-Crafts Cyclization

Indanone Synthesis Workflow General Workflow for Indanone Synthesis via Intramolecular Friedel-Crafts Cyclization cluster_0 Precursor Preparation cluster_1 Cyclization Reaction cluster_2 Work-up and Purification cluster_3 Final Product start Starting Materials 3-(5-bromo-2-methoxyphenyl)-2-methylpropanoic acid reaction Reaction Setup Dissolve precursor in anhydrous solvent (e.g., DCM).Cool to 0 °C.Add Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., PPA).Stir at controlled temperature. start->reaction Intramolecular Friedel-Crafts Cyclization workup Reaction Quench & Work-up Quench with ice-water.Extract with organic solvent.Wash with base (e.g., NaHCO₃) and brine. reaction->workup Post-reaction processing purification Purification Dry organic layer (e.g., MgSO₄).Concentrate in vacuo.Purify by column chromatography or recrystallization. workup->purification end Final Product This compound purification->end Troubleshooting Logic Troubleshooting Flowchart for Low Yield start Low Yield of Indanone check_sm Check Starting Material Purity Is the propanoic acid precursor pure? start->check_sm check_conditions Review Reaction Conditions Were temperature and time optimized? start->check_conditions check_reagents Verify Reagent Quality Are Lewis acid and solvent anhydrous? start->check_reagents check_workup Analyze Work-up & Purification Was product lost during extraction or purification? start->check_workup sm_impure Impure Starting Material| Repurify the precursor. check_sm->sm_impure No conditions_not_optimal Suboptimal Conditions| Optimize temperature and reaction time using TLC monitoring. check_conditions->conditions_not_optimal No reagents_wet Reagents Not Anhydrous| Use freshly opened/distilled anhydrous reagents and dry glassware. check_reagents->reagents_wet No workup_loss Product Loss| Optimize extraction and purification methods (e.g., different solvents). check_workup->workup_loss Yes

Technical Support Center: Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted indanones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indanone synthesis. Here, we address common challenges and side reactions encountered during key synthetic routes like intramolecular Friedel-Crafts acylations and Nazarov cyclizations. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section directly tackles specific problems you might be observing in your reaction flask. We diagnose the likely causes and provide actionable, step-by-step protocols to get your synthesis back on track.

Issue 1: Low or No Yield of the Desired Indanone

Q: My reaction is not proceeding as expected, resulting in a low yield of the indanone product or recovery of unreacted starting material. What are the likely causes and how can I improve the conversion?

A: This is a frequent challenge, often stemming from issues with catalyst activity, reaction conditions, or the nature of your starting material. Let's break down the potential culprits and solutions.

Possible Causes & Solutions:

  • Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and can be deactivated by moisture.[1] Similarly, the efficacy of Brønsted acids like polyphosphoric acid (PPA) depends on their concentration.[1][2]

    • Solution: Always use a freshly opened bottle of the Lewis acid or ensure it has been stored under anhydrous conditions. When using PPA, verify its P₂O₅ content, as this significantly impacts reactivity.[1][3] For a more potent alternative, consider Eaton's reagent (P₂O₅ in methanesulfonic acid).[1]

  • Insufficient Thermal Energy: The activation energy for the intramolecular cyclization may not be reached at lower temperatures.

    • Solution: Gradually increase the reaction temperature. For PPA-mediated reactions, temperatures around 100°C are often effective.[1] Microwave-assisted synthesis can also be a powerful tool to shorten reaction times and improve yields by providing efficient and uniform heating.[4][5]

  • Deactivated Aromatic Ring: If your aromatic precursor contains strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the ring is less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1][6][7]

    • Solution: For deactivated substrates, more forceful conditions may be necessary. This could involve using a stronger Lewis or superacid catalyst (e.g., triflic acid)[2][5], higher temperatures, or longer reaction times. However, be mindful that harsh conditions can lead to other side reactions.[8]

  • Intermolecular Reactions: At high concentrations, the acylating agent can react with another molecule of the aromatic substrate, leading to polymeric byproducts instead of the desired intramolecular cyclization.[2][9]

    • Solution: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate slowly to the reaction mixture over an extended period.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q: I'm observing a mixture of indanone isomers that are difficult to separate. How can I control the regioselectivity of the cyclization?

A: The formation of regioisomers is a classic challenge in the synthesis of substituted indanones, governed by the electronic and steric effects of the substituents on the aromatic ring.[3][8]

Controlling Factors & Strategies:

  • Substituent Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups typically direct the cyclization to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[3]

  • Catalyst and Reaction Conditions: The choice of catalyst and solvent can significantly influence the isomeric ratio.

    • PPA Composition: The concentration of phosphorus pentoxide (P₂O₅) in polyphosphoric acid is a critical and often overlooked factor. By modulating the P₂O₅ content, you can effectively "switch" the regioselectivity of the reaction.[3][10][11]

      • High P₂O₅ content PPA generally favors the formation of the isomer where an electron-donating group is ortho or para to the newly formed carbonyl.[3]

      • Low P₂O₅ content PPA tends to yield the isomer where the EDG is meta to the carbonyl.[3]

    • Solvent Choice in Friedel-Crafts: Solvents can influence the reactivity and selectivity. For instance, nitromethane has been shown to provide optimal selectivity in certain Friedel-Crafts acylations leading to indanones, minimizing the formation of oily regioisomers that can complicate purification.[12]

Protocol for Optimizing Regioselectivity using PPA
  • Source PPA with different P₂O₅ contents: Commercial PPA is available in various grades (e.g., 105% and 115%, corresponding to different P₂O₅ equivalents).

  • Set up parallel small-scale reactions: Use your substituted 3-arylpropanoic acid as the substrate.

  • Run Reaction A: Use PPA with a lower P₂O₅ content (e.g., 76%). Heat to 100°C for the standard reaction time.[10]

  • Run Reaction B: Use PPA with a higher P₂O₅ content (e.g., 83%). Heat to 100°C for the same duration.[10]

  • Work-up and Analysis: After quenching both reactions with ice water and extracting the product, analyze the crude product mixtures by ¹H NMR or GC-MS to determine the regioisomeric ratio.[10]

  • Scale-up: Once the optimal PPA concentration for your desired isomer is identified, proceed with the larger-scale synthesis.

Issue 3: Unexpected Rearrangement Reactions

Q: My product's spectral data doesn't match the expected indanone. Could a rearrangement be occurring?

A: While less common in Friedel-Crafts acylation compared to alkylation, rearrangements can occur, particularly under strong acid conditions or with specific substrates.[6][9] A notable example is the Beckmann rearrangement if an oxime derivative of the indanone is formed and subjected to acidic conditions.[13][14]

Identifying and Mitigating Rearrangements:

  • Beckmann Rearrangement: If your synthesis involves an indanone oxime intermediate, strong acids can catalyze a rearrangement to form a lactam (a cyclic amide), such as a 3,4-dihydroquinolin-2(1H)-one.[13][14]

    • Confirmation: The presence of an amide peak in the IR spectrum and characteristic shifts in the ¹H and ¹³C NMR spectra would indicate this rearrangement. Mass spectrometry would also show a different molecular weight corresponding to the incorporation of a nitrogen atom.

    • Mitigation: If the lactam is an undesired byproduct, avoid strongly acidic conditions after the formation of the oxime. If the lactam is the desired product, this rearrangement can be optimized using Lewis acids like aluminum chloride.[13]

  • Nazarov Cyclization Rearrangements: The Nazarov cyclization, which proceeds through a pentadienyl cation, can sometimes be followed by rearrangements, such as homo-Nazarov-type cyclizations, especially with strained systems like vinyl-cyclopropyl moieties.[15]

    • Mitigation: Careful choice of the Lewis or Brønsted acid catalyst is crucial for controlling the reaction pathway.[3] Milder catalysts or photochemical conditions might prevent undesired rearrangements.[16]

Frequently Asked Questions (FAQs)

Q1: Is polysubstitution a major concern in Friedel-Crafts acylation for indanone synthesis?

A1: Generally, no. Unlike Friedel-Crafts alkylation where the introduced alkyl group activates the ring to further substitution, the acyl group of the indanone is electron-withdrawing.[17][18] This deactivates the aromatic ring, making a second acylation event much less likely.[7] The monoacylated product is significantly less reactive than the starting material.[7]

Q2: What is the primary difference between Friedel-Crafts and Nazarov cyclization for preparing indanones?

A2: The key difference lies in the starting materials and the key bond-forming step.

  • Intramolecular Friedel-Crafts Acylation: Typically starts with a 3-arylpropanoic acid or its corresponding acyl chloride. The key step is an electrophilic aromatic substitution where the aromatic ring attacks an acylium ion to form the five-membered ring.[6][10]

  • Nazarov Cyclization: This method uses a divinyl ketone (or a precursor that forms one in situ) as the substrate.[19][20] The core of the reaction is a 4π-electrocyclic ring closure of a pentadienyl cation, which is generated upon activation of the ketone by a Lewis or Brønsted acid.[20] This method is particularly useful for synthesizing α,β-unsaturated indanones.[21]

Q3: How can I purify my substituted indanone from reaction byproducts?

A3: The purification strategy depends on the nature of the impurities.

  • For removing regioisomers or starting materials: Column chromatography on silica gel is highly effective. A solvent system like ethyl acetate in hexanes is a good starting point.[22] Recrystallization can also be very effective, especially if the desired product is a solid and the impurities are oily.[12][22]

  • For removing polymeric byproducts: If high molecular weight polymers have formed due to intermolecular reactions, vacuum distillation can be the best method to isolate the more volatile indanone product.[22]

Visualizing the Troubleshooting Process

To aid in diagnosing synthetic issues, the following workflow provides a logical path from problem identification to resolution.

G cluster_0 Problem Identification cluster_1 Diagnosis & Causality cluster_2 Solution & Optimization Start Reaction Outcome Unsatisfactory LowYield Low Yield / No Conversion Start->LowYield Check TLC/GC-MS MultiProd Multiple Products / Poor Selectivity Start->MultiProd Check NMR/GC-MS UnexpectedProd Unexpected Product Structure Start->UnexpectedProd Check all spectral data Catalyst Catalyst Inactive? (e.g., moisture) LowYield->Catalyst Conditions Suboptimal Conditions? (Temp, Conc.) LowYield->Conditions Substrate Deactivated Substrate? LowYield->Substrate Polymer Intermolecular Rxn? LowYield->Polymer Regio Regioisomer Formation? MultiProd->Regio MultiProd->Polymer Rearrange Rearrangement? (e.g., Beckmann) UnexpectedProd->Rearrange Sol_Catalyst Use Fresh/Anhydrous Catalyst Increase Stoichiometry Catalyst->Sol_Catalyst Sol_Conditions Increase Temperature Use High Dilution Conditions->Sol_Conditions Sol_Substrate Use Stronger Acid (e.g., TfOH) Substrate->Sol_Substrate Sol_Regio Modify PPA P2O5 Content Screen Solvents Regio->Sol_Regio Polymer->Sol_Conditions Sol_Rearrange Use Milder Conditions Confirm Structure Rearrange->Sol_Rearrange

Caption: A flowchart for troubleshooting common issues in indanone synthesis.

References

  • Lee, B., Chu, S., et al. (2001). Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride and Mechanistic Considerations. Semantic Scholar. Available from: [Link]

  • Regioselective Synthesis of Indanones. (n.d.). Available from: [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • da Silva, A. C., et al. (2021). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. Available from: [Link]

  • Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Candeias, N. R., et al. (2019). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Available from: [Link]

  • 2-indanone. (n.d.). Organic Syntheses. Available from: [Link]

  • Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Available from: [Link]

  • The Organic Chemistry Tutor. (2024). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. YouTube. Available from: [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Kwiecień, H., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available from: [Link]

  • Kwiecień, H., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available from: [Link]

  • 15. (n.d.). Organic Syntheses. Available from: [Link]

  • da Silva, A. B., et al. (2014). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. ResearchGate. Available from: [Link]

  • The Nazarov Cyclization. (n.d.). Organic Reactions. Available from: [Link]

  • Ma, S., et al. (2007). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications. Available from: [Link]

  • Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. (n.d.). ResearchGate. Available from: [Link]

  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available from: [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2021). Preprints.org. Available from: [Link]

  • Nazarov cyclization reaction. (n.d.). Wikipedia. Available from: [Link]

  • Bandini, M., & Melloni, A. (2010). Applications of Friedel–Crafts reactions in total synthesis of natural products. Natural Product Reports. Available from: [Link]

  • Candeias, N. R., et al. (2019). Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. Available from: [Link]

  • Tran, P. H., et al. (2019). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. Available from: [Link]

  • Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (n.d.). Royal Society of Chemistry. Available from: [Link]

Sources

Technical Support Center: Optimization of Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indanone synthesis. The 1-indanone core is a privileged structure in medicinal chemistry and a critical intermediate in the development of numerous pharmaceuticals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, primarily focusing on the robust and widely used intramolecular Friedel-Crafts acylation and related cyclization strategies. Here, we address common experimental challenges, explain the underlying chemical principles, and provide validated protocols to enhance your success.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during indanone synthesis.

Issue 1: Low or No Product Yield

Question: My intramolecular Friedel-Crafts reaction of a 3-arylpropanoic acid is giving very low yields or only recovering the starting material. What are the likely causes and how can I fix this?

Answer: This is a common issue that can stem from several factors, ranging from reagent quality to fundamental substrate reactivity. Let's break down the potential causes:

  • Inadequate Acid Catalyst Strength or Activity: The reaction hinges on the generation of a highly electrophilic acylium ion, which requires a potent Brønsted or Lewis acid.[3]

    • Troubleshooting:

      • For Lewis Acids (e.g., AlCl₃, FeCl₃, TiCl₄): Ensure the Lewis acid is fresh and anhydrous. Many Lewis acids are hygroscopic and rapidly lose activity upon exposure to atmospheric moisture. Using stoichiometric amounts is often necessary, as the catalyst complexes with the product ketone, deactivating it.[4][5]

      • For Brønsted Acids (e.g., PPA, MSA, Eaton's Reagent): Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) must be sufficiently concentrated and used in large excess to act as both catalyst and solvent.[6] Eaton's reagent (P₂O₅ in MSA) is an excellent, less viscous alternative to PPA and often gives higher yields.[7][8][9] Triflic acid is also a very powerful catalyst for this transformation.[3]

      • Consider Modern Catalysts: For sensitive substrates, consider milder, catalytic options like metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Bi(OTf)₃).[10][11] These can be more functional-group tolerant and are often reusable.[12]

  • Substrate Deactivation: The success of a Friedel-Crafts reaction is highly dependent on the electronic nature of the aromatic ring.

    • Troubleshooting:

      • Electron-Withdrawing Groups (EWGs): If your aromatic ring is substituted with strong EWGs (e.g., -NO₂, -CN, -CF₃, -COR), the ring is deactivated towards electrophilic attack, and the reaction will likely fail.[5] This is a fundamental limitation of the reaction.

      • Electron-Donating Groups (EDGs): Activating groups (e.g., -OCH₃, -CH₃, -OH) strongly favor the reaction. However, powerful activating groups like -OH or -NH₂ can complex with the Lewis acid, requiring more catalyst or protection strategies.

  • Improper Reaction Conditions:

    • Temperature: Many Friedel-Crafts cyclizations require elevated temperatures (80-120 °C) to proceed at a reasonable rate, especially with weaker acids or less reactive substrates.[6] However, excessively high temperatures can lead to charring and side product formation. Start at a moderate temperature (e.g., 60-80 °C) and slowly increase if no conversion is observed.

    • Anhydrous Conditions: Water will quench the Lewis acid and hydrolyze the acylium ion intermediate. Ensure all glassware is oven- or flame-dried and reagents (especially solvents) are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).

Issue 2: Formation of Undesired Regioisomers

Question: I am getting a mixture of indanone regioisomers. How can I improve the selectivity of the cyclization?

Answer: Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. The cyclization will preferentially occur at the most nucleophilic position.

  • Steric and Electronic Control:

    • Orth- vs. Meta- vs. Para-directing groups: The acylium ion will be directed by existing substituents. For a 3-phenylpropanoic acid with a substituent at the meta position (e.g., 3-(3-methoxyphenyl)propanoic acid), cyclization can occur at either the 2- or 4-position relative to the side chain, leading to 6-methoxy- or 4-methoxy-1-indanone.

    • Steric Hindrance: Cyclization at a sterically hindered position (e.g., ortho to a bulky group) is disfavored.

    • Troubleshooting:

      • Choice of Solvent: The solvent can influence regioselectivity. In some cases, changing the solvent can alter the product ratio. For example, using nitromethane has been shown to improve selectivity in certain systems.[4]

      • Blocking Groups: In challenging cases, a temporary blocking group can be installed to prevent reaction at an undesired position and removed after cyclization.

      • Re-evaluate Your Synthetic Strategy: If regioselectivity cannot be controlled, you may need to redesign the synthesis to start with a precursor that has the desired substitution pattern already in place.

Issue 3: Significant Side Product Formation (e.g., Polymers)

Question: My reaction mixture is turning dark and I'm isolating a tar-like polymer instead of my desired indanone. What is causing this and how can it be prevented?

Answer: Polymerization and charring are classic signs of overly harsh reaction conditions or intermolecular side reactions competing with the desired intramolecular cyclization.

  • Intermolecular vs. Intramolecular Reaction:

    • Concentration: The intramolecular reaction is a first-order process, while intermolecular polymerization is a second-order process. High concentrations of the starting material will favor the undesired intermolecular reaction.

    • Troubleshooting:

      • High Dilution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M). This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the hot acid/catalyst mixture.

      • Lower Temperature: As mentioned, excessively high temperatures can promote decomposition and polymerization. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Substrate Instability:

    • Some substrates, particularly those with highly activated aromatic rings or other reactive functional groups, may be unstable to the strong acid conditions.

    • Troubleshooting:

      • Use a Milder Catalyst: Switch from aggressive reagents like AlCl₃ or PPA to a milder Lewis acid like Sc(OTf)₃, NbCl₅, or Eaton's reagent.[7][13]

      • Protecting Groups: If other functional groups are interfering, consider protecting them before the cyclization step.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use the 3-arylpropanoic acid directly or convert it to the acyl chloride first?

While direct cyclization of the carboxylic acid is possible and often preferred for its atom economy (producing only water as a byproduct), it is more difficult and typically requires stronger acids and higher temperatures.[6] Converting the acid to its corresponding acyl chloride is a common strategy that facilitates the reaction under milder conditions. The acyl chloride is more reactive, allowing for the use of a wider range of Lewis acids and often results in cleaner reactions and higher yields.[14]

Q2: What is the Nazarov cyclization and when should I consider it for indanone synthesis?

The Nazarov cyclization is a powerful alternative method that involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone (or a precursor like a chalcone) to form a cyclopentenone ring system.[1][15] You should consider this route when:

  • Your desired substitution pattern is more easily accessed through a chalcone-type precursor.

  • You need to synthesize highly substituted or functionalized indanones.[14][16]

  • Standard Friedel-Crafts conditions are failing or giving complex mixtures. The reaction can be catalyzed by Brønsted acids, Lewis acids, or even transition metals, offering a broad scope of conditions.[1]

Q3: How do I choose between PPA and Eaton's Reagent?

Both are strong Brønsted acids effective for Friedel-Crafts cyclizations.

  • Polyphosphoric Acid (PPA): It is effective and inexpensive. However, it is extremely viscous, making it difficult to stir and challenging for product workup.

  • Eaton's Reagent (7.7 wt% P₂O₅ in MSA): This reagent is much less viscous, allowing for easier handling and stirring.[8] It is often reported to give better yields and cleaner reactions than PPA.[7][9] For ease of use and potentially better outcomes, Eaton's reagent is generally the superior choice.

Part 3: Data & Protocols

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
Substrate PrecursorCatalystCatalyst LoadingSolventTemp (°C)TimeYield (%)Reference
3-Arylpropanoic AcidPPASolventN/A1001-4 h60-90[14]
3-Arylpropanoic AcidEaton's ReagentSolventN/A60-901-3 h>85[7][9]
3-Arylpropanoic AcidTriflic Acid4 equiv.CHCl₃RT4 h~90[3]
3-Phenylpropanoyl ChlorideAlCl₃1.1 equiv.Benzene/DCMRT - Reflux1-2 h>90[14]
3-Arylpropanoic AcidNbCl₅1.5 equiv.1,2-DCERT2 h80-95[13]
4-Phenylbutyric AcidBi(OTf)₃10 mol%[bmim][OTf]110 (MW)15 min95[10]
Detailed Experimental Protocol: Synthesis of 1-Indanone via Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

This protocol provides a robust method using Eaton's Reagent.

Materials:

  • 3-Phenylpropanoic acid

  • Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube or N₂ inlet), add Eaton's Reagent (10 mL per 1 g of starting material).

  • Addition of Substrate: To the stirring Eaton's Reagent at room temperature, add 3-phenylpropanoic acid (1.0 eq) portion-wise over 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup - Quenching: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice and water. This step is highly exothermic and should be done in a fume hood with caution.

  • Neutralization & Extraction: Stir the quenched mixture until all the ice has melted. Slowly add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (check with pH paper). Transfer the entire mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 1-indanone can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure product.

Part 4: Visual Workflow and Logic Diagrams

Diagram 1: General Experimental Workflow for Indanone Synthesis

This diagram outlines the key stages from starting material to the final purified product as described in the protocol above.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Glassware setup Reaction Setup: Add Eaton's Reagent reagents->setup add_sm Add 3-Arylpropanoic Acid setup->add_sm heat Heat to 80-90 °C & Monitor by TLC add_sm->heat quench Cool & Quench on Ice-Water heat->quench extract Neutralize & Extract with DCM quench->extract dry Wash & Dry Organic Layer extract->dry purify Concentrate & Purify (Chromatography) dry->purify product Pure 1-Indanone purify->product G cluster_substrate Substrate Issues cluster_reagents Reagent & Condition Issues cluster_optimization Optimization start Low / No Yield check_ewg Does aromatic ring have strong EWGs (-NO2, -CN)? start->check_ewg ewg_yes Reaction is disfavored. Consider alternative route. check_ewg->ewg_yes Yes ewg_no No check_ewg->ewg_no check_anhydrous Were conditions strictly anhydrous? ewg_no->check_anhydrous anhydrous_no Dry all reagents/glassware. Use inert atmosphere. check_anhydrous->anhydrous_no No anhydrous_yes Yes check_anhydrous->anhydrous_yes solution Yield Improved anhydrous_no->solution check_catalyst Is acid catalyst strong/active enough? anhydrous_yes->check_catalyst catalyst_no Use fresh/stronger acid (e.g., Eaton's, Triflic Acid). Use stoichiometric Lewis Acid. check_catalyst->catalyst_no No catalyst_yes Yes check_catalyst->catalyst_yes catalyst_no->solution increase_temp Increase reaction temp. Increase reaction time. catalyst_yes->increase_temp convert_acyl Consider converting acid to acyl chloride first. catalyst_yes->convert_acyl increase_temp->solution convert_acyl->solution

Caption: Troubleshooting flowchart for low-yield indanone synthesis reactions.

References
  • Benchchem. (n.d.). Application Note: Synthesis of Substituted Indanones via Nazarov Cyclization.
  • Gulevich, A. V., & Gevorgyan, V. (2019). Leveraging the Halo-Nazarov Cyclization for the Chemodivergent Assembly of Functionalized Haloindenes and Indanones. Journal of the American Chemical Society.
  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation.
  • Ma, S., et al. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. Organic Letters, 9(16), 3053-6.
  • TCI Chemicals. (2011). Eaton's Reagent: A Less Viscous Alternative to PPA.
  • Wikipedia. (2025). Eaton's reagent.
  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-73.
  • Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(4), 6049-6066.
  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Prabha, K., et al. (n.d.). Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines. Researchers Universidad San Sebastián.
  • ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.
  • Benchchem. (n.d.). A Comparative Guide to Lewis Acids for Intramolecular Friedel-Crafts Acylation.
  • Lemaire, M., et al. (2019). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 24(17), 3144.
  • Tran, P. H., et al. (2015). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. Letters in Organic Chemistry, 12(5), 346-352.
  • Benchchem. (n.d.). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers.

Sources

Technical Support Center: Regioselective Bromination of Methoxy-Methyl-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of methoxy-methyl-indanone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on this specific scaffold. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you overcome challenges related to poor regioselectivity and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you might encounter during the bromination of methoxy-methyl-indanone.

Question: Why am I getting a mixture of constitutional isomers instead of a single, regioselective product?

Answer:

The formation of a mixture of isomers is the most common challenge in the bromination of substituted indanones. The regiochemical outcome is a delicate balance of electronic and steric effects exerted by the substituents on the aromatic ring.

Underlying Causes:

  • Competing Directing Effects: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators in electrophilic aromatic substitution (EAS).[1][2] The methoxy group is a stronger activating group due to its ability to donate electron density through resonance, which stabilizes the carbocation intermediate (arenium ion) more effectively than the methyl group's inductive effect.[1][3] However, the specific positions they activate can overlap or conflict, leading to a mixture of products.

  • Steric Hindrance: The indanone's fused ring system, along with the existing substituents, can sterically hinder the approach of the electrophile to certain positions, even if they are electronically favored.

Troubleshooting Workflow:

G start Mixture of Isomers Observed cond1 Are you using a strong, unselective brominating agent (e.g., Br₂ with a strong Lewis acid)? start->cond1 sol1 Switch to a milder, more selective brominating agent like N-Bromosuccinimide (NBS). cond1->sol1 Yes cond2 Is the reaction temperature too high? cond1->cond2 No sol1->cond2 sol2 Lower the reaction temperature to increase selectivity. Start at 0°C or below. cond2->sol2 Yes cond3 Is your solvent influencing the reaction outcome? cond2->cond3 No sol2->cond3 sol3 Experiment with different solvents. Acetic acid can sometimes promote specific regioselectivity. cond3->sol3 Yes end Improved Regioselectivity Achieved cond3->end No sol3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Question: I am observing significant amounts of dibromination and other side products. How can I minimize these?

Answer:

The formation of di- and polybrominated products, as well as other side reactions, is often a result of the high reactivity of the methoxy- and methyl-activated aromatic ring.

Underlying Causes:

  • Over-activation of the Ring: The combined electron-donating effects of the methoxy and methyl groups make the aromatic ring highly susceptible to further electrophilic attack after the first bromination.

  • Reaction Conditions: High temperatures, prolonged reaction times, and an excess of the brominating agent can all contribute to the formation of multiple substitution products.

  • Radical Reactions: In some cases, especially with N-bromosuccinimide (NBS), radical-initiated benzylic bromination can occur, particularly at elevated temperatures or with light exposure.[4]

Strategies for Minimizing Side Products:

StrategyRationaleRecommended Action
Control Stoichiometry Using an excess of the brominating agent will inevitably lead to multiple substitutions.Use 1.0 to 1.1 equivalents of the brominating agent.
Lower Reaction Temperature Reduces the overall reaction rate, allowing for greater selectivity for the most activated position.Perform the reaction at 0°C or lower and monitor carefully by TLC.
Choose a Milder Brominating Agent Less reactive agents are more selective for the most electron-rich position.N-Bromosuccinimide (NBS) is often a good choice for activated rings.[4][5]
Protect Against Radical Reactions Prevents unwanted benzylic bromination.Conduct the reaction in the dark and avoid radical initiators.
In-situ Generation of Electrophile Can provide better control over the concentration of the active brominating species.Consider methods like the in-situ generation of Br₂ from HBr and an oxidant.[6]
Question: My reaction is very slow or does not go to completion. What are the likely causes and how can I fix this?

Answer:

While methoxy-methyl-indanone is an activated system, certain factors can impede the reaction.

Underlying Causes:

  • Insufficiently Activated Electrophile: Some brominating agents, like Br₂ alone, may not be electrophilic enough to react efficiently without a catalyst.[7]

  • Deactivated Brominating Agent: N-bromosuccinimide (NBS) can be decomposed by moisture.

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow and incomplete.

Troubleshooting Steps:

  • Ensure Reagent Quality: Use freshly opened or purified NBS.

  • Add a Catalyst: If using Br₂, a Lewis acid catalyst like FeBr₃ is typically required to generate a more potent electrophile.[8][9] For NBS, a catalytic amount of a protic acid like acetic acid or a Lewis acid can be beneficial.[10]

  • Optimize Solvent System: Ensure your methoxy-methyl-indanone derivative is fully soluble in the chosen solvent at the reaction temperature. You may need to explore different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

What is the expected regiochemical outcome for the bromination of a generic 6-methoxy-2-methyl-1-indanone?

The regiochemical outcome is dictated by the directing effects of the substituents.

G sub 6-methoxy-2-methyl-1-indanone pos4 pos4 sub->pos4 Ortho to Methoxy Meta to Methyl & Carbonyl Electronically Favored pos5 pos5 sub->pos5 Para to Methoxy Ortho to Methyl Meta to Carbonyl Electronically Favored pos7 pos7 sub->pos7 Ortho to Methoxy Meta to Methyl & Carbonyl Sterically Hindered

Caption: Analysis of directing effects on the indanone ring.

  • Methoxy Group (-OCH₃ at C6): Strongly activating and directs ortho (C5 and C7) and para (C3 - not on the aromatic ring). The primary influence is on the aromatic ring.

  • Methyl Group (-CH₃ at C2): Weakly activating via hyperconjugation and induction. Its effect on the aromatic ring is minimal compared to the methoxy group.

  • Carbonyl Group (-C=O at C1): Deactivating and meta-directing. It deactivates the C7 and C5 positions to some extent.

Predicted Outcome:

The methoxy group is the dominant directing group.[11] It strongly activates the C5 (ortho) and C7 (ortho) positions. The C4 position is also a possibility due to being ortho to the fused ring junction. Bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid has been shown to produce the 4-bromo and 2,4-dibromo compounds, indicating that the C4 position is susceptible to electrophilic attack.[12] Therefore, the most likely products are the 4-bromo and 5-bromo isomers, with the C7 position being less favored due to potential steric hindrance from the peri-carbonyl group.

Which brominating agents are most suitable for this transformation?

The choice of brominating agent is critical for achieving high regioselectivity.

Brominating AgentAdvantagesDisadvantagesBest For...
Br₂ / FeBr₃ Highly reactive, effective for less activated systems.Often unselective, can lead to polybromination.[13]Deactivated or moderately activated systems where selectivity is less of a concern.
N-Bromosuccinimide (NBS) Milder, more selective, easier to handle than liquid bromine.[4][5]Can initiate radical reactions if not controlled.Achieving high regioselectivity with activated aromatic rings.
Bromide-Bromate Couple Eco-friendly, generates Br₂ in situ.[14]Requires careful control of pH and stoichiometry."Green chemistry" approaches where handling liquid bromine is to be avoided.[15]
Copper(II) Bromide (CuBr₂) Solid reagent, can offer good selectivity in some cases.Can require higher temperatures and may be less reactive.Specific substrates where other reagents have failed.
How can I confirm the regiochemistry of my brominated product?

Unequivocal structure determination is essential.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. A detailed analysis of coupling constants (J-values) can help determine the substitution pattern.

    • ¹³C NMR: The number of signals and their chemical shifts provide information about the symmetry of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and determining connectivity, which in turn confirms the position of the bromine atom.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: Can reveal through-space proximity between protons, for instance, between a methyl group and a nearby aromatic proton, which helps to lock in the regiochemistry.[16]

  • Mass Spectrometry (MS): Provides the molecular weight and, with high-resolution MS, the exact mass, confirming the incorporation of one bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum.[17]

  • X-ray Crystallography: If a single crystal of the product can be obtained, this method provides definitive proof of the molecular structure.

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to maximize regioselectivity for the monobromination of an activated methoxy-methyl-indanone.

Materials:

  • 6-methoxy-2-methyl-1-indanone

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetic Acid, glacial

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the 6-methoxy-2-methyl-1-indanone (1.0 eq) in glacial acetic acid or an appropriate solvent.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C. The reaction should be protected from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and dichloromethane (DCM).

  • Work-up:

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any unreacted bromine), saturated aqueous sodium bicarbonate (to neutralize the acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired regioisomer.[18]

Protocol 2: Bromination using a Bromide-Bromate System

This protocol offers a greener alternative to using liquid bromine.[14]

Materials:

  • 6-methoxy-2-methyl-1-indanone

  • Potassium bromide (KBr)

  • Potassium bromate (KBrO₃)

  • Sulfuric acid (dilute)

  • Acetonitrile (MeCN) or another suitable solvent

  • Saturated aqueous sodium sulfite solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Dissolve the 6-methoxy-2-methyl-1-indanone (1.0 eq), potassium bromide (5.0 eq), and potassium bromate (1.0 eq) in a mixture of acetonitrile and water.

  • Cooling: Cool the mixture to 0°C in an ice-water bath with vigorous stirring.

  • Acidification: Slowly add dilute sulfuric acid dropwise to the reaction mixture. The solution will turn yellow-orange as bromine is generated in situ.

  • Reaction Monitoring: Monitor the reaction by TLC. Allow the reaction to stir at 0°C until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous sodium sulfite solution until the orange color disappears.

  • Work-up:

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

References

  • Brainly. (2022, December 9).
  • BenchChem. (n.d.).
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025, August 8). [Source details not fully available].
  • [Username]. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.
  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals, 33(1), 479-486.
  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Chemistry LibreTexts. (2015, July 18). 16.
  • [Author(s)]. (2019, June 4).
  • Rozen, S., & Brand, M. (1987). Method for the bromination of aromatic compound. U.S.
  • Lumen Learning. (n.d.). 14.2.
  • OrganicChemistryTutor.com. (2022, April 20).
  • [Author(s)]. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85.
  • [Author(s)]. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
  • [Author(s)]. (2026, January 16). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes.
  • [Author(s)]. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
  • ChemicalBook. (n.d.). 5-Bromo-1-indanone synthesis.
  • Chad's Prep. (2018, September 20). 18.
  • Organic Chemistry Class Notes. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 16.
  • [Author(s)]. (2025, February 6). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.
  • [Author(s)]. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PMC - PubMed Central.
  • Organic Syntheses Procedure. (n.d.). 15.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 16.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2024, February 13).
  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • ChemHelp ASAP. (2021, February 11).
  • [Author(s)]. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Source details not fully available].
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 4-Methyl-1-indanone Isomers. BenchChem.

Sources

Technical Support Center: Column Chromatography Purification of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. This indenone derivative is a valuable intermediate in medicinal chemistry and materials science. Achieving high purity is critical for the success of subsequent synthetic steps and the reliability of biological or material characterization data.

This guide is structured to provide not just a protocol, but a comprehensive resource for troubleshooting and optimizing your purification process. We will delve into the rationale behind each step, empowering you to adapt and overcome challenges encountered in the lab.

Section 1: Foundational Principles & Pre-Chromatography Workflow

Successful column chromatography begins long before the column is packed. Proper preparation and analytical groundwork are paramount. The goal of this initial phase is to develop a robust separation method using Thin Layer Chromatography (TLC), which will then be translated to a larger scale flash column.

Diagram: Overall Purification Workflow

G cluster_prep Phase 1: Preparation & Analysis cluster_purify Phase 2: Purification cluster_post Phase 3: Analysis & Isolation crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry evap Solvent Evaporation dry->evap tlc TLC Solvent System Scouting evap->tlc pack Pack Column tlc->pack Optimized Eluent load Load Sample (Dry or Wet) pack->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool rotovap Remove Solvent (Rotary Evaporator) pool->rotovap final Pure C₁₁H₁₁BrO₂ rotovap->final

Caption: General purification workflow for the target compound.

Section 2: Detailed Experimental Protocol

This protocol is a robust starting point for the flash chromatography purification of this compound (MW: 255.11 g/mol ).[1]

Part A: TLC Analysis for Solvent System Selection

The objective is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4.[2] This provides the optimal balance between separation from impurities and reasonable elution time.

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the crude material alongside any available starting materials as references.

  • Eluent Screening: Develop plates in chambers containing different ratios of a non-polar and a polar solvent. A good starting point for aromatic ketones is a mixture of hexanes and ethyl acetate.[2]

    • Rationale: The indenone core is relatively non-polar, but the ketone and methoxy groups add polarity. A hexane/ethyl acetate system allows for fine-tuning of the eluent strength to effectively separate compounds with similar polarities. For a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a 1:1 ethyl acetate:hexane system yielded an Rf of 0.4.[3] This is an excellent system to test first.

  • Visualization: Visualize the developed plates under UV light (254 nm). If necessary, stain with a potassium permanganate solution.

  • Selection: Choose the solvent system that gives your target compound an Rf of ~0.3-0.4 and shows the best separation from visible impurities.

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 230-400 meshStandard for flash chromatography of small organic molecules.
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (EtOAc)Start with a 4:1 ratio and move towards 1:1 based on TLC.
Target Rf Value 0.3 - 0.4Ensures good separation and avoids excessively long elution times.[2][4]
Part B: Flash Column Chromatography
  • Column Selection & Packing:

    • Select a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "slurry method." Mix the required amount of silica gel with your initial, least polar eluent (e.g., 4:1 Hexanes:EtOAc) to form a smooth slurry.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Wet Loading (Recommended for good solubility): Dissolve the crude product in a minimal amount of the column eluent or a strong solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended for poor solubility or improved resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3x the weight of your product), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.

    • Apply gentle, consistent pressure (using a pump or house air/nitrogen) to achieve a steady flow rate.

    • Gradient Elution (Optional but Recommended): If TLC shows both less polar and more polar impurities, a step-gradient elution can be effective. Start with a less polar system (e.g., 9:1 Hexanes:EtOAc) to elute non-polar impurities, then increase the polarity (e.g., to 4:1 or 1:1) to elute your product and, subsequently, any highly polar impurities.[2]

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume in test tubes or flasks.

    • Monitor the purification progress by spotting every few fractions on a TLC plate.[2]

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Diagram: Troubleshooting Decision Tree

G start Problem Observed During Purification p1 Poor Separation (Co-elution of spots) start->p1 p2 Product Not Eluting (Stuck on column) start->p2 p3 Product Elutes Too Fast (Rf close to 1.0) start->p3 p4 Yellow/Brown Product Color start->p4 p5 Oily Product Instead of Solid start->p5 s1 Decrease eluent polarity. Consider dry loading. Use a longer column. p1->s1 s2 Increase eluent polarity. (e.g., from 4:1 to 1:1 Hex:EtOAc). Check for sample precipitation at column head. p2->s2 s3 Increase eluent polarity. (e.g., from 9:1 to 4:1 Hex:EtOAc). Ensure column is packed properly. p3->s3 s4 Residual acidic impurities (HBr). Wash crude with dilute NaHCO₃ solution before chromatography. p4->s4 s5 Trapped solvent or minor impurities. Re-dissolve in minimal hot solvent and attempt recrystallization. Dry under high vacuum. p5->s5

Caption: A decision tree for common chromatography issues.

Q: My product is co-eluting with an impurity that has a very similar Rf value. What can I do?

A: This is a common challenge when impurities have similar polarities to the product, such as the starting material or an isomer.[2][5]

  • Optimize the Solvent System: Your best tool is to re-evaluate the eluent. Try a different solvent system altogether. For example, replacing hexanes with toluene or ethyl acetate with dichloromethane can alter the selectivity of the separation. These solvents engage in different types of interactions (e.g., π-π stacking with toluene) with your compounds and the silica gel.

  • Reduce Polarity: Make your chosen eluent system less polar. This will cause all compounds to move more slowly, increasing the contact time with the silica and potentially exaggerating small differences in polarity, leading to better separation.

  • Use a Longer Column: Increasing the length of the stationary phase provides more theoretical plates for the separation to occur.

Q: The purified product is a yellow or brownish oil, but I expect a solid. What went wrong?

A:

  • Residual Acidity: If the preceding bromination reaction was performed with reagents like N-Bromosuccinimide (NBS) or bromine, residual acidic impurities (e.g., HBr) can lead to discoloration.[2] Before chromatography, ensure your aqueous workup includes a wash with a mild base like saturated sodium bicarbonate solution.

  • Impurity-Induced Oiling: The presence of even small amounts of impurities can inhibit crystallization.[2] The product may require further purification. Try re-purifying the material using a very slow gradient.

  • Inducing Crystallization: If the product is pure but oily, it may be a supercooled liquid or simply needs encouragement to crystallize. Try dissolving the oil in a minimal amount of a hot solvent (like ethanol or a hexane/ethyl acetate mixture) and then cooling it slowly. Adding a "poor" solvent (an anti-solvent) dropwise to a solution of the oil can also induce precipitation.[2]

Q: I ran my column, but I can't find my product. It seems to be stuck at the top.

A: This indicates that the eluent is not polar enough to move the compound down the column.

  • Increase Eluent Polarity: You need to significantly increase the elution strength of your mobile phase.[6] If you are using a 4:1 Hexanes:EtOAc mixture, try switching to 1:1 or even straight ethyl acetate for a small portion of the elution to move the product.

  • Check Solubility: Your compound may have precipitated at the top of the column upon loading, especially if you used a solvent for loading in which it is less soluble than the eluent. In this case, you may need to change your loading technique or pre-adsorb the compound onto silica (dry loading).

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I need to separate? A1: The most common impurities arise from the synthesis step. These typically include unreacted starting material (e.g., 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one) and potential over-brominated side products (di-bromo derivatives).[2][7] TLC analysis is crucial for identifying the presence and relative polarity of these species to help you devise a separation strategy.

Q2: Can I use a different stationary phase, like alumina? A2: While silica gel is the standard choice for this class of compound, alumina (basic or neutral) could be an option. However, ketones can sometimes interact strongly or react on basic alumina. It is advisable to stick with silica gel unless you have a specific reason to switch, such as an acid-sensitive product (which is not the case here).

Q3: How can I prevent my purified product from discoloring over time? A3: α-Bromo ketones can be sensitive to light and air over long periods.[2] For long-term storage, it is best to keep the purified solid in a tightly sealed, amber-colored vial, potentially under an inert atmosphere like nitrogen or argon, and stored at a low temperature.[2]

Q4: What is a typical recovery yield for this type of purification? A4: A typical yield for a well-optimized column chromatography purification is generally in the range of 80-95%. Yields can be lower if the separation from impurities is particularly difficult, requiring the sacrifice of mixed fractions, or if the compound is unstable on silica.

References

  • Sridhar, J., et al. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting. Available at: [Link]

  • Rose, I., et al. (n.d.). Redefining the Robeson upper bounds for CO2/CH4 and CO2/N2 separations using a series of ultrapermeable benzotriptycene-based Polymers of Intrinsic Microporosity. The Royal Society of Chemistry. Available at: [Link]

  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • Yoo, Y. S. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. Available at: [Link]

Sources

Preventing decomposition of indanone derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and stabilizing these valuable chemical scaffolds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-indanones, and what are their inherent stability challenges?

The construction of the 1-indanone core is a central task in the synthesis of numerous pharmaceuticals and natural products.[1][2][3] The most prevalent method is the intramolecular Friedel-Crafts acylation of precursors like 3-arylpropanoic acids or their acyl chlorides.[4][5] This classic method, while powerful, often requires harsh acidic conditions (e.g., polyphosphoric acid (PPA), AlCl₃, or triflic acid) which can lead to several decomposition pathways, including:

  • Rearrangement of the acylium ion intermediate, especially with substituted aromatic rings.

  • Formation of regioisomers , where cyclization occurs at an undesired position on the aromatic ring.[6][7]

  • Intermolecular side reactions at high concentrations, leading to polymeric byproducts.[6]

Alternative strategies include the Nazarov cyclization , which involves an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[8][9] While effective, this route can be sensitive to substrate structure and acid choice, sometimes leading to elimination or rearrangement byproducts.[9] Modern transition-metal-catalyzed methods, such as palladium-catalyzed carbonylative cyclization or rhodium-catalyzed annulations, offer milder conditions but may require more complex precursor synthesis.[1][10]

Q2: Why are some indanone derivatives particularly unstable during and after synthesis?

The stability of an indanone derivative is highly dependent on its substitution pattern and the presence of other functional groups. Key factors contributing to decomposition include:

  • Enolization and Acidity: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed under basic conditions to form an enolate.[11] This can lead to racemization at C2 if it's a stereocenter or facilitate undesired aldol-type condensation reactions.

  • Air Oxidation: 2-Indanone, in particular, is known to be unstable in air at room temperature and is best stored under refrigeration.[12] Derivatives with electron-rich aromatic rings can also be susceptible to oxidation.

  • Acid/Base Sensitivity: Residual acidic or basic catalysts from the reaction or workup can promote degradation over time. For instance, strong acids can catalyze dehydration or rearrangement, especially in derivatives with hydroxyl groups.[2]

  • Photochemical Instability: Some indanone derivatives can undergo photochemical rearrangement or degradation upon exposure to UV light.[9]

Q3: Are there "greener" or milder alternatives to harsh acid catalysts like AlCl₃ and PPA?

Yes, significant research has focused on developing more environmentally benign and milder catalytic systems. These alternatives often provide better selectivity and functional group tolerance.[13]

  • Metal Triflates (e.g., Sc(OTf)₃, In(OTf)₃): These Lewis acids can catalyze Friedel-Crafts acylations under much milder conditions than traditional catalysts and can often be recovered and reused.[4]

  • Niobium Pentachloride (NbCl₅): This highly oxophilic catalyst has been shown to be effective for the one-step synthesis of 1-indanones from aromatic substrates and acrylic acids at room temperature.[4][9]

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites and Nafion-H (a perfluorinated sulfonic acid polymer) offer advantages in terms of simplified product isolation and catalyst recycling.[4][9][13]

  • Photocatalysis: Recent advances have demonstrated the use of photocatalysts for the synthesis of indanones from simple aldehydes and alkynes under metal-free, mild conditions.[14]

Q4: When should I use a protecting group strategy for sensitive functional groups?

A protecting group strategy is warranted when your indanone precursor or the final product contains functional groups that are incompatible with the reaction conditions.[15] For example:

  • Amines and Alcohols: These groups will react with strong Lewis acids used in Friedel-Crafts reactions. They should be protected (e.g., as amides/carbamates or ethers, respectively) before cyclization.

  • Highly Activated Aromatic Rings: Phenols or anilines can lead to complex side reactions. Protecting the hydroxyl or amino group reduces the ring's nucleophilicity and directs the acylation.

  • Ketones and Aldehydes: If another carbonyl group is present in the molecule, it may need to be protected (e.g., as a ketal or acetal) to prevent it from reacting with the catalyst or other reagents.

The ideal protecting group is one that can be introduced efficiently, is stable to the cyclization conditions, and can be removed selectively in high yield without affecting the indanone core.[15]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding to completion, and I'm recovering mostly starting material. What are the likely causes and solutions?

A: This is a common issue often related to catalyst activity or reaction conditions. A systematic approach is key to diagnosis.

Workflow for Diagnosing Low Yield

start Low Yield Observed c1 Check Catalyst Activity start->c1 c2 Verify Anhydrous Conditions c1->c2 Catalyst OK? sol1 Use fresh, high-purity catalyst. Store properly under inert gas. c1->sol1 Inactive c3 Optimize Reaction Parameters c2->c3 Conditions OK? sol2 Thoroughly dry all glassware. Use anhydrous solvents and reagents. c2->sol2 Moisture Present c4 Assess Substrate Reactivity c3->c4 Still Low Yield? sol3 Incrementally increase temperature. Extend reaction time. Monitor via TLC/LC-MS. c3->sol3 Suboptimal sol4 Consider a stronger catalyst. Switch to a more reactive precursor (e.g., acyl chloride vs. carboxylic acid). c4->sol4 Unreactive

Caption: Troubleshooting workflow for low yield in indanone synthesis.

  • Cause 1: Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture, which causes hydrolysis and deactivation.[13][16] Similarly, the acidic content of PPA can vary between batches.

    • Solution: Always use a fresh bottle of the catalyst or a freshly opened container. Ensure all glassware is oven- or flame-dried, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Suboptimal Temperature or Time: Intramolecular Friedel-Crafts reactions often have a significant activation energy barrier.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[16] If you see the starting material being consumed very slowly, consider incrementally increasing the reaction temperature. If the reaction stalls, extending the reaction time may be necessary. However, be cautious, as excessive heat can promote side reactions.[16]

Issue 2: Formation of Undesired Regioisomers

Q: I am getting a mixture of indanone isomers. How can I improve the regioselectivity of the cyclization?

A: Regioisomer formation is a classic challenge in Friedel-Crafts acylation on substituted aromatic rings. The outcome is a delicate balance between electronic and steric effects, which can be influenced by the choice of solvent and catalyst.

  • Mechanism Insight: The acylium ion will preferentially attack the most nucleophilic (electron-rich) and sterically accessible position on the aromatic ring.

  • Solvent Choice: The solvent can significantly influence the effective size of the electrophile and the stability of the intermediates. For the cyclization of 3-(m-methoxyphenyl)propionic acid, for example, the choice of PPA with high or low P₂O₅ content can switch the major product between 5-methoxy- and 6-methoxy-1-indanone.[6] One study found that using nitromethane as a solvent provided optimal selectivity (>20:1) for a specific substituted indanone, whereas other solvents like acetonitrile or toluene gave poorer ratios.[7][13]

Table 1: Catalyst and Solvent Effects on Regioselectivity
Catalyst SystemSubstrate ExampleSolventKey OutcomeReference
PPA (low P₂O₅) 3-(m-methoxyphenyl)propionic acidNoneFavors 6-methoxy-1-indanone[6]
PPA (high P₂O₅) 3-(m-methoxyphenyl)propionic acidNoneFavors 5-methoxy-1-indanone[6]
TMSOTf Benzyl Meldrum's Acid DerivativeNitromethane>20:1 selectivity for desired regioisomer[7]
TMSOTf Benzyl Meldrum's Acid DerivativeAcetonitrile9:1 selectivity[7]
TMSOTf Benzyl Meldrum's Acid DerivativeToluene8:1 selectivity[7]
Issue 3: High Molecular Weight Byproducts Detected

Q: My final product is contaminated with high molecular weight species. What is causing this and how can I prevent it?

A: The formation of high molecular weight byproducts strongly suggests that intermolecular Friedel-Crafts reactions are competing with the desired intramolecular cyclization.[6] This occurs when one molecule's acylium ion reacts with the aromatic ring of another molecule instead of its own.

cluster_0 Low Concentration cluster_1 High Concentration a Precursor b Intramolecular Cyclization a->b c Desired Indanone b->c d Precursor f Intermolecular Reaction d->f e Precursor e->f g Dimer / Polymer f->g

Caption: High dilution favors the desired intramolecular pathway.

  • Solution 1: High Dilution: The most effective way to favor the intramolecular pathway is to perform the reaction under high dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two substrate molecules encountering each other, making the internal cyclization statistically more likely.[6]

  • Solution 2: Slow Addition: Instead of adding all the substrate at once, use a syringe pump to add the precursor slowly to the solution of the acid catalyst over several hours. This maintains a very low instantaneous concentration of the substrate, further promoting the intramolecular reaction.[6]

Issue 4: Product Decomposition During Workup or Purification

Q: My product looks clean after the reaction, but it degrades during extraction and chromatography. How can I improve its stability?

A: Indanones can be sensitive, and decomposition during isolation is a frequent problem. The workup and purification steps must be designed to be as gentle and rapid as possible.

  • Cause A: Residual Acid Catalyst: Trace amounts of strong acid from the reaction can cause degradation on the rotary evaporator or during storage.

    • Solution: During the aqueous workup, wash the organic layer thoroughly with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.[16] This ensures complete neutralization of any residual acid.

  • Cause B: Instability on Silica Gel: The acidic nature of standard silica gel can catalyze decomposition, especially for sensitive indanone derivatives.

    • Solution:

      • Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine to neutralize the acidic sites before packing your column.

      • Use Alternative Media: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

      • Avoid Chromatography: If possible, purify the product by recrystallization or vacuum distillation, which are often gentler methods.[8]

  • Cause C: Air/Light Sensitivity: Some indanones are prone to oxidation or photochemical reactions.[9][12]

    • Solution: Conduct the workup and purification steps quickly. Concentrate the product at the lowest practical temperature. Store the purified product in a sealed vial under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer, protected from light.[12]

Experimental Protocols

Protocol: Intramolecular Friedel-Crafts Acylation using Triflic Acid

This protocol provides a general method for the cyclization of a 3-arylpropanoic acid under relatively mild conditions.[5]

Materials:

  • 3-phenylpropanoic acid (1 equivalent)

  • Triflic acid (CF₃SO₃H) (3-4 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropanoic acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Slowly add triflic acid (3-4 equivalents) dropwise to the stirred solution. Caution: Triflic acid is highly corrosive. Handle with extreme care in a fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and an excess of saturated NaHCO₃ solution to neutralize the acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-indanone.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure product.

References

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Optimization Conditions for the Synthesis of Indanone 4df. ResearchGate. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. ACS Publications. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. RSC Publishing. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]

  • Protecting Groups. University of Bristol. [Link]

  • How can 2-indanone be prepared? Chemistry Stack Exchange. [Link]

  • The acidity of 2-indanone. The effect of a conjugated phenyl group on enolate stability. ACS Publications. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

  • 2-indanone. Organic Syntheses. [Link]

  • Search Results for Friedel-Crafts. Beilstein Journals. [Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. ResearchGate. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health. [Link]

  • Process for preparing 1-indanones.
  • 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]

  • Synthesis route for the designed indanone derivatives. Reagents and conditions. ResearchGate. [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health. [Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. ACS Publications. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for efficient indanone synthesis.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific challenges you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: My indanone yield is consistently low. What are the likely causes and how can I improve it?

Low yields in indanone synthesis can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to promote the desired cyclization, especially with less reactive substrates.

    • For Friedel-Crafts reactions: If you are using a mild Lewis acid like ZnBr₂, consider switching to a stronger one like AlCl₃ or FeCl₃.[1][2] For direct cyclization of 3-arylpropionic acids, strong Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often more effective.[3][4] Niobium pentachloride (NbCl₅) has also been shown to be effective under mild conditions.[5]

    • For Nazarov cyclizations: Ensure your protic or Lewis acid catalyst is sufficiently strong to facilitate the conrotatory electrocyclization of the divinyl ketone intermediate. Trifluoroacetic acid (TFA) is a commonly used catalyst.[6]

  • Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Intramolecular Friedel-Crafts reactions can require a wide range of temperatures, from 0°C up to 100°C.[1] Some protocols even call for temperatures as high as 250°C, particularly with less reactive substrates or catalysts.[7] Experiment with a gradual increase in temperature, monitoring for product formation and decomposition.

  • Inappropriate Solvent: The solvent plays a crucial role in catalyst activity and substrate solubility.

    • Halogenated alkanes like dichloromethane and 1,2-dichloroethane are commonly used and effective solvents for Friedel-Crafts reactions.[1][3] However, for greener alternatives, explore options, but be aware that they might require optimization of other reaction parameters.[4]

  • Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic ring can significantly hinder the electrophilic aromatic substitution required for cyclization.[8]

    • In such cases, using a more potent catalytic system is necessary. A combination of a strong Lewis acid and elevated temperatures might be required. Alternatively, consider a different synthetic route that does not rely on Friedel-Crafts acylation.

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

Poor regioselectivity is a common issue when the aromatic ring of the precursor has multiple possible sites for cyclization.

Strategies for Improving Regioselectivity:

  • Steric Hindrance: The position of bulky substituents on the aromatic ring can direct the cyclization to the less sterically hindered position. Carefully consider the substitution pattern of your starting material.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring directs the electrophilic attack. Electron-donating groups activate the ortho and para positions, while electron-withdrawing groups direct to the meta position. Understanding these effects is key to predicting and controlling the regiochemical outcome.

  • Choice of Catalyst and Reaction Conditions: In some cases, the choice of catalyst and reaction conditions can influence the regioselectivity. For instance, in the synthesis of indanones from α,β-unsaturated carboxylic acids and benzene derivatives using polyphosphoric acid (PPA), the concentration of PPA was found to influence the isomeric ratio of the product.[9]

Q3: My reaction is producing a significant amount of tar-like byproducts. What is causing this and how can I prevent it?

The formation of tar and other polymeric materials is often a sign of overly harsh reaction conditions or side reactions.

Causes and Prevention of Byproduct Formation:

  • Excessive Catalyst Loading or Acidity: Using an excessive amount of a strong Lewis or Brønsted acid can lead to charring and polymerization of the starting material and product.[10]

    • Solution: Carefully control the stoichiometry of the catalyst. A molar ratio of catalyst to substrate of 1:1 to 1.5:1 is often recommended for Friedel-Crafts reactions.[1] Titrate the amount of catalyst to find the optimal balance between reactivity and side reactions.

  • High Reaction Temperatures: Elevated temperatures can promote intermolecular reactions and decomposition, leading to the formation of insoluble byproducts.[4][10]

    • Solution: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve the cleanliness of the reaction.

  • Intermolecular Friedel-Crafts Acylation: Instead of the desired intramolecular cyclization, the acylium ion can react with another molecule of the starting material, leading to oligomers and polymers.[4]

    • Solution: Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one.

Catalyst Selection and Optimization Workflow

The following diagram illustrates a general workflow for selecting and optimizing a catalyst for indanone synthesis.

Catalyst_Selection_Workflow cluster_start 1. Substrate Analysis cluster_reaction_type 2. Reaction Type Selection cluster_catalyst_choice 3. Initial Catalyst Selection cluster_optimization 4. Reaction Optimization cluster_analysis 5. Outcome Analysis cluster_troubleshooting 6. Troubleshooting cluster_end 7. Final Protocol Start Analyze Starting Material - Aromatic ring electronics - Steric hindrance Reaction_Type Choose Primary Synthetic Route Start->Reaction_Type FC Intramolecular Friedel-Crafts Reaction_Type->FC Nazarov Nazarov Cyclization Reaction_Type->Nazarov Other Other Methods (e.g., Transition Metal-Catalyzed) Reaction_Type->Other Optimization Optimize Reaction Conditions - Catalyst Loading - Temperature - Solvent - Concentration FC->Optimization Nazarov->Optimization Other->Optimization Analysis Analyze Results - Yield - Purity - Regioselectivity Optimization->Analysis Troubleshoot Troubleshoot Issues - Low Yield - Byproducts - Isomers Analysis->Troubleshoot Issues Encountered End Finalized Protocol Analysis->End Successful Troubleshoot->Optimization Re-optimize

Caption: A workflow for catalyst selection and optimization in indanone synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the most common catalysts for intramolecular Friedel-Crafts acylation in indanone synthesis?

A wide range of both Lewis and Brønsted acids are employed. The choice depends on the reactivity of the starting material (3-arylpropionic acid or its acyl chloride).

Catalyst TypeExamplesTypical Applications & Considerations
Lewis Acids AlCl₃, FeCl₃, NbCl₅, ZnBr₂, In(OTf)₃, Sc(OTf)₃Highly effective, especially for acyl chloride precursors. Stronger Lewis acids like AlCl₃ are often used but can require stoichiometric amounts and harsh conditions.[1][2] Milder catalysts like metal triflates can be used catalytically.[2]
Brønsted Acids H₂SO₄, Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA), Triflic Acid (TfOH)Used for the direct cyclization of 3-arylpropionic acids. These are often used in excess, sometimes acting as both catalyst and solvent.[4][7]
Heterogeneous Catalysts Nafion-HA solid acid catalyst that offers advantages in terms of easier separation and potential for recycling. It has been shown to be effective in converting acyl chlorides to indanones.[2][6]
Q5: Are there milder and more environmentally friendly alternatives to strong Lewis acids like AlCl₃?

Yes, concerns over the environmental impact and harshness of traditional Friedel-Crafts catalysts have led to the development of greener alternatives.

  • Metal Triflates: Lanthanide triflates, such as Tb(OTf)₃, have been reported as effective catalysts for the dehydrative cyclization of 3-arylpropionic acids, although they may still require high temperatures.[4][7] Indium triflate (In(OTf)₃) is another versatile Lewis acid catalyst.[11]

  • Heterogeneous Catalysts: As mentioned, solid acid catalysts like Nafion-H can replace corrosive and difficult-to-handle liquid acids, simplifying workup and reducing waste.[2][6]

  • Niobium Pentachloride (NbCl₅): This has been demonstrated as an efficient catalyst for intramolecular Friedel-Crafts acylation under mild, room temperature conditions.[5]

  • Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, thus representing a greener approach.[4]

Q6: How does the choice of catalyst differ for substrates with electron-donating versus electron-withdrawing groups?

The electronic nature of the substituents on the aromatic ring is a critical factor in catalyst selection.

Substrate_Effects Substrate Aromatic Substrate EDG Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃) Substrate->EDG EWG Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃, Halogens) Substrate->EWG EDG_Effect Activated Ring Facilitates Electrophilic Attack EDG->EDG_Effect EWG_Effect Deactivated Ring Hinders Electrophilic Attack EWG->EWG_Effect Mild_Catalyst Milder Catalyst Sufficient (e.g., ZnBr₂, In(OTf)₃) EDG_Effect->Mild_Catalyst Strong_Catalyst Stronger Catalyst Required (e.g., AlCl₃, TfOH) EWG_Effect->Strong_Catalyst

Caption: Impact of substituents on catalyst selection for indanone synthesis.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophilic attack. For these activated substrates, milder catalysts and reaction conditions are often sufficient to achieve good yields.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), trifluoromethyl (-CF₃), and halogens decrease the electron density of the aromatic ring, making the Friedel-Crafts acylation more difficult.[8] For these deactivated substrates, more forceful conditions, including stronger catalysts (e.g., AlCl₃, TfOH) and higher temperatures, are typically necessary to drive the reaction to completion.[4][10]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionic Acid using Triflic Acid

This protocol is adapted from methodologies employing superacids for the cyclization of 3-arylpropionic acids.[3][4]

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Triflic acid (TfOH, 3.0-5.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (0.1-0.5 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 3-arylpropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triflic acid dropwise to the stirred solution. Caution: The addition of strong acids can be exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). Gentle heating may be necessary for less reactive substrates.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-indanone.

References
  • Process for preparing 1-indanones.
  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]

  • Synthesis method of 5-chloro-1-indanone. Eureka | Patsnap. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. ResearchGate. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

  • Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. [Link]

  • 2-indanone. Organic Syntheses Procedure. [Link]

  • Regioselective Synthesis of Indanones. Thieme. [Link]

  • Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. ACS Publications. [Link]

  • Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. ACS Publications. [Link]

  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. [Link]

Sources

Technical Support Center: Isolating 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive resource for researchers encountering challenges during the work-up and isolation of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. The procedures and troubleshooting advice are grounded in established chemical principles, addressing common issues from post-reaction quenching to final purification.

Section 1: Overview of the Work-up Procedure

The isolation of this compound typically follows an intramolecular Friedel-Crafts acylation or a related cyclization reaction.[1][2][3] These reactions almost invariably use a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which must be neutralized and removed during the work-up.[4][5] The primary objectives of the work-up are:

  • Quenching the Catalyst: To safely and completely deactivate the Lewis acid catalyst.

  • Phase Separation: To extract the desired organic product into an immiscible solvent, separating it from inorganic byproducts and aqueous residues.

  • Neutralization & Washing: To remove any remaining acidic residues and water-soluble impurities.

  • Purification: To isolate the target compound from unreacted starting materials, regioisomers, or other organic byproducts.

The following diagram illustrates the standard workflow for this process.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase Reaction Completed Reaction Mixture (Product, AlCl₃, Solvent) Quench 1. Quench Reaction (Pour onto ice/HCl) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract Wash_Base 3. Wash Organic Layer (Sat. aq. NaHCO₃) Extract->Wash_Base Wash_Brine 4. Wash Organic Layer (Brine) Wash_Base->Wash_Brine Dry 5. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Wash_Brine->Dry Filter_Solvent 6. Filter & Evaporate Solvent (Rotary Evaporation) Dry->Filter_Solvent Crude Crude Product Filter_Solvent->Crude Purify 7. Purify Crude Product (Recrystallization or Chromatography) Crude->Purify Final Pure 4-Bromo-7-methoxy-2-methyl- 2,3-dihydro-1H-inden-1-one Purify->Final Troubleshooting_Logic cluster_LY cluster_E cluster_OP Problem Problem Encountered During Work-up LowYield Low/No Yield Problem->LowYield Emulsion Persistent Emulsion Problem->Emulsion OilyProduct Oily/Dark Product Problem->OilyProduct MultiTLC Multiple TLC Spots Problem->MultiTLC LY_Cause1 Cause: Harsh Quench LowYield->LY_Cause1 LY_Cause2 Cause: Aqueous Solubility LowYield->LY_Cause2 E_Cause1 Cause: Particulates Emulsion->E_Cause1 OP_Cause1 Cause: Impurities/Isomers OilyProduct->OP_Cause1 OP_Cause2 Cause: Residual Acid OilyProduct->OP_Cause2 OP_Sol1 Solution: Column Chromatography MultiTLC->OP_Sol1 Primary Solution LY_Sol1 Solution: Slow addition to ice LY_Cause1->LY_Sol1 LY_Sol2 Solution: Back-extract aqueous layer LY_Cause2->LY_Sol2 E_Sol1 Solution: Add Brine E_Cause1->E_Sol1 E_Sol2 Solution: Filter through Celite® E_Cause1->E_Sol2 OP_Cause1->OP_Sol1 OP_Sol2 Solution: Thorough NaHCO₃ wash OP_Cause2->OP_Sol2

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Substituted Indanones: In-Depth NMR Analysis of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1H-inden-1-one (indanone) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Modifications to the indanone ring system, through the introduction of various substituents, allow for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics. Consequently, the precise and unambiguous characterization of these substituted indanones is a critical step in the research and development pipeline.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a specific, multifunctionalized derivative: 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one . While direct, published experimental spectra for this exact molecule are not widely available, this guide will leverage established NMR principles and comparative data from closely related analogues to provide a detailed, predictive analysis of its spectral features. We will compare our target molecule with the unsubstituted 1-indanone and the related 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one to illustrate the profound impact of substituents on chemical shifts.

This document is intended for researchers, chemists, and drug development professionals who require a deeper understanding of NMR spectroscopy as a tool for structural elucidation in the context of substituted aromatic systems.

Part 1: Structural and NMR Spectral Analysis of the Target Molecule

The structure of this compound, with standard IUPAC numbering for NMR assignment, is presented below. The strategic placement of a bromine atom, a methoxy group, and a methyl group creates a unique and informative substitution pattern.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum is derived from analyzing the electronic effects of each substituent. The data are tabulated below (solvent: CDCl₃, reference: TMS at 0.00 ppm).

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-5~7.0 - 7.2d (doublet)~8.0 - 9.01HOrtho-coupled to H-6. Deshielded by the adjacent carbonyl group's anisotropic effect.
H-6~6.8 - 7.0d (doublet)~8.0 - 9.01HOrtho-coupled to H-5. Shielded by the para-methoxy group.
OCH₃~3.9 - 4.1s (singlet)-3HTypical range for an aryl methyl ether.
H-2~2.7 - 3.0m (multiplet)-1HMethine proton, split by adjacent CH₂ and CH₃ groups.
H-3 (2H)~2.9 - 3.2 and ~2.5 - 2.8m (multiplet)-2HDiastereotopic methylene protons adjacent to a stereocenter (C-2), expected to show complex splitting.
CH₃ (at C-2)~1.2 - 1.4d (doublet)~7.03HCoupled to the methine proton H-2.
Predicted ¹³C NMR Spectral Data

The predicted carbon NMR spectrum reflects the electronic environment of each carbon atom. The carbonyl carbon is the most deshielded, while the aliphatic carbons are the most shielded.

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C=O (C-1)~200 - 205Typical chemical shift for a ketone carbonyl in a five-membered ring conjugated to an aromatic system.[3][4]
C-7a~158 - 162Aromatic quaternary carbon attached to the electron-donating methoxy group, significantly deshielded.
C-3a~150 - 155Aromatic quaternary carbon, part of the fusion between the two rings and adjacent to the carbonyl group.
C-5~125 - 130Aromatic CH carbon.
C-6~110 - 115Aromatic CH carbon, shielded by the ortho-methoxy group.
C-4~115 - 120Aromatic quaternary carbon attached to bromine (ipso-carbon). The heavy atom effect of bromine causes shielding relative to other halogenated carbons.
C-7~100 - 105Aromatic quaternary carbon, highly shielded due to being ortho to the electron-donating methoxy group.
OCH₃~55 - 57Standard chemical shift for a methoxy carbon attached to an aromatic ring.
C-2~40 - 45Aliphatic methine carbon.
C-3~35 - 40Aliphatic methylene carbon adjacent to the aromatic ring.
CH₃ (at C-2)~15 - 20Aliphatic methyl carbon.

Part 2: Comparative Analysis with Indanone Analogues

To understand the origin of the predicted chemical shifts, we must compare our target molecule with simpler, well-characterized analogues. This comparison allows us to isolate the electronic and steric effects of each substituent.

Reference Compounds
  • 1-Indanone: The unsubstituted parent compound. Provides a baseline for the indanone core.[5]

  • 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one: A closely related analogue with published NMR data, allowing for direct comparison of substituent effects.[6]

Comparative Table of ¹³C NMR Chemical Shifts (ppm)
Carbon1-Indanone4-Bromo-5,7-dimethoxy-indan-1-one[6]4-Bromo-7-methoxy-2-methyl-indan-1-one (Predicted)Analysis of Substituent Effects
C-1 (C=O) ~207201.6~200-205The carbonyl shift is sensitive to ring strain and aromatic conjugation. Substituents have a minor effect.
C-2 ~3627.3~40-45The introduction of a methyl group at C-2 shifts this signal downfield significantly (α-effect).
C-3 ~2637.0~35-40The C-3 methylene is slightly deshielded by the adjacent aromatic ring and C-2 methyl group.
C-4 ~12796.4~115-120Bromo Effect: The bromine atom at C-4 causes a significant upfield (shielding) shift of the ipso-carbon compared to an unsubstituted CH, a characteristic heavy atom effect.
C-5 ~12499.8~125-130In the target molecule, C-5 is para to the bromine and meta to the methoxy, resulting in a relatively neutral chemical shift compared to the parent indanone.
C-6 ~135158.0~110-115Methoxy Effect: The strongly electron-donating methoxy group at C-7 significantly shields the ortho-carbon (C-6) via its +M (mesomeric) effect.
C-7 ~128162.3~100-105Methoxy Effect: The C-7 carbon is directly attached to the methoxy group, but the ipso-carbon itself is shielded by the ortho-carbonyl and para-bromo groups.
C-3a ~155120.1~150-155This quaternary carbon's shift is influenced by multiple factors, including conjugation with the carbonyl and attachment to the aromatic ring.
C-7a ~139159.0~158-162Methoxy Effect: The C-7a carbon is ortho to the electron-donating methoxy group, causing a strong downfield (deshielding) shift.
CH₃/OCH₃ -56.6, 57.7~15-20, ~55-57The chemical shifts for the methyl and methoxy carbons fall within their expected ranges.

This comparative analysis demonstrates how the interplay of inductive (-I) and mesomeric (+M) effects from the bromine and methoxy substituents, respectively, governs the electronic environment and, therefore, the NMR chemical shifts of the aromatic carbons.

Part 3: Best Practices for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for the analysis of substituted indanones.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Add internal standard (e.g., TMS) B->C D 4. Transfer to a clean, dry 5 mm NMR tube C->D E 5. Insert sample into NMR spectrometer D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire 1H Spectrum (zg30 pulse, NS=16, D1=2s) F->G H 8. Acquire 13C Spectrum (zgpg30 pulse, NS=1024, D1=2s) G->H I 9. (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) H->I J 10. Apply Apodization (e.g., Exponential Multiplication) I->J K 11. Fourier Transform J->K L 12. Phase Correction K->L M 13. Baseline Correction L->M N 14. Reference Spectra (TMS at 0 ppm) M->N O 15. Integrate 1H peaks & Pick 13C peaks N->O P 16. Assign signals and report data O->P

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and has a simple, well-defined solvent signal.[7]

    • Protocol:

      • Accurately weigh 5-10 mg of the indanone sample into a clean, dry vial.

      • Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

      • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

      • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Causality: The quality of NMR data is highly dependent on the homogeneity of the magnetic field (shimming) and the correct tuning of the probe to the ¹H and ¹³C frequencies. Poor shimming leads to broad, distorted peaks, while improper tuning results in poor sensitivity.

    • Protocol:

      • Insert the NMR tube into the spinner and place it in the spectrometer's magnet.

      • Lock the spectrometer onto the deuterium signal of the CDCl₃.

      • Execute an automated tuning and matching procedure for both the ¹H and ¹³C channels.

      • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Causality: A standard proton experiment uses a 30° pulse angle (a compromise between signal and speed) and a relaxation delay (D1) of 1-2 seconds to allow for partial T1 relaxation, ensuring reasonably quantitative integrations for routine analysis.

    • Protocol:

      • Load a standard 1D proton experiment (e.g., zg30 on a Bruker spectrometer).

      • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

      • Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio.

      • Set the relaxation delay (D1) to 2.0 seconds.

      • Acquire the Free Induction Decay (FID).

  • ¹³C{¹H} NMR Acquisition:

    • Causality: ¹³C NMR requires more scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to collapse C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[8]

    • Protocol:

      • Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

      • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

      • Set the number of scans (NS) to 1024 or higher, depending on the sample concentration.

      • Set the relaxation delay (D1) to 2.0 seconds.

      • Acquire the FID.

  • Data Processing:

    • Causality: The raw FID signal must be mathematically processed to generate the familiar frequency-domain spectrum. Each step (apodization, Fourier transform, phasing, and baseline correction) is essential for producing an accurate and interpretable spectrum.

    • Protocol:

      • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

      • Perform a Fourier transform to convert the time-domain FID to the frequency-domain spectrum.

      • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

      • Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

      • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

      • Integrate the ¹H signals and pick the peaks for the ¹³C spectrum.

Conclusion

The structural elucidation of this compound provides an excellent case study in the application of NMR spectroscopy to complex organic molecules. Through a predictive analysis grounded in fundamental principles and comparison with known analogues, we have established a clear and detailed picture of its expected ¹H and ¹³C NMR spectra. The distinct electronic contributions of the bromo, methoxy, and carbonyl functionalities create a well-resolved and highly informative spectral fingerprint. By following the rigorous experimental protocols outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data, a cornerstone of modern chemical and pharmaceutical research.

References

  • BenchChem. A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers.
  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals.
  • IUCr. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
  • Austin, C., & Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Indanone. National Center for Biotechnology Information. Available from: [Link]

  • Chemguide. Interpreting C-13 NMR spectra. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic analysis of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone with potential applications as a synthetic intermediate. Due to the nascent stage of research into this specific molecule, direct experimental spectra are not yet widely published. Therefore, this guide employs a comparative approach, leveraging established spectroscopic principles and data from structurally related analogs to predict and interpret its spectral characteristics. This methodology not only offers a robust framework for the analysis of the title compound but also serves as a practical reference for researchers working with similar molecular scaffolds.

This guide is designed for researchers, scientists, and drug development professionals, offering both predictive analysis and practical experimental protocols. We will delve into the key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—providing a comprehensive understanding of the structure-spectra relationship.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Predicted IR Spectrum of this compound

The primary absorption of interest in the IR spectrum of our target molecule is the carbonyl (C=O) stretch of the five-membered ring ketone. Conjugation with the aromatic ring is known to lower the C=O stretching frequency.[1][2][3] Saturated aliphatic ketones typically show a C=O absorption around 1715 cm⁻¹, while conjugation to an aromatic ring lowers this to approximately 1685-1690 cm⁻¹.[1][3] Furthermore, the strain in a five-membered ring (cyclopentanone) tends to increase the stretching frequency to around 1750 cm⁻¹.[1][3] Therefore, for this compound, we can predict the C=O stretch to be in the range of 1700-1720 cm⁻¹, balancing the effects of conjugation and ring strain.

Other key expected absorptions include:

  • Aromatic C-H stretching: Just above 3000 cm⁻¹

  • Aliphatic C-H stretching: Just below 3000 cm⁻¹

  • C-O stretching (methoxy group): Around 1250-1000 cm⁻¹

  • Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

  • C-Br stretching: Typically in the 600-500 cm⁻¹ region, though often weak and in the fingerprint region.

Comparative IR Data
Compound Key IR Absorptions (cm⁻¹) Reference
This compound (Predicted) ~1710 (C=O) , ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1250 (C-O)-
2-Butanone (Saturated Ketone) 1715 (C=O)[2]
Benzaldehyde (Aromatic Aldehyde) 1705 (C=O)[1]
Cyclohexanone 1715 (C=O)[1]
Cyclopentanone 1750 (C=O)[1]
Experimental Protocol for IR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Ensure sample is dry P2 Prepare KBr pellet or thin film P1->P2 Solid sample A1 Record background spectrum P2->A1 A2 Record sample spectrum A1->A2 A3 Perform background correction A2->A3 D1 Identify key functional group frequencies A3->D1 D2 Compare with literature values D1->D2

Caption: Workflow for IR Spectrum Acquisition.

A standard protocol involves preparing a potassium bromide (KBr) pellet containing a small amount of the solid sample or depositing a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr). A background spectrum of the empty spectrometer is recorded, followed by the spectrum of the sample. The instrument software then automatically subtracts the background to yield the sample's IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum for this compound:

  • Aromatic Protons (2H): The aromatic ring has two protons. Due to the substitution pattern, they will appear as two doublets in the aromatic region (~6.5-8.0 ppm). The electron-donating methoxy group and the electron-withdrawing carbonyl and bromo groups will influence their precise chemical shifts.

  • Methoxy Protons (3H): A sharp singlet is expected for the methoxy group protons, typically in the range of 3.8-4.0 ppm.[4]

  • Aliphatic Protons (4H):

    • CH at C2 (1H): This proton will be a multiplet due to coupling with the adjacent CH₂ protons and the methyl protons. Its chemical shift will be influenced by the adjacent carbonyl group.

    • CH₂ at C3 (2H): These two protons are diastereotopic and will likely appear as two separate multiplets (or a complex multiplet).

    • CH₃ at C2 (3H): A doublet is expected for the methyl group, coupling with the proton at C2.

Comparative ¹H NMR Data:

Compound Aromatic H (ppm) Methoxy H (ppm) Aliphatic H (ppm) Reference
This compound (Predicted) ~6.8-7.5 (2H, m)~3.9 (3H, s)~1.2 (3H, d), ~2.5-3.2 (3H, m)-
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one 6.64 (1H, s)3.97 (3H, s), 3.88 (3H, s)2.84-2.87 (2H, m), 2.52-2.55 (2H, m)[5]
2-Methylindanone ~7.2-7.8 (4H, m)-~1.2 (3H, d), ~2.6-3.3 (3H, m)[6]
2-Ethyl-1-indanone ~7.2-7.8 (4H, m)-~0.9 (3H, t), ~1.5-2.2 (2H, m), ~2.8-3.4 (3H, m)[6][7]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum for this compound:

  • Carbonyl Carbon (C1): The carbonyl carbon will be the most downfield signal, expected around 200-210 ppm.[6]

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-160 ppm). The carbons attached to the bromo and methoxy groups will have their chemical shifts significantly influenced. The carbon bearing the methoxy group (C7) will be shifted downfield, while the carbon bearing the bromo group (C4) will be shifted upfield relative to benzene.

  • Methoxy Carbon: The methoxy carbon will appear as a singlet around 55-60 ppm.[4][8]

  • Aliphatic Carbons (3C):

    • C2: Expected around 40-50 ppm.

    • C3: Expected around 30-40 ppm.

    • Methyl Carbon: The methyl carbon at C2 will be the most upfield signal, likely around 15-20 ppm.

Comparative ¹³C NMR Data:

Compound C=O (ppm) Aromatic C (ppm) Methoxy C (ppm) Aliphatic C (ppm) Reference
This compound (Predicted) ~205~110-160~56~15, ~35, ~45-
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one 201.6296.44, 99.75, 120.11, 157.96, 158.85, 162.2956.55, 57.6627.31, 37.01[5]
1-Indanone 207.2123.7, 126.8, 127.8, 134.8, 137.9, 153.1-25.9, 36.4[6]
5-Methoxy-1-indanone ~206~109, ~125, ~127, ~148, ~155, ~159~55~26, ~36[9]
Experimental Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve 5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) P2 Add internal standard (TMS) P1->P2 P3 Transfer to NMR tube P2->P3 A1 Tune and shim the spectrometer P3->A1 A2 Acquire ¹H spectrum A1->A2 A3 Acquire ¹³C spectrum A2->A3 A4 Acquire 2D spectra (COSY, HSQC) as needed A3->A4 D1 Process and phase spectra A4->D1 D2 Integrate ¹H signals D1->D2 D3 Assign peaks based on chemical shifts, coupling patterns, and 2D correlations D2->D3

Caption: General Workflow for NMR Spectroscopy.

For a typical NMR experiment, 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[6] A small amount of an internal standard, like tetramethylsilane (TMS), is added to reference the chemical shifts to 0 ppm.[6] The spectrometer is then tuned and shimmed to optimize the magnetic field homogeneity. Standard one-dimensional ¹H and ¹³C spectra are acquired. For more complex structures, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of this compound

The molecular formula of the target compound is C₁₁H₁₁BrO₂.[10]

  • Molecular Ion Peak (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. The expected molecular weights are:

    • C₁₁H₁₁⁷⁹BrO₂ = 253.99 g/mol

    • C₁₁H₁₁⁸¹BrO₂ = 255.99 g/mol Therefore, we expect to see prominent peaks at m/z 254 and 256.

  • Fragmentation Pattern: Aromatic ketones can undergo characteristic fragmentation pathways.[12]

    • α-Cleavage: Cleavage of the bond between the carbonyl group and an adjacent carbon is a common fragmentation for ketones.[1][3][13] Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 239/241. Loss of the C₃H₅ fragment from the five-membered ring is also possible.

    • Loss of CO: Elimination of carbon monoxide from the molecular ion would lead to a fragment at m/z 226/228.

    • Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 175.

Comparative Mass Spectrometry Insights

The presence of a halogen atom, particularly bromine, provides a distinct isotopic signature in the mass spectrum, greatly aiding in the identification of the compound.[14][15] The nearly equal intensity of the M⁺ and M+2 peaks is a hallmark of a monobrominated compound.[11]

Experimental Protocol for Mass Spectrometry

cluster_prep Sample Introduction cluster_ion Ionization cluster_acq Mass Analysis & Detection cluster_analysis Data Analysis P1 Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) P2 Introduce sample via direct infusion or through a chromatographic system (GC-MS or LC-MS) P1->P2 I1 Select an appropriate ionization technique (e.g., ESI, EI) P2->I1 A1 Separate ions based on m/z ratio I1->A1 A2 Detect ions and generate mass spectrum A1->A2 D1 Identify molecular ion peak(s) A2->D1 D2 Analyze isotopic patterns D1->D2 D3 Propose fragmentation pathways D2->D3

Caption: General Workflow for Mass Spectrometry.

A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). An appropriate ionization method, such as Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS, is used to generate ions. The ions are then separated by a mass analyzer based on their mass-to-charge ratio and detected to produce a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles and comparative data from structurally similar analogs, we have outlined the expected key features in its IR, ¹H NMR, ¹³C NMR, and mass spectra. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and other novel compounds. This comparative methodology serves as a robust framework for structural elucidation in the absence of direct reference spectra, empowering researchers to confidently characterize new chemical entities in their synthetic endeavors.

References

  • Structural Confirmation of (R)-2-Methylindanone: A Comparative 1H and 13C NMR Analysis. BenchChem.
  • 5-Methoxy-1-indanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. Available at: [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • 6-Methoxy-1-indanone - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Supplementary Information. Beilstein Journals. Available at: [Link]

  • NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]

  • The Infrared Spectra of α-Brominated Ketosteroids. Journal of the American Chemical Society. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • ¹H-NMR spectra of 2b. Green hydroxymethilidene indanone 1b fragment,... ResearchGate. Available at: [Link]

  • 2-Methyl-1-indanone. SpectraBase. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. Available at: [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Calgary. Available at: [Link]

  • Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society. Available at: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometric techniques for the structural characterization of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (C₁₁H₁₁BrO₂), a substituted indenone derivative relevant in synthetic chemistry and drug development.[1] We will explore the practical application and expected outcomes of two cornerstone methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The objective is to equip researchers with the rationale to select the most appropriate technique and to interpret the resulting data with confidence.

The choice of an analytical technique is not merely procedural; it is a strategic decision that dictates the quality and nature of the information obtained. For a molecule like this compound, which possesses a halogen, an aromatic ether, a ketone, and a chiral center, different ionization methods will probe its structure in distinct ways. EI, a "hard" ionization technique, induces extensive fragmentation, providing a detailed structural fingerprint. In contrast, ESI, a "soft" ionization technique, typically preserves the molecular ion, confirming molecular weight with high fidelity while enabling controlled fragmentation via tandem MS (MS/MS).[2][3]

Part 1: Predicted Fragmentation Pathways

Understanding the inherent chemical functionalities of the target molecule allows us to predict its behavior under different ionization conditions. The structure contains several points susceptible to fragmentation: the bromine-carbon bond, the methoxy group, the bonds alpha to the carbonyl group, and the methyl group on the aliphatic ring.

Electron Ionization (EI) Fragmentation

In EI-MS, the high energy (typically 70 eV) imparted to the molecule results in the formation of a radical cation (M⁺•) that undergoes a cascade of fragmentation reactions.[4] The resulting mass spectrum is a complex but highly reproducible fingerprint useful for structural elucidation and library matching.

Key predicted fragmentation steps for this compound include:

  • Isotopic Pattern of Molecular Ion: The presence of a bromine atom will result in a characteristic M⁺• and [M+2]⁺• isotopic pattern with a nearly 1:1 intensity ratio, immediately confirming the presence of bromine.[5] The expected molecular ion peaks would be at m/z 254 and 256.

  • Alpha-Cleavage: The C-C bonds adjacent to the carbonyl group are prone to cleavage.[5][6] A primary fragmentation would be the loss of the methyl group at the 2-position, resulting in an [M-CH₃]⁺ ion.

  • Loss of Methoxy Group: Aromatic ethers can fragment through the loss of a methyl radical ([M-CH₃]⁺) or a methoxy radical ([M-OCH₃]⁺).[7]

  • Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical, yielding an [M-Br]⁺ ion at m/z 175.

  • Loss of Carbon Monoxide (CO): Ketones frequently lose a neutral CO molecule after initial fragmentation, leading to a characteristic [M-CO]⁺• or [Fragment-CO]⁺ peak.[6]

EI_Fragmentation M [M]+• m/z 254/256 F1 [M-CH₃]+ m/z 239/241 M->F1 -•CH₃ F2 [M-OCH₃]+ m/z 223/225 M->F2 -•OCH₃ F3 [M-Br]+ m/z 175 M->F3 -•Br F4 [M-Br-CO]+ m/z 147 F3->F4 -CO

Caption: Predicted EI fragmentation pathway for the target molecule.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode.[8] Fragmentation is not spontaneous but is induced in a collision cell (Collision-Induced Dissociation, CID), providing a more controlled look at the molecule's structure.

Key predicted fragmentation steps for the [M+H]⁺ ion (m/z 255/257) include:

  • Dominant Protonated Molecule: The base peak in the full scan MS1 spectrum is expected to be the protonated molecule at m/z 255/257.

  • Neutral Losses: In an MS/MS experiment, the primary fragmentation pathways involve the loss of small, stable neutral molecules.[3]

    • Loss of Methanol: A likely fragmentation is the loss of methanol ([M+H - CH₃OH]⁺), which is a common pathway for protonated methoxy-containing compounds.

    • Loss of CO: Similar to EI, the loss of carbon monoxide ([M+H - CO]⁺) from the protonated precursor is a plausible fragmentation pathway.

    • Loss of HBr: The loss of hydrogen bromide ([M+H - HBr]⁺) is also possible.

ESI_Fragmentation MH [M+H]+ m/z 255/257 F1 [M+H - CH₃OH]+ m/z 223/225 MH->F1 -CH₃OH F2 [M+H - CO]+ m/z 227/229 MH->F2 -CO F3 [M+H - HBr]+ m/z 174 MH->F3 -HBr

Caption: Predicted ESI-MS/MS fragmentation pathway for the target molecule.

Part 2: Experimental Methodologies & Workflow

A self-validating protocol is crucial for trustworthy results. This involves not just the core analysis but also system suitability checks, blanks, and appropriate calibration.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Dissolve Sample (e.g., in ACN or EtOAc) P2 Dilute to ~1-10 µg/mL P1->P2 GCMS GC-MS (EI) P2->GCMS LCMS LC-MS/MS (ESI) P2->LCMS D1 Spectrum Acquisition GCMS->D1 LCMS->D1 D2 Fragment Identification D1->D2 D3 Structural Confirmation D2->D3

Caption: General experimental workflow for MS analysis.

Protocol for GC-MS Analysis

This method is designed for the identification and purity assessment of the thermally stable title compound.

  • Rationale: GC is an excellent separation technique for volatile and thermally stable compounds.[9] A non-polar capillary column like a 5% phenyl-methylpolysiloxane is standard for general-purpose analysis of aromatic compounds.[4]

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Spectrometer with an Electron Ionization (EI) source.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a 1 mg/mL stock solution in Ethyl Acetate. Dilute to 10 µg/mL for analysis.

    • GC Conditions:

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector: Splitless mode, 250°C.

      • Oven Program: Initial temperature 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

Protocol for LC-MS/MS Analysis

This method is ideal for confirming the molecular weight and obtaining controlled fragmentation data, especially if the compound is part of a complex mixture or is thermally labile.

  • Rationale: Reversed-phase chromatography on a C18 column is the workhorse for separating small molecules of moderate polarity. The mobile phase is acidified with formic acid to promote protonation of the analyte for efficient positive mode ESI.[8]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

    • Mass Spectrometer with an Electrospray Ionization (ESI) source and tandem MS (MS/MS) capability.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 1 µg/mL with 50:50 Acetonitrile:Water.

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • Capillary Voltage: 3.5 kV.

      • Gas Temperature: 325°C.

      • Gas Flow: 8 L/min.

      • MS1 Scan Range: m/z 100-500.

      • MS2 (Product Ion Scan): Isolate precursor ions m/z 255 and 257. Apply varying collision energies (e.g., 10, 20, 40 eV) to observe fragmentation.

Part 3: Comparative Data Summary

The data obtained from each technique offers complementary information. The following table summarizes the expected key ions and their diagnostic value.

m/z (Bromine Isotope) Proposed Ion Identity EI-GC-MS ESI-LC-MS/MS Diagnostic Value
254 / 256[M]⁺•✔️Confirms molecular formula and Br presence via hard ionization.
255 / 257[M+H]⁺✔️✔️Confirms molecular weight via soft ionization. Base peak in MS1.
239 / 241[M-CH₃]⁺✔️Indicates presence of a labile methyl group.
223 / 225[M-OCH₃]⁺ or [M+H-CH₃OH]⁺✔️✔️Confirms methoxy substituent in both techniques.
175[M-Br]⁺✔️Indicates loss of bromine, confirming its presence and bond lability.
147[M-Br-CO]⁺✔️Provides deeper structural information about the core indenone ring.

Presence denoted by: ✔️✔️ (High Abundance), ✔️ (Expected), ❌ (Not Expected/Rare)

Part 4: Conclusion and Method Selection

The mass spectrometric analysis of this compound is most comprehensively achieved by leveraging the strengths of both EI-GC-MS and ESI-LC-MS.

  • Choose EI-GC-MS for:

    • Definitive Structural Fingerprinting: The rich fragmentation pattern is highly specific and ideal for unambiguous identification and for building a spectral library.

    • Purity Analysis: GC provides high-resolution separation for assessing the purity of a synthesized compound.

    • Analysis of Volatile Analogs: It is well-suited for analyzing a series of similar, volatile derivatives.

  • Choose ESI-LC-MS/MS for:

    • Unambiguous Molecular Weight Confirmation: The soft ionization provides a clear signal for the protonated molecule, which is crucial for confirming the outcome of a chemical synthesis.

    • Analysis in Complex Matrices: LC is superior for analyzing samples in biological fluids or crude reaction mixtures where extensive cleanup is not feasible.

    • Structural Elucidation of Unknowns: The controlled fragmentation in MS/MS experiments allows for systematic dissection of the molecule to determine connectivity.

For a complete characterization in a research or drug development setting, employing both techniques is the most robust strategy. ESI-LC-MS/MS would first confirm the successful synthesis by identifying the correct molecular weight, while EI-GC-MS would provide the detailed fragmentation fingerprint for ultimate structural confirmation and subsequent quality control.

References

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro-3,3-dimethyl-. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro- Data. NIST Chemistry WebBook. [Link]

  • Clark, C. R., & Abiedalla, Y. (2025, February). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Shimadzu. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

  • de la Torre, A., Concejero, M. Á., & Martínez, M. Á. (n.d.). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. Comprehensive Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. [Link]

  • Cretu, G., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association. ResearchGate. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

  • Thieme, D., et al. (2013). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]

  • Demarque, D. P., et al. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions. [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid framework and versatile functionalization possibilities have made it a cornerstone in the development of numerous therapeutic agents.[1][2] A prominent example is Donepezil, a leading treatment for Alzheimer's disease, which features a substituted indanone moiety essential for its inhibitory activity against acetylcholinesterase.[3][4][5] Beyond neurodegenerative diseases, indanone derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[6][7] This broad utility underscores the critical need for efficient, scalable, and selective synthetic methods to access diverse substituted indanones.

This guide provides an in-depth comparison of the most prevalent and innovative methods for synthesizing substituted indanones. We will delve into the mechanistic underpinnings, compare performance with supporting data, and provide detailed experimental protocols for key methodologies, empowering researchers to select the optimal strategy for their specific synthetic challenges.

Method 1: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classical and widely employed method for constructing the 1-indanone core.[8] This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative, promoted by a Lewis or Brønsted acid catalyst.[8][9]

Reaction Mechanism and Key Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst activates the carbonyl group of the acyl chloride or carboxylic acid, generating a highly electrophilic acylium ion. The tethered aromatic ring then acts as a nucleophile, attacking the acylium ion to forge the new carbon-carbon bond and form a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation restores aromaticity, yielding the 1-indanone product.[8]

Causality in Experimental Choices:

  • Starting Material: 3-Arylpropionyl chlorides are generally more reactive and allow for cyclization under milder conditions compared to their corresponding carboxylic acids.[9] However, the direct cyclization of 3-arylpropanoic acids is often preferred from a green chemistry perspective, as it produces water as the only byproduct, avoiding the generation of corrosive compounds associated with acyl chloride formation.[3][9]

  • Catalyst: A wide range of acids can be used. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can be harsh and require stoichiometric amounts.[6][7] Brønsted acids such as polyphosphoric acid (PPA) and triflic acid (TfOH) are also common.[3][9] More modern approaches utilize catalytic amounts of metal triflates (e.g., Sc(OTf)₃, Tb(OTf)₃), which can often be recovered and reused.[6]

  • Regioselectivity: A primary challenge arises when the aromatic ring is substituted. The cyclization will preferentially occur at the most electron-rich and sterically accessible position. For meta-substituted precursors, this can lead to a mixture of 4- and 6-substituted indanones. The choice of solvent and catalyst can influence this selectivity. For example, using nitromethane as a solvent has been shown to favor the formation of one regioisomer over the other.[10]

Diagram: General Mechanism of Friedel-Crafts Acylation for Indanone Synthesis

Friedel-Crafts Acylation cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Final Product Start 3-Arylpropionyl Chloride Acylium Acylium Ion (Electrophile) Start->Acylium + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Sigma Sigma Complex (Intermediate) Acylium->Sigma Intramolecular Attack Product 1-Indanone Sigma->Product Deprotonation

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-1-indanone via Friedel-Crafts Acylation

This protocol is adapted from procedures used in the synthesis of precursors for Donepezil.

Materials:

  • 3-(3,4-Dimethoxyphenyl)propionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3,4-dimethoxyphenyl)propionic acid (1 eq) in an excess of thionyl chloride. Gently reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3,4-dimethoxyphenyl)propionyl chloride.

  • Cyclization: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.[9]

  • Carefully add anhydrous AlCl₃ (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[9]

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction and neutralize the acid.[8]

  • Transfer the mixture to a separatory funnel and extract the product into DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5,6-dimethoxy-1-indanone.

Method 2: The Nazarov Cyclization

The Nazarov cyclization is a powerful C-C bond-forming reaction for the synthesis of five-membered rings, including indanones.[11] It involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone or a suitable precursor.[11] Modern advancements have transformed this reaction into a highly efficient and stereoselective process.[12]

Reaction Mechanism and Key Considerations

The reaction is initiated by the activation of the ketone by a Lewis or Brønsted acid, which generates a pentadienyl cation. This intermediate undergoes a thermally allowed 4π conrotatory electrocyclic ring closure to form a cyclopentenyl cation. Subsequent elimination of a proton yields the final product.

Causality in Experimental Choices:

  • Substrate: Aryl vinyl ketones are common substrates. However, simple aryl vinyl ketones can be challenging to cyclize.[13] The introduction of an α-substituent, such as a silyl group, can act as a "structural dummy" to enhance reactivity, allowing the reaction to proceed under milder conditions.[13]

  • Catalyst: While stoichiometric amounts of strong acids were traditionally required, modern methods employ catalytic amounts of Lewis acids like Cu(OTf)₂ or Sc(OTf)₃.[12] This has significantly improved the reaction's efficiency and functional group tolerance.

  • Stereoselectivity: A key advantage of the Nazarov cyclization is the potential for stereocontrol. The use of chiral Lewis acids or catalysts can induce high levels of enantioselectivity, making it a valuable tool for the synthesis of chiral indanones.[12] Tandem reactions, where the cyclization is followed by an in-situ trapping of the intermediate with an electrophile (e.g., a fluorinating agent), can create multiple stereocenters with high diastereoselectivity.[12][14]

Diagram: Catalytic Nazarov Cyclization Workflow

Nazarov Cyclization Substrate Divinyl Ketone Substrate Activation Activation & Pentadienyl Cation Formation Substrate->Activation + Catalyst Catalyst Lewis Acid Catalyst (e.g., Cu(OTf)₂) Cyclization 4π-Conrotatory Electrocyclization Activation->Cyclization Intermediate Cyclopentenyl Cation Cyclization->Intermediate Elimination Proton Elimination & Catalyst Regeneration Intermediate->Elimination Product Substituted Indanone Elimination->Product

Caption: Key steps in the catalytic Nazarov cyclization.

Method 3: Transition-Metal-Catalyzed Annulations

In recent years, transition-metal-catalyzed reactions have emerged as highly efficient and versatile strategies for synthesizing indanones.[15][16] These methods often proceed under mild conditions, exhibit high functional group tolerance, and provide access to complex indanone structures that are difficult to obtain via classical methods.

Key Strategies and Mechanisms
  • Palladium-Catalyzed Reductive-Heck Reaction: This method allows for the asymmetric synthesis of chiral 3-substituted indanones from 2'-halochalcone precursors.[17][18] The reaction proceeds via an intramolecular Heck cyclization, and the choice of base can selectively determine whether the product is the 3-substituted indanone or the corresponding α-exo-methylene indanone, offering significant synthetic flexibility.[17]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective in various transformations leading to indanones. One elegant approach is the asymmetric isomerization of racemic α-arylpropargyl alcohols, which creates β-chiral indanones with high enantioselectivity using a specialized axially chiral bisphosphine ligand.[19] Another strategy involves the Rh(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates in a formal [4+1] cycloaddition.[15][20]

  • Other Metals (Ni, Cu): Nickel-catalyzed reductive cyclizations of enones have been developed for the asymmetric synthesis of indanones.[20] Copper-catalyzed radical cyclizations of 1,6-enynes also provide an efficient route to the indanone core.[15]

Causality in Experimental Choices:

  • Catalyst/Ligand System: The heart of these methods is the catalyst-ligand combination. The ligand's electronic and steric properties are crucial for controlling reactivity, regioselectivity, and, most importantly, enantioselectivity in asymmetric variants. For example, chiral bisphosphine ligands like (R)-3,5-XylMeOBIPHEP are used in Pd-catalyzed asymmetric Heck reactions.[17]

  • Substrate Design: The substrates for these reactions are carefully designed with appropriate leaving groups (e.g., halides) or reactive functionalities (e.g., alkynes, alkenes) positioned to facilitate the desired intramolecular cyclization.

Comparative Performance Data

The choice of synthetic method depends heavily on the desired substitution pattern, stereochemistry, and scale. The following table provides a comparative overview of the key methods.

Method Typical Yield Substrate Scope Stereo-selectivity Key Advantages Limitations
Friedel-Crafts Acylation Good to Excellent (60-95%)[3][6]Broad for electron-rich aromaticsGenerally not stereoselectiveScalable, uses readily available starting materials, well-established.Harsh conditions, potential regioselectivity issues, limited functional group tolerance.[3][10]
Nazarov Cyclization Good to Excellent (70-95%)[12]Divinyl ketones, chalconesCan be highly diastereoselective and enantioselective with chiral catalysts.[12][14]Mild catalytic conditions, access to complex stereochemistry.Substrate synthesis can be multi-step, simple substrates may be unreactive.[13]
Pd-Catalyzed Reductive-Heck Excellent (up to 95%)[17]2'-HalochalconesHighly enantioselective (up to 98% ee).[17]High yields and enantioselectivity, mild conditions, product selectivity control.Requires halogenated precursors, catalyst cost.
Rh-Catalyzed Isomerization Good to Excellent (up to 96%)[19]α-Arylpropargyl alcoholsHighly enantioselective (up to 99% ee).[19]Excellent enantioselectivity, atom economical.Requires specific propargyl alcohol substrates, specialized ligands.

Conclusion

The synthesis of substituted indanones is a mature field with a diverse array of powerful methodologies.

  • For large-scale synthesis of relatively simple indanones , the classical intramolecular Friedel-Crafts acylation remains a robust and cost-effective choice, particularly when optimized with modern, reusable catalysts.

  • When stereochemistry is paramount , the catalytic Nazarov cyclization and transition-metal-catalyzed annulations offer unparalleled control. Asymmetric variants of these reactions provide access to enantiomerically pure indanones, which are crucial for developing stereospecific pharmaceuticals.

  • For accessing highly functionalized or complex indanone scaffolds , transition-metal-catalyzed methods , such as the Reductive-Heck and C-H activation strategies, provide the greatest flexibility and tolerance for a wide range of functional groups.

By understanding the mechanistic nuances, advantages, and limitations of each method, researchers and drug development professionals can strategically design synthetic routes to unlock the full potential of the valuable indanone scaffold.

References

  • Molecules. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]

  • Molecules. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health. [Link]

  • Journal of the American Chemical Society. (2006). Rhodium-Catalyzed Asymmetric Synthesis of Indanones: Development of a New “Axially Chiral” Bisphosphine Ligand. ACS Publications. [Link]

  • Organic Letters. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. ACS Publications. [Link]

  • The Journal of Organic Chemistry. (2006). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. ACS Publications. [Link]

  • ResearchGate. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • New Journal of Chemistry. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. RSC Publishing. [Link]

  • Synthetic Communications. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis Online. [Link]

  • Molecules. (2017). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. MDPI. [Link]

  • PubMed. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. [Link]

  • ACS Medicinal Chemistry Letters. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. [Link]

  • SciSpace. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. [Link]

  • ResearchGate. (2020). Indenone Synthesis via Transition‐Metal‐Catalyzed Annulation. [Link]

  • Organic Letters. (2019). Use of a “Structural Dummy” α-Silyl Substituent in Nazarov Cyclization: Expanding the Substrate Scope to Indanones and Bicyclic 2-Pyrones. ACS Publications. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of indanones. [Link]

  • Organic Syntheses. (2009). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • Green Chemistry. (2017). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. RSC Publishing. [Link]

  • Molecules. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]

  • RSC Advances. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. [Link]

  • ResearchGate. (2021). Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. [Link]

  • Eburon Organics. Indane Derivatives. [Link]

  • Organic & Biomolecular Chemistry. (2011). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. RSC Publishing. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 1-Indanone: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]

  • ResearchGate. (2021). Synthesis of Indane and its analogues. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Potential of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activity of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one against established kinase inhibitors. While direct experimental data for this specific compound is not extensively available in the public domain, this document will leverage data from structurally related molecules, particularly those built on the indanone scaffold, to project its potential efficacy and mechanism of action. We will compare this theoretical profile with well-characterized inhibitors of clinically relevant kinases, such as those targeting HER2 and PIM1.

Introduction: The Promise of the Indanone Scaffold in Kinase Inhibition

The indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid structure and amenability to chemical modification make it an attractive starting point for the design of targeted therapies.[1][2] Notably, derivatives of the indanone family, particularly arylidene indanones, have shown promise as inhibitors of various protein kinases, including Akt, which is a key node in cell survival pathways.[3] The subject of this guide, this compound, possesses this core structure, suggesting its potential as a kinase inhibitor. This guide will explore this potential by drawing parallels with known indanone-based inhibitors and comparing its theoretical profile with established drugs targeting the HER2 and PIM1 kinases.

Comparative Kinase Inhibitors: A Snapshot

To provide a robust comparison, we have selected two well-established kinase inhibitors from different families, targeting kinases implicated in cancer pathogenesis:

  • Lapatinib: A dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][5][6]

  • AZD1208: A potent and selective inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[7][8]

Mechanism of Action: A Comparative Overview

This compound (Hypothesized)

Based on studies of related arylidene indanones, it is plausible that this compound could function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a target kinase.[3] The brominated phenyl ring and the methoxy group could engage in specific interactions within the kinase domain, contributing to its inhibitory activity. The indanone core itself provides a rigid framework for the optimal positioning of these functional groups.

Lapatinib (HER2/EGFR Inhibitor)

Lapatinib functions as a reversible, ATP-competitive inhibitor of both EGFR and HER2 tyrosine kinases.[4][5] By binding to the intracellular ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[4]

AZD1208 (Pan-PIM Inhibitor)

AZD1208 is an ATP-competitive inhibitor of the PIM family of serine/threonine kinases.[8] PIM kinases are constitutively active and play a significant role in cell survival and proliferation by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD. By inhibiting PIM kinases, AZD1208 can induce apoptosis in cancer cells.

Signaling Pathway Visualization

G cluster_HER2 HER2 Signaling cluster_PIM PIM Signaling cluster_Indanone Hypothesized Indanone Target HER2 HER2 Receptor PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt MAPK MAPK Pathway HER2->MAPK Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival MAPK->Proliferation_Survival Lapatinib Lapatinib Lapatinib->HER2 PIM1 PIM1 Kinase BAD BAD PIM1->BAD Apoptosis Apoptosis BAD->Apoptosis AZD1208 AZD1208 AZD1208->PIM1 TargetKinase Target Kinase (e.g., Akt) Downstream Downstream Signaling TargetKinase->Downstream CellResponse Cellular Response Downstream->CellResponse Indanone 4-Bromo-7-methoxy-2-methyl- 2,3-dihydro-1H-inden-1-one Indanone->TargetKinase

Caption: Comparative Signaling Pathways of Kinase Inhibitors.

Comparative Experimental Data

Since no direct experimental data exists for this compound, the following table presents hypothetical data based on the activities of related indanone compounds, alongside published data for Lapatinib and AZD1208.

CompoundTarget Kinase(s)IC50 (nM)Cell Line ExampleCellular EffectReference
This compound Hypothetical: Akt, HER2, PIM1To Be Determinede.g., MCF-7 (Breast Cancer)Potential anti-proliferativeN/A
Lapatinib EGFR, HER210.8 (EGFR), 9.8 (HER2)BT474 (Breast Cancer)Inhibition of proliferation[4][5]
AZD1208 PIM1, PIM2, PIM30.4 (PIM1), 5 (PIM2), 1.9 (PIM3)MV4-11 (Leukemia)Induction of apoptosis[8]

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of this compound and compare it to other kinase inhibitors, a series of standardized assays would be required.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow Visualization

G Start Start Prepare Prepare Assay Plate: - Kinase - Test Compound - Buffer Start->Prepare Incubate1 Pre-incubation (e.g., 10 min at RT) Prepare->Incubate1 Add_ATP Add ATP and Substrate Incubate1->Add_ATP Incubate2 Kinase Reaction (e.g., 30-60 min at 30°C) Add_ATP->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze End End Analyze->End

Caption: Biochemical Kinase Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target kinase (e.g., HER2, PIM1) in an appropriate kinase buffer.

    • Prepare a stock solution of the substrate (a peptide or protein that is phosphorylated by the kinase).

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors (Lapatinib, AZD1208).

  • Assay Setup:

    • In a 384-well plate, add the kinase and the test compound or control inhibitor to each well.[9]

    • Allow for a pre-incubation period to permit the compound to bind to the kinase.[9]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[9]

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of substrate phosphorylation. This can be done using various methods, such as:

      • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.[10]

      • Luminescence-based assays: Using a system like ADP-Glo™, which measures the amount of ADP produced as a surrogate for kinase activity.[11][12]

      • Fluorescence-based assays: Using a phospho-specific antibody labeled with a fluorophore.[10]

  • Data Analysis:

    • Plot the kinase activity against the concentration of the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Kinase Activity Assay

This assay measures the inhibition of a kinase within a cellular context, providing a more physiologically relevant assessment of a compound's activity.

Workflow Visualization

G Start Start Seed_Cells Seed Cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Treat_Cells Treat cells with Test Compound Incubate1->Treat_Cells Incubate2 Incubate for a defined period Treat_Cells->Incubate2 Lyse_Cells Lyse Cells Incubate2->Lyse_Cells Detect Detect Phosphorylation (e.g., ELISA, Western Blot) Lyse_Cells->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze End End Analyze->End

Caption: Cell-Based Kinase Activity Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cancer cell line that is known to be dependent on the target kinase (e.g., BT474 for HER2, MV4-11 for PIM1).

    • Seed the cells into a 96-well plate and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and control inhibitors for a specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells and then lyse them to release the cellular proteins.[14]

  • Detection of Phosphorylation:

    • Measure the phosphorylation of a known downstream substrate of the target kinase. Common methods include:

      • ELISA: A quantitative method using a phospho-specific antibody.[13]

      • Western Blotting: A semi-quantitative method to visualize the phosphorylated and total protein levels.

      • In-Cell Western/On-Cell Western: A quantitative immunofluorescence-based method performed directly in the microplate.

  • Data Analysis:

    • Normalize the level of the phosphorylated substrate to the total amount of the substrate or a housekeeping protein.

    • Plot the normalized phosphorylation level against the inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the overall viability and proliferation of cancer cells.

Workflow Visualization

G Start Start Seed_Cells Seed Cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Treat_Cells Treat cells with Test Compound Incubate1->Treat_Cells Incubate2 Incubate for 24-72 hours Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Data Analysis (GI50 determination) Read_Absorbance->Analyze End End Analyze->End

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density.[15][16]

    • Allow the cells to attach and grow for 24 hours.[16]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound and control inhibitors.

    • Incubate for a period that allows for effects on cell proliferation (typically 48-72 hours).[16]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.[16]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[15] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value for each compound.

Conclusion and Future Directions

While direct evidence of the kinase inhibitory activity of this compound is currently lacking, its structural similarity to other biologically active indanone derivatives suggests that it is a promising candidate for investigation. The experimental framework outlined in this guide provides a clear path for its evaluation and comparison with established kinase inhibitors like Lapatinib and AZD1208.

Future research should focus on synthesizing this compound and performing the described biochemical and cell-based assays to determine its kinase inhibition profile, potency, and selectivity. Such studies will be crucial in validating the therapeutic potential of this and other novel indanone-based compounds in the ever-evolving landscape of targeted cancer therapy.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • List of HER2 inhibitors. (n.d.). Drugs.com. Retrieved from [Link]

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2025). International Journal of Biological Macromolecules, 292, 139107. Retrieved from [Link]

  • HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors. (2007). Breast Cancer Research, 9(Suppl 2), S6. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Clinical updates on tyrosine kinase inhibitors in HER2-positive breast cancer. (2022). Frontiers in Oncology, 12, 1058414. Retrieved from [Link]

  • Pim-1 kinase as cancer drug target: An update. (2018). Journal of Cellular and Molecular Medicine, 22(4), 2099-2108. Retrieved from [Link]

  • Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. (2015). Molecules, 20(6), 10436-10459. Retrieved from [Link]

  • What Are Anti-HER2 Therapies? (2023). Breastcancer.org. Retrieved from [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2023). Archiv der Pharmazie, 356(3), e2200466. Retrieved from [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2021). Molecular Cancer Therapeutics, 20(1), 2-13. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold. (2021). Biotechnology and Applied Biochemistry, 68(1), 82-91. Retrieved from [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). Analytical Chemistry, 86(15), 7549-7555. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Advances, 7(15), 9037-9051. Retrieved from [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today, 104063. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

Sources

A Comparative Guide to Purity Analysis of Synthesized 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug discovery and development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates such as 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone likely serving as a scaffold in medicinal chemistry, carry the structural blueprint for the final Active Pharmaceutical Ingredient (API). The presence of unwanted impurities, arising from starting materials, by-products, or degradation, can have profound implications, potentially altering the pharmacological and toxicological profile of the API.[1][2] Therefore, robust and validated analytical methods for purity determination are indispensable.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides an in-depth protocol for the purity analysis of this compound using a validated reversed-phase HPLC method. Furthermore, it presents a critical comparison with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering experimental insights to guide researchers in selecting the optimal analytical strategy for their specific needs.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Benchmark for Purity Assessment

For a moderately polar, UV-active molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[5] This technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. The causality behind this choice lies in its ability to resolve the main compound from structurally similar impurities that are common in synthetic organic chemistry.

Anticipated Impurities

Based on common synthetic routes for indanones, potential process-related impurities could include:

  • Impurity A: Unreacted starting materials.

  • Impurity B: Isomeric by-products (e.g., different bromination position).

  • Impurity C: Over-alkylated or de-methylated species.

  • Impurity D: Degradation products formed during synthesis or storage.

Experimental Protocol: Validated Reversed-Phase HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by international guidelines.[6][7][8]

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or non-polar impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and excellent elution strength in reversed-phase chromatography.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    17.0 90
    17.1 40
    20.0 40

    A gradient is employed to ensure elution of both early- and late-eluting impurities within a reasonable timeframe while maintaining good resolution around the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control is critical for ensuring reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the expected UV absorbance of the aromatic ring system in the target molecule. A PDA detector is recommended to assess peak purity across multiple wavelengths.[9]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve ~25 mg of this compound reference standard in the diluent in a 50 mL volumetric flask.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

3. System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5.

  • Theoretical Plates (N): ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%. These SST parameters ensure the chromatographic system is performing with adequate efficiency, symmetry, and precision.[10]

4. Purity Calculation: Purity is determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Prep B Standard & Sample Weighing/Dissolution A->B C System Equilibration B->C D System Suitability Test (SST Injections) C->D E Sample Injection D->E F Peak Integration E->F G Purity Calculation (% Area) F->G H Generate Report G->H

Caption: HPLC Purity Analysis Workflow.

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC is a robust technique, no single method can definitively determine purity. Orthogonal methods, which separate compounds based on different chemical or physical principles, are crucial for a comprehensive purity profile. Here, we compare HPLC with UPLC and GC-MS.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC, utilizing columns with sub-2 µm particles. This results in significantly faster analysis times and improved resolution.

Causality for Use: UPLC is chosen when higher throughput and greater separation efficiency are required, especially for complex samples with closely eluting impurities. The fundamental separation principle is the same as HPLC, but the performance is enhanced.

Experimental Protocol: UPLC

  • System: UPLC system capable of operating at high pressures (>15,000 psi).

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: Same as HPLC.

  • Gradient Elution: The gradient time is significantly compressed (e.g., 0 to 5 minutes) due to the shorter column and higher efficiency.

  • Flow Rate: 0.6 mL/min.

  • Analysis Time: Typically reduced by a factor of 5-10 compared to conventional HPLC.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio.

Causality for Use: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC (e.g., residual solvents).[3] For a compound like this compound, its suitability depends on its thermal stability and volatility. Assuming it is thermally stable, GC-MS provides orthogonal data and structural information from the mass spectra.[11]

Experimental Protocol: GC-MS

  • System: GC with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 amu.

Quantitative Data Summary: A Comparative Overview

The following table presents hypothetical but representative data from the analysis of a single batch of synthesized this compound, showcasing the performance of each technique.

ParameterHPLC UPLC GC-MS
Purity of Main Compound (% Area) 98.5%98.4%99.2% (TIC)
Number of Impurities Detected 45 (resolved a co-eluting peak)2 (volatile impurities)
Analysis Time per Sample 20 minutes5 minutes15 minutes
Resolution (Main Peak vs. Closest Impurity) 1.82.5N/A
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.01% (for amenable compounds)
Key Advantage Robust, widely available, standardHigh speed, high resolutionOrthogonal method, identifies volatile impurities
Key Limitation Longer run times, lower resolutionRequires specialized high-pressure equipmentAnalyte must be volatile and thermally stable
Logical Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. This decision process can be visualized as follows.

Method_Selection A Start: Purity Analysis Required B Routine QC & Purity Assay? A->B C High Throughput Needed? B->C Yes D Suspect Volatile Impurities? B->D No F Use Validated HPLC Method C->F No G Use UPLC Method C->G Yes E Confirm Peak Identity/Purity? D->E No H Use GC-MS Method D->H Yes E->F No I Use LC-MS E->I Yes

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

For the routine purity analysis of synthesized this compound, a validated reversed-phase HPLC method offers a reliable, robust, and accurate solution.[4][12] It provides excellent quantification for non-volatile, process-related impurities and degradation products.

The implementation of a UPLC method is highly recommended for laboratories where sample throughput is a primary concern, as it delivers significantly faster results with superior resolution without compromising the fundamental principles of the separation.

Crucially, for comprehensive characterization and to ensure no impurities are overlooked, an orthogonal method like GC-MS should be employed, particularly during method development and process validation. It is the most effective technique for identifying and quantifying residual solvents and other volatile impurities that are invisible to HPLC-UV. The combination of these techniques provides a self-validating analytical system that ensures the highest degree of confidence in the purity, and by extension, the quality and safety of this critical pharmaceutical intermediate.

References

  • International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • Phenomenex. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

Sources

Comparative study of the pharmacological effects of different indanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Pharmacological Effects of Indanone Derivatives for Researchers and Drug Development Professionals.

The 1-indanone moiety, a bicyclic ketone, represents a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant and diverse pharmacological activities.[1][2] Its rigid framework provides a robust scaffold for designing molecules that can interact with high specificity and affinity at various biological targets. The versatility of the indanone core allows for substitutions at multiple positions, leading to a vast chemical space of derivatives with finely tuned activities.[3] This guide offers a comparative analysis of the primary pharmacological effects of different classes of indanone derivatives, supported by experimental data, to assist researchers in navigating this promising class of compounds.

The most prominent example of a clinically successful indanone derivative is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1][4] Beyond neuroprotection, various indanone derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making this scaffold a focal point of extensive research.[1][2]

Comparative Analysis of Pharmacological Activities

The therapeutic potential of indanone derivatives is broad, with specific structural modifications dictating their primary mechanism of action. Below, we compare the performance of representative derivatives across key therapeutic areas.

Neuroprotective Effects: Acetylcholinesterase (AChE) Inhibition

Indanone derivatives are renowned for their neuroprotective capabilities, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4] Loss of cholinergic neurons is a hallmark of Alzheimer's disease, and inhibiting AChE can improve cognitive function.[5] Donepezil set the precedent, but numerous other derivatives have been developed with comparable or even superior potency.[6]

The design of these inhibitors often involves linking the indanone core to a piperidine or a similar nitrogen-containing heterocycle, mimicking the binding mode of Donepezil.[7][8]

Table 1: Comparative AChE Inhibitory Activity of Indanone Derivatives

CompoundIC₅₀ (µM)Selectivity (vs. BChE)Reference
Donepezil0.0201High[9]
Compound 6a (piperidine linked)0.00185248-fold[8][10]
Compound 4b (Donepezil-inspired)0.78Not Specified[6]
Compound 56 12.30Not Specified[11]
Compound 64 12.01Not Specified[11]
Compound D29 0.0224More selective for BChE[9]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that modifications to the indanone scaffold can yield compounds with significantly enhanced potency compared to the parent drug, Donepezil. For instance, compound 6a demonstrated a 14-fold increase in AChE inhibition.[8][10] These structure-activity relationships (SAR) are critical for the rational design of next-generation neurotherapeutics.[11]

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted indanones have emerged as a promising class of cytotoxic agents against a variety of cancer cell lines.[3][12] Their mechanisms of action are diverse and often involve the disruption of critical cellular processes like tubulin polymerization, cell cycle progression, and key signaling pathways.[3][13][14]

Many anticancer indanone derivatives are 2-benzylidene-1-indanones, which have shown potent cytotoxicity with IC₅₀ values in the nanomolar range against cell lines such as MCF-7 (breast), HCT (colon), and A549 (lung).[15]

Table 2: Comparative Cytotoxic Activity of Indanone Derivatives Against Cancer Cell Lines

Derivative Class / CompoundCancer Cell LineIC₅₀ (µM)Proposed Mechanism of ActionReference
ITH-6 (Thiazolyl hydrazone)HT-29 (Colon)0.44Tubulin polymerization inhibition, G2/M arrest, ROS induction[13][14]
COLO 205 (Colon)0.98Tubulin polymerization inhibition, G2/M arrest, ROS induction[13]
KM 12 (Colon)0.41Tubulin polymerization inhibition, G2/M arrest, ROS induction[13]
Gallic acid-based indanone (1) MCF-7 (Breast)Not specified (Inhibited G2/M phase)Anti-tubulin, Antiangiogenic (VEGF-R suppression)[16]
2-Benzylidene-1-indanones MCF-7, HCT, THP-1, A5490.01 - 0.88Tubulin polymerization inhibition[15]
Indanocine Multidrug-resistant cellsNot SpecifiedTubulin binding, Apoptosis induction[3]

The indanone-based thiazolyl hydrazone derivative, ITH-6 , is particularly noteworthy, showing greater efficacy than the approved drug Irinotecan against several colon cancer cell lines.[14] Its mechanism involves arresting the cell cycle in the G2/M phase and inducing apoptosis through the generation of reactive oxygen species (ROS).[13][14] Other derivatives act as potent inhibitors of tubulin polymerization, a validated anticancer strategy.[3][15][16]

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

Indanone derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and various pro-inflammatory cytokines.[17][18][19] The inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[20][21]

Studies have shown that certain indanone derivatives can significantly suppress the production of nitric oxide (NO) and the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[17] This activity is often mediated through the inhibition of signaling pathways like NF-κB and MAPK.[17][18]

Table 3: Comparative Anti-inflammatory Activity of Indanone Derivatives

Compound / DerivativeAssay / ModelKey FindingsMechanismReference
Sesquistilbene indanone analogue (11k) LPS-stimulated RAW264.7 cellsPotent inhibition of NO productionSuppression of iNOS, COX-2 via TLR4/JNK/NF-κB pathway[17]
2-benzylidene-1-indanone (8f) LPS-stimulated murine macrophagesStrong inhibition of IL-6 and TNF-α expressionInhibition of NF-κB/MAPK signaling pathway[18]
Cinnamic acid-based indanones (6a, 6o) Cellular modelsPotent ROS scavenging, reduction of NO, IL-1β, TNF-α, IL-6Binding to TAK1, inhibition of ROS production[22]
Compound C5 BV2 microglia cellsReduced release of NO, TNF-α, IL-1βNeuroinflammatory inhibition[23]

These findings highlight the potential of indanone derivatives as novel anti-inflammatory agents. The ability of compounds like 8f to effectively block the NF-κB/MAPK pathway in vivo suggests therapeutic potential for conditions like acute lung injury.[18]

Key Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial. Below are detailed protocols for common experiments used to evaluate the pharmacological effects of indanone derivatives.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, a spectrophotometric assay to measure AChE activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color development is proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM DTNB in PB.

    • ATCI Solution: 10 mM ATCI in PB.

    • AChE Enzyme Solution: Prepare a stock solution of AChE from a commercial source (e.g., from mouse brain homogenate) in PB.[11]

    • Test Compounds: Prepare stock solutions of indanone derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions in PB.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, HT-29) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the indanone derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Mechanisms of Action & Signaling Pathways

Understanding the molecular pathways modulated by indanone derivatives is key to optimizing their therapeutic effects. Graphviz diagrams are provided to visualize these complex interactions.

Experimental Workflow for Screening Indanone Derivatives

The process of identifying and characterizing new indanone derivatives follows a logical progression from initial synthesis to in-depth biological evaluation.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Synthesis Chemical Synthesis of Indanone Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library PrimaryAssay Primary Pharmacological Assay (e.g., AChE, Cytotoxicity) Library->PrimaryAssay HitID Hit Identification (Potent Compounds) PrimaryAssay->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) DoseResponse->Pathway CellCycle Cell Cycle Analysis (Flow Cytometry) DoseResponse->CellCycle Binding Target Binding Assays (e.g., Molecular Docking) DoseResponse->Binding AnimalModel Animal Model of Disease (e.g., Scopolamine-induced amnesia) Pathway->AnimalModel Efficacy Efficacy & PK/PD Studies AnimalModel->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Lead Lead Compound Toxicity->Lead

Caption: General workflow for drug discovery using indanone derivatives.

Mechanism of AChE Inhibition by Indanone Derivatives

Donepezil and its analogs act as non-competitive inhibitors, binding to the peripheral anionic site (PAS) of the AChE enzyme. This binding induces a conformational change that hinders the substrate (acetylcholine) from accessing the catalytic active site (CAS).

AChE_Inhibition AChE Acetylcholinesterase (AChE) Enzyme Catalytic Active Site (CAS) Peripheral Anionic Site (PAS) Products Choline + Acetate (Hydrolysis Products) AChE:cas->Products Hydrolysis (Blocked) Indanone Indanone Derivative (e.g., Donepezil) Indanone->AChE:pas Binds to PAS ACh Acetylcholine (Substrate) ACh->AChE:cas Binds to CAS

Caption: Indanone derivatives block AChE by binding to the peripheral site.

Anticancer Mechanism via NF-κB Pathway Inhibition

Several anti-inflammatory and anticancer indanone derivatives exert their effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Pro-inflammatory stimuli (like LPS) or oncogenic signals lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate genes promoting inflammation, survival, and proliferation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc NF-κB Translocation DNA DNA (Promoter Region) NFkB_nuc->DNA Genes Pro-inflammatory & Pro-survival Gene Transcription (e.g., TNF-α, IL-6, COX-2, Bcl-2) DNA->Genes Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates Indanone Indanone Derivative Indanone->IKK Inhibits

Caption: Indanones can inhibit the NF-κB pathway, reducing inflammation.

Conclusion and Future Perspectives

The indanone scaffold is a remarkably versatile and pharmacologically significant structure. The comparative data presented herein demonstrates that targeted modifications of the indanone core can lead to highly potent and selective agents for a range of diseases, from neurodegeneration to cancer and inflammation. Structure-activity relationship studies have been pivotal in advancing these compounds, yielding derivatives with potencies that far exceed those of early lead molecules.[11][18]

Future research should continue to explore the vast chemical space of indanone derivatives. The development of multi-target-directed ligands (MTDLs), where a single indanone derivative is designed to interact with multiple targets relevant to a complex disease like Alzheimer's, represents a particularly promising strategy.[6][23] As our understanding of the molecular basis of disease deepens, the rational design of novel indanone-based therapeutics will undoubtedly play a crucial role in the future of drug discovery.

References

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry.
  • Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Compar
  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study.
  • Recent Developments in Biological Activities of Indanones. PubMed.
  • Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. PubMed.
  • Indanone derivatives: Emerging frontiers in cancer therapy. Taylor & Francis Online.
  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies.
  • Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Tre
  • Indanone: a promising scaffold for new drug discovery against neurodegener
  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives.
  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed.
  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone deriv
  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chel
  • The strategy used to design the title indanone derivatives introduced in this study.
  • Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents.
  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. PubMed.
  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents.
  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega.
  • Design, synthesis and structure-activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflamm
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

Sources

A Comparative Guide to the Structural Elucidation of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: An In-Depth Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive analysis of X-ray crystallography as applied to the structural elucidation of the novel indenone derivative, 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

While direct experimental crystallographic data for this specific molecule is not yet publicly available, we will draw upon the detailed structural analysis of the closely related analogue, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, to provide a robust and predictive comparison.[1][2][3][4] This approach allows us to explore the nuances of the crystallographic workflow and to objectively compare its utility against other common analytical techniques for this class of compounds.

The Significance of Structural Analysis for Indenone Derivatives

Indenone derivatives are a class of compounds with significant interest in medicinal chemistry, having been explored for a variety of therapeutic applications, including as kinase inhibitors for cancer therapy.[1][5] The precise arrangement of atoms in space, including bond lengths, bond angles, and stereochemistry, is critical for understanding their interaction with biological targets. For this compound, the presence of a bromine atom, a methoxy group, and a methyl group on the indenone scaffold creates specific steric and electronic features that will dictate its pharmacological properties.

Experimental Workflow: From Synthesis to Structure

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The following proposed workflow is based on established methods for similar indenone derivatives.[1][3]

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of this compound crystallization Crystal Growth synthesis->crystallization Purified Compound diffraction Data Collection crystallization->diffraction Single Crystal structure_solution Structure Solution diffraction->structure_solution Diffraction Pattern refinement Refinement structure_solution->refinement Initial Model validation Validation refinement->validation Final Structure

Caption: A generalized workflow for the structural determination of a small molecule by X-ray crystallography.

Part 1: Synthesis of this compound (Proposed)

A plausible synthetic route to the title compound can be adapted from the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[1][3] The key step involves the bromination of the corresponding 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one precursor.

Experimental Protocol:

  • Starting Material: 7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq).

  • Solvent: Benzene or a suitable non-polar solvent.

  • Reagents: N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction: The reagents are stirred in the solvent at room temperature for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Causality Behind Experimental Choices:

  • N-bromosuccinimide (NBS) is a mild and selective brominating agent, often used for allylic and benzylic bromination, as well as for bromination of electron-rich aromatic rings.[3]

  • Azobisisobutyronitrile (AIBN) serves as a radical initiator, which is often required for brominations with NBS, particularly at benzylic positions.[1]

  • Benzene is a common solvent for such reactions, although safer alternatives like toluene or hexane may also be employed.

Part 2: Crystallization

The growth of diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[6][7][8] For small organic molecules like our target compound, several techniques can be employed.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A good starting point would be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane).

  • Solution Preparation: A nearly saturated solution of the purified compound is prepared in the chosen solvent system.

  • Crystal Growth: The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent. The vial should be left in a vibration-free environment at a constant temperature.

  • Harvesting: Over a period of days to weeks, as the solvent slowly evaporates, the concentration of the compound will exceed its solubility limit, leading to the formation of single crystals. Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested.

Causality Behind Experimental Choices:

  • Slow Evaporation: This is one of the simplest and most effective methods for growing crystals of small molecules.[9] The slow rate of evaporation allows for the ordered deposition of molecules onto the growing crystal lattice, leading to higher quality crystals.

  • Solvent System: The choice of solvent is crucial as it can influence crystal packing and morphology.[9][10] A binary solvent system provides fine control over the rate of crystallization.

X-ray Crystallographic Data of an Analogous Compound

The following table summarizes the crystallographic data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[1][2][3] This data provides a valuable reference point for what can be expected for the title compound, this compound, given their high degree of structural similarity. The primary difference is the presence of a methyl group at the 2-position instead of a second methoxy group on the aromatic ring.

Parameter Value for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
Chemical FormulaC₁₁H₁₁BrO₃
Formula Weight271.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7360 (15)
b (Å)12.441 (3)
c (Å)10.048 (2)
β (°)111.42 (3)
Volume (ų)900.3 (4)
Z4
Density (calculated)1.690 Mg/m³

Data obtained from the crystallographic information file for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[1][2][3]

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of the compound and can sometimes offer complementary or even alternative structural insights.

Technique Advantages for this compound Disadvantages
Single-Crystal X-ray Diffraction (SC-XRD) Provides unambiguous 3D molecular structure, including absolute stereochemistry.[6][7][8]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the connectivity and chemical environment of atoms in solution.[11][12][13] Essential for confirming the synthesized structure.Does not provide the 3D spatial arrangement of atoms in the solid state.
3D Electron Diffraction (3D-ED) / MicroED Can determine structures from nanocrystals, circumventing the need for large single crystals.[14][15][16][17]Can be more susceptible to sample damage from the electron beam. The technique is still evolving and less widely available than SC-XRD.[14][15]
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.[11]Gives limited information about the overall 3D structure.
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition of the compound.[13][18]Does not provide information about the 3D structure or connectivity.

Conclusion

The structural elucidation of this compound is a critical step in understanding its potential as a therapeutic agent. While obtaining high-quality single crystals for X-ray diffraction can be a bottleneck, the unparalleled detail it provides in terms of 3D molecular structure makes it the gold standard. The data from the closely related 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one serves as an excellent predictive model for the crystallographic parameters of the title compound. For a comprehensive characterization, a combination of techniques, including NMR and mass spectrometry, should be employed to confirm the structure in solution and its composition. As advancements in techniques like 3D electron diffraction continue, the challenges of crystal size may become less of a barrier, further accelerating the pace of drug discovery and development.

References

  • SPT Labtech. Chemical crystallization. Accessed January 20, 2026. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023-03-01. [Link]

  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Unknown. crystallization of small molecules. Accessed January 20, 2026. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. 2023-03-01. [Link]

  • International Union of Crystallography. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCr Journals. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. 2022-05-16. [Link]

  • Chemistry World. XFELs make small molecule crystallography without crystals possible. 2022-01-27. [Link]

  • International Union of Crystallography. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. IUCr Journals. 2023-09-26. [Link]

  • PubMed. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. 2023-11-01. [Link]

  • Unknown. Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. Accessed January 20, 2026. [Link]

  • PubMed. Crystal structure of 4-bromo-5,7-dimeth-oxy-2,3-di-hydro-1 H-inden-1-one. 2024-07-19. [Link]

  • National Institutes of Health. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]

  • MDPI. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • ResearchGate. Spectroscopic study of 1,2-indandione. 2025-08-06. [Link]

  • ResearchGate. Synthesis scheme for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopic Characterizations and In Silico ADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. 2025-11-30. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Validation of Substituted Indenones: A Comparative Analysis Focused on 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Novel Indenone Analogs

In the dynamic field of drug discovery and development, the indenone scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The precise characterization and rigorous validation of novel indenone derivatives are paramount to ensuring their quality, safety, and efficacy in preclinical and clinical studies. This guide provides an in-depth, comparative framework for the structural characterization and analytical validation of a specific novel indenone, 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one .

Due to the novelty of this specific 2-methyl substituted indenone, publicly available experimental data is scarce. Therefore, this guide will employ a scientifically rigorous approach by focusing on the well-characterized, closely related analogue, 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (hereafter referred to as the "parent compound"). We will present detailed experimental protocols and comparative data for this parent compound and then extrapolate these methodologies to the target molecule, discussing the anticipated impact of the 2-methyl group on its analytical profile. This comparative approach not only provides a practical guide for researchers working with this specific molecule but also establishes a robust framework for the characterization of other novel indenone derivatives.

The Significance of the Indenone Scaffold and its Substitution

The 1-indanone core is a versatile building block in medicinal chemistry.[1] The introduction of various substituents onto the aromatic ring and the cyclopentanone moiety allows for the fine-tuning of a compound's physicochemical properties and biological activity. In our target molecule, the key substituents are:

  • 4-Bromo: The bromine atom, an electron-withdrawing group, can influence the molecule's reactivity and provides a heavy atom for X-ray crystallographic analysis.

  • 7-Methoxy: The methoxy group is an electron-donating group that can impact the molecule's electron density distribution and metabolic stability.

  • 2-Methyl: The introduction of a methyl group at the C2 position creates a chiral center, potentially leading to stereoisomers with different biological activities. This substitution is also expected to influence the compound's conformation and its spectroscopic signature.

Synthesis and Purification: A Proposed Route

A plausible synthetic route to this compound would involve a multi-step process, likely starting from a substituted hydrocinnamic acid or a related precursor, followed by intramolecular Friedel-Crafts acylation to form the indenone ring system.[1] Subsequent methylation at the C2 position would yield the final product.

Experimental Protocol: Synthesis of the Parent Compound (4-Bromo-7-methoxy-1-indanone)

A common method for the synthesis of the parent compound involves the bromination of 7-methoxy-1-indanone.

Step-by-Step Protocol:

  • Dissolve 7-methoxy-1-indanone in a suitable solvent such as acetic acid.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution at room temperature.

  • Stir the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Bromo-7-methoxy-1-indanone.

Structural Characterization: A Multi-Technique Approach

The unambiguous determination of the structure of a novel compound requires the synergistic use of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the connectivity of the molecular framework.

Expected ¹H NMR Spectral Features for this compound:

Based on the known spectra of 2-methyl-1-indanone and the parent compound, we can predict the following:

  • Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons on the benzene ring.

  • Methoxy Protons: A singlet around 3.8-4.0 ppm.

  • Aliphatic Protons:

    • A multiplet for the proton at the C2 position (methine).

    • Two diastereotopic protons at the C3 position, appearing as complex multiplets.

    • A doublet for the methyl group at the C2 position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorptions:

  • C=O (Ketone): A strong absorption band around 1700-1720 cm⁻¹.

  • C-O (Methoxy): A characteristic absorption in the region of 1000-1300 cm⁻¹.

  • Ar-H: Aromatic C-H stretching vibrations above 3000 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state.[2] This technique is invaluable for confirming the connectivity and stereochemistry of a new compound. Obtaining suitable crystals is a prerequisite for this analysis.

Comparative Data of Indenone Analogs

Property 4-Bromo-7-methoxy-1-indanone 4-bromo-5,7-dimethoxy-1-indanone 2-methyl-1-indanone Predicted: 4-Bromo-7-methoxy-2-methyl-1-indanone
Molecular Formula C₁₀H₉BrO₂C₁₁H₁₁BrO₃[2]C₁₀H₁₀OC₁₁H₁₁BrO₂
Molecular Weight 241.08 g/mol 271.11 g/mol [2]146.19 g/mol 255.11 g/mol
Melting Point 134-138 °C225-227 °C (498-500 K)[2]LiquidSolid, likely with a distinct melting point
¹H NMR (CDCl₃, δ ppm) Aromatic H (2H, m), Methoxy H (3H, s), Aliphatic H (4H, m)Aromatic H (1H, s), Methoxy H (6H, s), Aliphatic H (4H, m)[2]Aromatic H (4H, m), Methine H (1H, m), Methylene H (2H, m), Methyl H (3H, d)[3]Aromatic H (2H, d), Methoxy H (3H, s), Methine H (1H, m), Methylene H (2H, m), Methyl H (3H, d)
Key IR (cm⁻¹) ~1710 (C=O), ~1250 (C-O)~1705 (C=O), ~1260 (C-O)~1715 (C=O)~1710 (C=O), ~1250 (C-O)

Analytical Method Validation: Ensuring Data Integrity

Once the structure is confirmed, a robust analytical method must be developed and validated to quantify the compound and its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Experimental Protocol: HPLC Method Validation

The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4]

1. System Suitability:

  • Objective: To ensure the chromatographic system is performing adequately.

  • Procedure: Inject a standard solution multiple times.

  • Acceptance Criteria: Relative standard deviation (RSD) of peak area and retention time should be less than 2%.

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Procedure: Analyze blank samples, placebo (if in formulation), and spiked samples.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte.

3. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure: Analyze a series of solutions with known concentrations.

  • Acceptance Criteria: Correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Analyze samples with known amounts of the analyte added (spiked samples).

  • Acceptance Criteria: The recovery should be within 98-102%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Analysis of samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of samples on different days by different analysts.

  • Acceptance Criteria: RSD should be less than 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: Calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Vary parameters such as mobile phase composition, flow rate, and column temperature.

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability.

Visualizing the Workflow and Structures

Chemical Structures

cluster_target Target Molecule cluster_parent Parent Compound target target target_label 4-Bromo-7-methoxy-2-methyl- 2,3-dihydro-1H-inden-1-one parent parent parent_label 4-Bromo-7-methoxy- 2,3-dihydro-1H-inden-1-one

Caption: Chemical structures of the target molecule and its parent compound.

Characterization and Validation Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Analytical Method Validation (HPLC) synthesis Proposed Synthesis purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS) purification->ms Structure Confirmation ir IR Spectroscopy purification->ir Structure Confirmation xray X-ray Crystallography purification->xray Structure Confirmation specificity Specificity xray->specificity Definitive Structure linearity Linearity accuracy Accuracy precision Precision lod_loq LOD/LOQ robustness Robustness Target 4-Bromo-7-methoxy-2-methyl-1-indanone (Target) Parent 4-Bromo-7-methoxy-1-indanone (Parent) Target->Parent Addition of 2-methyl group Methyl_Indanone 2-Methyl-1-indanone (Analogue) Target->Methyl_Indanone Similar aliphatic NMR signals Parent->Target Chiral center introduced Parent->Methyl_Indanone Different aromatic substitution

Caption: Key structural relationships between the target molecule and its analogues.

Conclusion: A Pathway to Confident Characterization

The comprehensive characterization and validation of novel pharmaceutical compounds like this compound are non-negotiable for advancing drug development programs. While direct experimental data for this specific molecule may not be readily available, a robust scientific approach leveraging data from close structural analogs provides a clear and reliable path forward. By following the multi-technique characterization workflow and rigorous HPLC validation protocols outlined in this guide, researchers can confidently establish the identity, purity, and quality of their novel indenone derivatives. This ensures the integrity of subsequent biological evaluations and accelerates the journey from discovery to potential therapeutic application.

References

  • Galla, S. H., Sridhar, J., Mague, J. T., Zhang, X., White, K. D., Zhang, Q., & Donahue, J. P. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 873–877. [Link]

  • PubChem. 4-Bromoanisole. [Link]

  • ResearchGate. Validation of HPLC method for analysis of adenine in plasma. [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • IUCr. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Das, S., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33365-33402. [Link]

  • Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Al-Saden, N., Al-Jedai, A., & Al-Otaibi, F. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy, 30(3), 133–141. [Link]

  • International Journal of Advanced Multidisciplinary Scientific Research. Development and validation of a new analytical rp-hplc method for the quantitative estimation of finerenone in api form and marketed pharmaceutical dosage form. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Halogenated Waste Management

The fundamental principle guiding the disposal of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is the imperative to segregate it from non-halogenated waste streams.[1] Halogenated organic compounds can be toxic and their improper disposal, such as drain disposal, is strictly prohibited. When incinerated, these compounds can produce acidic and toxic gases, requiring specialized disposal facilities. Therefore, meticulous segregation at the point of generation is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This establishes a primary barrier to exposure and is a critical component of a robust safety culture in the laboratory.

Essential PPE includes:

  • Safety Goggles: To protect against splashes or accidental contact with the eyes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Nitrile Gloves: To minimize skin contact. It is crucial to change gloves immediately if they become contaminated.

  • Closed-toed Shoes: To protect feet from spills.

All handling of this compound, especially when generating waste, should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from the moment it is designated as waste.

Step 1: Waste Identification and Classification

Immediately upon deciding to discard this compound, it must be classified as "Halogenated Organic Waste."[2] This is due to the presence of the bromine atom in its molecular structure. This initial classification is the most critical step in ensuring it enters the correct waste stream.

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions and ensures that waste can be disposed of in an environmentally sound manner.

  • Designated Waste Container: A specific, clearly labeled container must be designated for "Halogenated Organic Waste."[2]

  • Chemical Incompatibility: Do not mix halogenated organic waste with other waste categories such as non-halogenated solvents, strong acids or bases, or oxidizing agents.[2] Mixing incompatible chemicals can lead to violent reactions, gas evolution, or the formation of other hazardous substances.

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation Start Waste Generated: 4-Bromo-7-methoxy-2-methyl- 2,3-dihydro-1H-inden-1-one IsHalogenated Does the compound contain F, Cl, Br, or I? Start->IsHalogenated HalogenatedWaste Segregate as: 'Halogenated Organic Waste' IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Segregate as: 'Non-Halogenated Organic Waste' IsHalogenated->NonHalogenatedWaste No FinalDisposal Store in designated Satellite Accumulation Area (SAA) for pickup by EH&S HalogenatedWaste->FinalDisposal

Caption: Waste Segregation Workflow for Organic Compounds.

Step 3: Container Selection and Labeling

The choice of container and its labeling are regulated to ensure safety and proper identification.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[3][4] The original product container can be used if it is in good condition.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4] The date the waste was first added to the container should also be clearly marked.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Storage Limits: The amount of hazardous waste stored in an SAA is subject to regulatory limits. These limits are in place to minimize risk within the laboratory.

  • Container Management: Waste containers must be kept closed except when adding waste.[3] They should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.

ParameterRegulatory LimitSource
Maximum Volume of Hazardous Waste in SAA55 gallonsU.S. EPA
Maximum Time for Full Container in SAA3 daysCentral Washington University[3]
Maximum Storage Time for Partially Filled Container1 yearCentral Washington University[3]
Step 5: Arranging for Disposal

Laboratory waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

  • Never: Do not dispose of this chemical down the drain, in regular trash, or by evaporation in a fume hood.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills, absorbent pads can be used to contain and clean up the material. Place the used absorbent pads in a sealed, labeled bag and dispose of them as halogenated organic waste.

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EH&S department.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Georganics. 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • PubChem. This compound. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

Sources

Personal protective equipment for handling 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

As Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling and disposal of this compound (CAS No. 1155261-18-9)[1]. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the essential, immediate safety information required for laboratory operations. Our approach synthesizes established chemical safety principles with procedural guidance to ensure both personal safety and experimental integrity.

Hazard Assessment: An Expert Analysis

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a robust hazard assessment must be derived from its chemical structure: a brominated aromatic ketone. This class of compounds warrants significant caution.

Based on analogous structures and general principles for halogenated organics, the primary hazards are anticipated to be:

  • Skin Irritation: Halogenated aromatic compounds can cause skin irritation upon contact[2].

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[2].

  • Acute Oral Toxicity: The compound may be harmful if swallowed.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[2].

  • Long-Term Effects: Many halogenated organic compounds are suspected carcinogens, and risk is dependent on the duration and level of exposure[3].

This assessment necessitates the stringent use of Personal Protective Equipment (PPE) and engineering controls at all times.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a risk assessment for handling brominated aromatic ketones.

Protection Type Specification & Rationale
Hand Protection Double-gloving with Nitrile Gloves (minimum 4-5 mil thickness) is mandatory for all operations. Causality: Nitrile provides excellent initial protection against splashes of a wide range of organic compounds[4]. Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove offers temporary protection while the outer is safely removed and replaced. For extended handling or risk of immersion, consider Butyl or Neoprene gloves for their superior resistance to organic solvents[4].
Eye & Face Protection Chemical Splash Goggles are required at all times when the compound or its solutions are handled. For larger scale operations (>5g) or procedures with a high splash risk, a Full-Face Shield worn over chemical splash goggles is essential[5][6]. Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes, vapors, or fine particulates[4]. Goggles provide this necessary seal, while a face shield protects the entire face from significant splashes.
Body Protection A Flame-Resistant Laboratory Coat must be worn and fully buttoned. For procedures involving quantities greater than 10g or significant splash hazards, a Chemical-Resistant Apron should be worn over the lab coat[4]. Causality: This dual-layer approach protects personal clothing and skin from contamination. The outer apron can be easily removed in the event of a major spill, minimizing exposure.
Respiratory Protection All handling of solid this compound and its solutions must be performed within a certified Chemical Fume Hood [7]. Causality: The fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosolized particulates. Should engineering controls be insufficient, a comprehensive respiratory protection program must be implemented in accordance with regulatory standards[5].

Operational Workflow: From Weighing to Workup

Adherence to a systematic workflow is paramount for minimizing risk. The following diagram outlines the critical steps for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don Full PPE (Double Nitrile Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Weigh Compound on Anti-Static Weigh Paper B->C D 4. Transfer to Reaction Vessel C->D E 5. Add Solvents & Reagents Using Syringe or Cannula D->E F 6. Quench Reaction (If Applicable) E->F G 7. Segregate Waste Streams (See Disposal Plan) F->G H 8. Decontaminate Glassware & Work Area G->H I 9. Doff PPE Correctly & Wash Hands H->I

Caption: Decision workflow for proper chemical waste segregation.

Disposal Protocol:
  • Segregation: All waste streams containing this compound, including reaction mother liquors, solvent rinses of glassware, and contaminated solids (e.g., silica gel, filter paper), must be collected in a dedicated, properly labeled "Halogenated Waste" container.[3][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and a complete list of all chemical constituents and their approximate percentages.[7] Do not use abbreviations.[3]

  • Storage: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area with secondary containment.[7]

  • Disposal: Halogenated organic wastes are typically disposed of via high-temperature incineration by a certified hazardous waste management company.[8][9] Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

By internalizing and rigorously applying these protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Hazardous Waste Segregation. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 7.2 Organic Solvents. (n.d.). Cornell EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
  • This compound Safety Data Sheets. (n.d.). Echemi.
  • This compound. (n.d.). PubChem.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • SAFETY DATA SHEET for 4-Bromoanisole. (2023). MilliporeSigma.
  • Process for the bromination of ketones. (1944). Google Patents.
  • How to Choose PPE for Chemical Work. (2023). Allan Chemical Corporation.
  • Eizember, R. F., & Ammons, A. S. (1974). An Improved Procedure for the meta-Bromination of Aromatic Carbonyl Compounds.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Safety Data Sheet. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET for 4-Bromoanisole. (2023). Fisher Scientific.
  • HazMat Personal Protection Kit. (n.d.). DQE.
  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. (2024). Wilhelmsen.
  • Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. (2010). ResearchGate.
  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal.
  • 4-Bromo-1-methoxy-2-nitrobenzene SDS. (n.d.). Echemi.
  • 4-Bromo-1-methoxy-2-methylbenzene. (n.d.). PubChem.
  • This compound. (n.d.). Guidechem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.